Product packaging for Ethyl-D5 methanesulfonate(Cat. No.:)

Ethyl-D5 methanesulfonate

Cat. No.: B170091
M. Wt: 129.19 g/mol
InChI Key: PLUBXMRUUVWRLT-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl-D5 methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C3H8O3S and its molecular weight is 129.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3S B170091 Ethyl-D5 methanesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUBXMRUUVWRLT-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-D5 methanesulfonate (CAS No. 1219795-44-4) is the deuterated form of ethyl methanesulfonate (EMS), a well-characterized alkylating agent.[1] The substitution of five hydrogen atoms with deuterium on the ethyl group makes it a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analyses. Its near-identical chemical and physical properties to the non-labeled compound allow it to effectively account for variations during sample preparation and analysis, leading to more accurate and precise results.[2] This technical guide provides an in-depth overview of this compound, including its properties, synthesis, mechanism of action, and detailed experimental protocols for its use.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. Data for its non-deuterated counterpart, ethyl methanesulfonate (EMS), is also included for comparison.

PropertyThis compoundEthyl Methanesulfonate (EMS)
Molecular Formula C3H3D5O3S[3]C3H8O3S[4]
Molecular Weight 129.19 g/mol [3]124.16 g/mol
CAS Number 1219795-44-462-50-0
Appearance Colorless to light yellow liquidColorless liquid
Density ~1.2 g/cm³1.1452 g/cm³ (22 °C)
Boiling Point Not explicitly available85–86 °C /10 mmHg
Melting Point Not explicitly available< 25 °C
Vapor Pressure Not explicitly available0.044 kPa @ 25˚C

Synthesis of this compound

A specific, published, step-by-step protocol for the synthesis of this compound was not identified in the reviewed literature. However, the synthesis can be inferred from general methods for the preparation of methanesulfonate esters from alcohols. The most common method involves the reaction of a deuterated alcohol with methanesulfonyl chloride in the presence of a base.

General Synthetic Scheme:

The reaction proceeds via the esterification of deuterated ethanol (Ethanol-d5) with methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

  • Reactants:

    • Ethanol-d5 (CD3CD2OH)

    • Methanesulfonyl chloride (CH3SO2Cl)

    • Base (e.g., Triethylamine, Pyridine)

  • Solvent:

    • An inert solvent such as dichloromethane (DCM) is commonly used.

  • General Procedure:

    • Deuterated ethanol and the base are dissolved in the inert solvent and cooled in an ice bath.

    • Methanesulfonyl chloride is added dropwise to the cooled solution with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

    • The reaction mixture is then washed with aqueous solutions to remove the salt byproduct and any remaining acid.

    • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Purification can be achieved through distillation or chromatography.

Mechanism of Action: DNA Alkylation

The biological effects of ethyl methanesulfonate, and by extension its deuterated isotopologue, are primarily due to its action as a potent alkylating agent. The ethyl group of EMS reacts with nucleophilic sites on DNA bases, with the O6 position of guanine being a primary target. This alkylation leads to the formation of O6-ethylguanine, an abnormal base.

During DNA replication, DNA polymerase often incorrectly pairs thymine, instead of cytosine, with O6-ethylguanine. Subsequent rounds of replication then lead to a permanent G:C to A:T transition mutation. This mutagenic activity is the basis for its use in genetic research to induce random mutations.

DNA_Alkylation_Pathway EMS Ethyl Methanesulfonate (or this compound) Alkylated_DNA O6-Ethylguanine (Alkylated DNA) EMS->Alkylated_DNA Alkylation DNA DNA (Guanine) DNA->Alkylated_DNA DNA_Replication1 DNA Replication (Round 1) Alkylated_DNA->DNA_Replication1 Mispairing Mispairing with Thymine DNA_Replication1->Mispairing DNA_Replication2 DNA Replication (Round 2) Mispairing->DNA_Replication2 Mutation G:C to A:T Transition Mutation DNA_Replication2->Mutation

Mechanism of DNA Alkylation and Mutation by EMS.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for its use in the quantification of an analyte in a biological matrix, such as urine. This protocol is based on methodologies for the analysis of similar compounds like ethyl sulfate.

Protocol: Quantification of an Analyte in Urine using this compound as an Internal Standard by LC-MS/MS

  • Preparation of Stock and Working Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte of interest in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution to create a calibration curve over the desired concentration range.

    • Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration appropriate for spiking into all samples (calibrators, quality controls, and unknowns).

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • To a 100 µL aliquot of each urine sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

    • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if necessary for analyte stability and ionization) to precipitate proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 reversed-phase column for separation.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of the analyte from matrix components.

    • Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source, typically in positive or negative ion mode depending on the analyte's properties.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and this compound to ensure selectivity and sensitivity.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte and the internal standard in all samples.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample (Calibrator, QC, Unknown) Spike_IS Spike with Ethyl-D5 Methanesulfonate (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_MS Peak_Integration Peak Area Integration (Analyte and IS) LC_MS_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Unknown Samples Calibration_Curve->Quantification

Workflow for Analyte Quantification using this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a critical tool for researchers in fields requiring highly accurate and precise quantification of analytes in complex matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for correcting for analytical variability. A thorough understanding of its properties, synthesis, and the underlying mechanism of its non-deuterated form's biological activity, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl-D5 methanesulfonate (deuterated EMS) is a stable isotope-labeled form of ethyl methanesulfonate, a potent alkylating agent. Due to its nearly identical physicochemical properties to its non-deuterated counterpart, with the key difference being a higher mass, this compound serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies. Its application is particularly critical in drug development and safety assessment for the precise quantification of residual ethyl methanesulfonate, a potential genotoxic impurity. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and key applications of this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in analytical methods.

PropertyValueReference
Chemical Formula C₃D₅H₃O₃S[1]
Molecular Weight 129.19 g/mol [1]
Exact Mass 129.0508 Da[2]
CAS Number 1219795-44-4[1][3]
Appearance Colorless to light yellow liquid
Purity ≥98% (Chemical Purity)
Isotopic Purity Information not readily available, typically >98% atom D
Boiling Point 85-86 °C at 10 mmHg
Density ~1.2 g/cm³
Solubility Miscible with chloroform. Can be diluted in water.
Storage Store at -20°C for long-term stability.

Reactivity and Mechanism of Action

Ethyl methanesulfonate is a monofunctional ethylating agent. Its reactivity stems from the electrophilic nature of the ethyl group, which readily reacts with nucleophiles. In a biological context, the primary target for alkylation is DNA. The ethyl group of EMS reacts with guanine at the O⁶ position, forming O⁶-ethylguanine. This modified base can lead to mispairing during DNA replication, ultimately resulting in G:C to A:T transition mutations. This mutagenic property is the basis for its use in genetic research and also underscores the importance of monitoring its presence as a genotoxic impurity in pharmaceutical products.

DNA_Alkylation cluster_reactants Reactants cluster_products Products EMS Ethyl-D5 Methanesulfonate O6_EtG O⁶-Ethylguanine (DNA Adduct) EMS->O6_EtG Alkylation of O⁶ position MSA Methanesulfonic Acid EMS->MSA Release of Mesylate Guanine Guanine in DNA Guanine->O6_EtG

Figure 1. Mechanism of DNA alkylation by Ethyl Methanesulfonate.

Analytical Characterization

Precise analytical characterization is crucial for the use of this compound as an internal standard. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of five protons with deuterium atoms on the ethyl group, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated analog. The characteristic quartet of the methylene group and the triplet of the methyl group in ethyl methanesulfonate are absent.

  • ¹H NMR: A single sharp singlet is expected for the methyl protons on the methanesulfonyl group.

  • ¹³C NMR: Two signals are expected: one for the methyl carbon and one for the ethyl carbons. The signals for the deuterated carbons will be split into multiplets due to deuterium coupling and will have a significantly lower intensity.

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
CH₃-SO₃~3.0Singlet
CH₃-CH₂-O~1.4Triplet
CH₃-CH₂-O~4.3Quartet
¹³C NMR
CH₃-SO₃~38
CH₃-CH₂-O~15
CH₃-CH₂-O~67
Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is employed. The 5 Dalton mass difference allows for its clear distinction from the non-deuterated analyte. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) is expected to be similar to that of ethyl methanesulfonate, with a corresponding mass shift for fragments containing the deuterated ethyl group.

Predicted Fragmentation for this compound:

The fragmentation of ethyl methanesulfonate typically involves cleavage of the C-O and S-O bonds. For the D5 analog, the following fragments are anticipated:

m/z (Non-deuterated)Fragment (Non-deuterated)m/z (Deuterated)Fragment (Deuterated)
124[CH₃SO₃CH₂CH₃]⁺129[CH₃SO₃CD₂CD₃]⁺
97[CH₃SO₃]⁺97[CH₃SO₃]⁺
79[CH₃SO₂]⁺79[CH₃SO₂]⁺
29[CH₂CH₃]⁺34[CD₂CD₃]⁺

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative LC-MS/MS methods. Below is a representative protocol for the determination of ethyl methanesulfonate in a pharmaceutical substance.

Protocol: Quantification of Ethyl Methanesulfonate in an Active Pharmaceutical Ingredient (API) using LC-MS/MS

1. Objective: To accurately quantify the level of residual ethyl methanesulfonate (EMS) in an API sample using this compound as an internal standard.

2. Materials:

  • Ethyl methanesulfonate certified reference standard

  • This compound (Internal Standard, IS)

  • API sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve ethyl methanesulfonate in acetonitrile to prepare a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of this compound.

  • Working Standard Solutions:

    • Perform serial dilutions of the ethyl methanesulfonate stock solution with acetonitrile to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (10 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to a concentration of 10 ng/mL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the API sample into a volumetric flask.

    • Add a defined volume of the Internal Standard Spiking Solution (10 ng/mL).

    • Dissolve and dilute to the final volume with acetonitrile.

    • For each calibration standard, add the same volume of the Internal Standard Spiking Solution.

4. LC-MS/MS Method:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate EMS from the API and other impurities (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ethyl Methanesulfonate: m/z 125.1 → 97.1

      • This compound (IS): m/z 130.1 → 97.1 (Predicted, requires optimization)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of (Ethyl Methanesulfonate / this compound) against the concentration of the calibration standards.

  • Determine the concentration of ethyl methanesulfonate in the API sample by applying the peak area ratio from the sample to the regression equation of the calibration curve.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Stock_EMS EMS Stock Solution Cal_Stds Calibration Standards Stock_EMS->Cal_Stds Stock_IS EMS-D5 (IS) Stock Solution Spiked_Stds Spiked Calibration Standards Stock_IS->Spiked_Stds Spike IS Cal_Stds->Spiked_Stds API_Sample API Sample Spiked_Sample Spiked API Sample API_Sample->Spiked_Sample Spike IS LC LC Separation (C18 Column) Spiked_Stds->LC Spiked_Sample->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (EMS / EMS-D5) Integration->Ratio Curve Calibration Curve Ratio->Curve Quant Quantify EMS in Sample Ratio->Quant Curve->Quant

Figure 2. Experimental workflow for quantification using a stable isotope-labeled internal standard.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog, which is a suspected carcinogen and mutagen.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential genotoxicity, specific waste streams for mutagenic compounds should be used.

Conclusion

This compound is an essential tool for researchers and drug development professionals, enabling the accurate and precise quantification of the genotoxic impurity ethyl methanesulfonate. Its chemical properties, predictable analytical behavior, and role as a stable isotope-labeled internal standard make it indispensable for ensuring the safety and quality of pharmaceutical products. Proper understanding of its characteristics, handling requirements, and application in validated analytical methods is paramount for its effective and safe use.

References

Ethyl-D5 Methanesulfonate (CAS: 1219795-44-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl-D5 methanesulfonate (CAS: 1219795-44-4), a deuterated isotopologue of Ethyl methanesulfonate (EMS). This document is intended for professionals in research, and drug development, offering comprehensive data, experimental insights, and procedural frameworks.

Core Concepts and Applications

This compound is the deuterium-labeled form of Ethyl methanesulfonate, a known alkylating agent with mutagenic and carcinogenic properties.[1][2] The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] Its near-identical physicochemical properties to the unlabeled analyte, combined with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.[3]

The inclusion of stable isotopes like deuterium in drug molecules is a common practice during drug development to serve as tracers for quantitative analysis.[4] While deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, in the context of an internal standard, its role is to mimic the analytical behavior of the target compound.

Physicochemical and Safety Data

A comprehensive summary of the physicochemical properties of this compound and its unlabeled counterpart is presented below. Safety information for Ethyl methanesulfonate is also provided to ensure safe handling and use in a laboratory setting.

Physicochemical Properties
PropertyThis compoundEthyl Methanesulfonate
CAS Number 1219795-44-462-50-0
Molecular Formula C₃H₃D₅O₃SC₃H₈O₃S
Molecular Weight 129.19 g/mol 124.16 g/mol
Appearance Colorless to light yellow liquidColorless liquid
Boiling Point 214.4 ± 9.0 °C at 760 mmHg213-214 °C at 761 mmHg
Density 1.2 ± 0.1 g/cm³1.206 g/mL at 20 °C
Flash Point 100.0 ± 0.0 °C100 °C
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C0.275 hPa at 25°C
Water Solubility Miscible, hydrolyzes50-100 g/L; Miscible, hydrolyzes
LogP -0.030.09
Refractive Index 1.416n20/D 1.418
Safety and Handling of Ethyl Methanesulfonate

Ethyl methanesulfonate is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard InformationDescription
GHS Classification Acute toxicity (Oral), Germ cell mutagenicity, Carcinogenicity
Hazard Statements H302 (Harmful if swallowed), H340 (May cause genetic defects), H351 (Suspected of causing cancer)
Precautionary Statements P201 (Obtain special instructions before use), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P308+P313 (IF exposed or concerned: Get medical advice/attention), P405 (Store locked up)
First Aid Measures Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek immediate medical attention. Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
Personal Protective Equipment Chemical splash goggles, chemical-resistant gloves, and appropriate protective clothing should be worn. All work should be conducted in a well-ventilated area or a chemical fume hood.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep containers tightly closed.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols and Methodologies

The primary utility of this compound is as an internal standard for the accurate quantification of Ethyl methanesulfonate. Below is a representative experimental protocol for the analysis of Ethyl methanesulfonate in a pharmaceutical matrix using LC-MS/MS.

Quantitative Analysis of Ethyl Methanesulfonate using this compound as an Internal Standard by LC-MS/MS

This protocol outlines the general steps for the quantification of Ethyl methanesulfonate (EMS) in a drug substance.

3.1.1. Materials and Reagents

  • Ethyl Methanesulfonate (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Drug substance (for spiking)

  • Volumetric flasks, pipettes, and vials

3.1.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Ethyl Methanesulfonate and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Ethyl Methanesulfonate by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3.1.3. Sample Preparation

  • Calibration Standards:

    • To a series of empty tubes, add a fixed volume of the internal standard spiking solution (e.g., 50 µL of 100 ng/mL this compound).

    • Add the corresponding working standard solution of Ethyl Methanesulfonate to each tube.

    • Add a solution of the drug substance in a suitable solvent.

    • Bring all tubes to a final equal volume with the solvent.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations by spiking a known amount of Ethyl Methanesulfonate into a solution of the drug substance.

    • Add the internal standard spiking solution to each QC sample.

  • Blank Sample:

    • Prepare a blank sample containing the drug substance and the internal standard, but no Ethyl Methanesulfonate.

3.1.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A suitable HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

3.1.5. Data Analysis

  • Monitor the specific MRM transitions for both Ethyl Methanesulfonate and this compound.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of Ethyl Methanesulfonate in the QC and unknown samples using the linear regression equation from the calibration curve.

Visualizations

Workflow for Quantitative Analysis using a Deuterated Internal Standard

G Figure 1: General workflow for quantitative analysis using a deuterated internal standard. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Substance) Spike_IS Spike with known amount of This compound (IS) Sample->Spike_IS Spike_Analyte Spike with known amount of Ethyl Methanesulfonate (Analyte) (for Calibration Curve & QC) Spike_IS->Spike_Analyte Extraction Extraction / Dilution Spike_Analyte->Extraction LC Chromatographic Separation (e.g., C18 column) Extraction->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integration Peak Integration for Analyte and IS MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

Caption: General workflow for quantitative analysis.

Proposed Synthesis of this compound

A plausible synthesis method for this compound can be inferred from the known synthesis of its unlabeled counterpart, which involves the reaction of methanesulfonyl chloride with ethanol. For the deuterated version, deuterated ethanol (Ethanol-d6) would be used.

G Figure 2: Proposed reaction for the synthesis of this compound. cluster_reactants Reactants cluster_products Products MSC Methanesulfonyl Chloride (CH₃SO₂Cl) EMS_D5 This compound (CH₃SO₃CD₂CD₃) MSC->EMS_D5 HCl Hydrogen Chloride (HCl) MSC->HCl ED6 Ethanol-d6 (CD₃CD₂OH) ED6->EMS_D5 ED6->HCl

Caption: Proposed synthesis of this compound.

References

Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide provides comprehensive information on Ethyl-D5 methanesulfonate, a deuterated isotopologue of the alkylating agent ethyl methanesulfonate (EMS). This guide is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental context, and mechanistic insights.

Core Molecular Information

This compound is the deuterium-labeled form of Ethyl methanesulfonate. In this molecule, the five hydrogen atoms of the ethyl group have been replaced by deuterium.

Molecular Formula: C₃H₃D₅O₃S

Molecular Weight: 129.19 g/mol

Quantitative Data Summary

The following tables summarize the key physicochemical properties and typical purity specifications for this compound. Data has been compiled from various supplier safety data sheets and technical documents.

Table 1: Physicochemical Properties

PropertyValue
Appearance Colorless to light yellow liquid
Density ~1.2 g/cm³
Boiling Point ~214 °C at 760 mmHg
Flash Point ~100 °C
Refractive Index ~1.416

Table 2: Purity and Isotopic Enrichment Specifications

SpecificationTypical Value
Chemical Purity (GC) ≥98%
Isotopic Enrichment ≥98%
Deuterium Incorporation 5 Deuterium atoms

Note: Isotopic enrichment values are typically confirmed by the Certificate of Analysis (CoA) provided by the supplier. A general recommendation for deuterated internal standards is an isotopic enrichment of ≥98% to minimize analytical interference[1][2].

Applications in Research and Development

This compound serves two primary roles in scientific research: as a stable isotope-labeled internal standard for mass spectrometry-based quantification and, by extension of its non-deuterated analogue's properties, as a tool in mutagenesis studies.

Internal Standard in Mass Spectrometry

Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry, particularly in LC-MS/MS applications. Due to their near-identical chemical and physical properties to the endogenous analyte, they co-elute chromatographically and exhibit similar ionization efficiency. This allows for accurate correction of variations during sample preparation and analysis.

Mutagenesis

The non-deuterated form, ethyl methanesulfonate (EMS), is a potent and widely used chemical mutagen in genetics. It induces random point mutations, primarily G:C to A:T transitions, through the alkylation of guanine. While this compound is not typically used for mutagenesis, the extensive body of knowledge on EMS provides the mechanistic framework for understanding its chemical reactivity with DNA.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of ethyl methanesulfonate.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent such as methanol or acetonitrile.

    • Prepare a separate stock solution of the non-labeled analyte (ethyl methanesulfonate) at the same concentration.

  • Preparation of Calibration Curve and Quality Control Samples:

    • Perform serial dilutions of the analyte stock solution to create a series of calibration standards at known concentrations.

    • Spike a known, constant amount of the this compound internal standard solution into each calibration standard, blank samples, and quality control samples.

  • Sample Preparation:

    • To the biological matrix (e.g., plasma, tissue homogenate), add the same constant amount of the this compound internal standard.

    • Perform sample extraction (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the prepared samples, calibration standards, and quality control samples into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Reference Protocol: EMS-Induced Mutagenesis in Cell Culture

The following is a generalized protocol for inducing mutations in mammalian cell lines using ethyl methanesulfonate (EMS), the non-deuterated analogue. This provides a reference for the biological activity of this class of compounds.

  • Cell Culture:

    • Culture the desired mammalian cell line to mid-log phase in appropriate growth medium.

    • Plate the cells at a suitable density in culture flasks or plates and allow them to attach overnight.

  • EMS Treatment:

    • Prepare a fresh stock solution of EMS in a solvent such as dimethyl sulfoxide (DMSO).

    • Dilute the EMS stock solution in serum-free medium to the desired final concentrations (e.g., 50-400 µg/mL).

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the EMS-containing medium to the cells and incubate for a specific duration (e.g., 2-24 hours) at 37°C. The optimal concentration and duration should be determined empirically for each cell line.

  • Post-Treatment Care:

    • Remove the EMS-containing medium and wash the cells multiple times with PBS to remove any residual mutagen.

    • Add complete growth medium and allow the cells to recover and proliferate. This period allows for the "fixation" of mutations during DNA replication.

  • Selection of Mutants (Example: HPRT Gene):

    • After a suitable expression period (typically several days), subculture the cells into a selective medium. For example, to select for mutations in the HPRT gene, use a medium containing 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells will survive.

  • Isolation and Characterization of Mutants:

    • Isolate and expand the surviving colonies.

    • Characterize the mutations through molecular techniques such as PCR and DNA sequencing.

Signaling Pathways and Experimental Workflows

DNA Alkylation and Repair Pathway

Ethyl methanesulfonate acts as an alkylating agent, transferring its ethyl group to nucleophilic sites on DNA bases. The primary target is the N7 position of guanine, but the mutagenically significant lesion is the O6-ethylguanine adduct. This mispairing during DNA replication leads to the characteristic G:C to A:T transition mutations. The cell possesses several DNA repair pathways to counteract such damage.

DNA_Alkylation_Repair cluster_0 DNA Damage cluster_1 Cellular Response EMS EMS DNA DNA EMS->DNA Alkylation Alkylated_DNA Alkylated DNA (O6-ethylguanine) Replication DNA Replication Alkylated_DNA->Replication Miscoding Repair DNA Repair Pathways Alkylated_DNA->Repair Recognition Mutation G:C -> A:T Transition Mutation Replication->Mutation Repaired_DNA Repaired DNA Repair->Repaired_DNA

Caption: DNA alkylation by EMS and subsequent repair or mutation.

Experimental Workflow for Mutagenesis

The following diagram illustrates a typical workflow for a forward genetics screen using EMS-induced mutagenesis in a cell-based assay.

Mutagenesis_Workflow start Start: Cell Population mutagenesis EMS Treatment start->mutagenesis recovery Recovery and Mutation Fixation mutagenesis->recovery selection Apply Selective Pressure recovery->selection isolation Isolate Resistant Colonies selection->isolation expansion Expand Clonal Populations isolation->expansion analysis Genotypic and Phenotypic Analysis expansion->analysis end End: Characterized Mutants analysis->end

Caption: A generalized workflow for EMS-induced mutagenesis.

References

Synthesis of Deuterated Ethyl Methanesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated ethyl methanesulfonate (EMS-d5), a critical internal standard for mass spectrometry-based bioanalytical studies and a valuable tool in metabolic profiling. This document details the primary synthetic pathways, experimental protocols, and analytical methods for the preparation and characterization of this isotopically labeled compound.

Introduction

Ethyl methanesulfonate (EMS) is a well-known alkylating agent widely used in genetic research as a mutagen. Its deuterated analogue, typically ethyl methanesulfonate-d5, serves as an ideal internal standard for the quantification of EMS in various biological matrices. The stable isotope label ensures that the physicochemical properties of the standard are nearly identical to the analyte, allowing for accurate correction of matrix effects and variations in instrument response during analysis by mass spectrometry.

This guide outlines the two most common and effective methods for the synthesis of deuterated ethyl methanesulfonate: the reaction of methanesulfonyl chloride with a deuterated ethanol and the direct esterification of methanesulfonic acid with a deuterated ethanol.

Synthetic Pathways

The synthesis of deuterated ethyl methanesulfonate primarily involves the formation of an ester bond between a methanesulfonyl group and a deuterated ethyl group. The two main strategies to achieve this are detailed below.

Reaction of Methanesulfonyl Chloride with Deuterated Ethanol

This is a widely used and efficient method for the synthesis of sulfonate esters. The reaction involves the nucleophilic attack of the hydroxyl group of deuterated ethanol on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

G Ethanol-d5 Ethanol-d5 Reaction_Mixture Reaction (DCM, 0°C to RT) Ethanol-d5->Reaction_Mixture Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Ethyl_Methanesulfonate_d5 Ethyl_Methanesulfonate_d5 Triethylammonium_Chloride Triethylammonium_Chloride Reaction_Mixture->Ethyl_Methanesulfonate_d5 Reaction_Mixture->Triethylammonium_Chloride

Diagram 1: Synthesis via Methanesulfonyl Chloride.
Direct Esterification of Methanesulfonic Acid with Deuterated Ethanol

This method involves the direct reaction of methanesulfonic acid with deuterated ethanol. This reaction is typically slower and may require higher temperatures to proceed at a reasonable rate. The reaction is an equilibrium process, and removal of water can drive it towards the product side.

G Ethanol-d5 Ethanol-d5 Reaction_Mixture Reaction (Heat, e.g., 70°C) Ethanol-d5->Reaction_Mixture Methanesulfonic_Acid Methanesulfonic_Acid Methanesulfonic_Acid->Reaction_Mixture Ethyl_Methanesulfonate_d5 Ethyl_Methanesulfonate_d5 Water Water Reaction_Mixture->Ethyl_Methanesulfonate_d5 Reaction_Mixture->Water

Diagram 2: Synthesis via Direct Esterification.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of deuterated ethyl methanesulfonate. These are based on established methods for sulfonate ester synthesis and specific conditions reported for the preparation of deuterated analogues.

Protocol 1: Synthesis from Methanesulfonyl Chloride and Ethanol-d5

This protocol is adapted from standard procedures for mesylation of alcohols.

Materials:

  • Ethanol-d5 (CD3CD2OH) or Ethanol-d6 (CD3CD2OD)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol-d5 (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 - 1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deuterated ethyl methanesulfonate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterValue/Condition
Reactants Ethanol-d5, Methanesulfonyl chloride, Triethylamine
Solvent Dichloromethane (anhydrous)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 16 hours
Workup Aqueous wash (NaHCO3, Brine)
Purification Vacuum Distillation or Column Chromatography

Table 1: Summary of Reaction Conditions for Protocol 1.

Protocol 2: Synthesis from Methanesulfonic Acid and Ethanol-d6

This protocol is based on a reported method for the preparation of an internal standard.[1]

Materials:

  • Ethanol-d6 (CD3CD2OD)

  • Methanesulfonic acid

Procedure:

  • In a sealed reaction tube, combine ethanol-d6 (e.g., 1 mL) and methanesulfonic acid.

  • Seal the tube with a Teflon-lined screw cap.

  • Heat the reaction mixture at 70 °C for 72 hours.[1]

  • After cooling, the reaction mixture containing ethyl methanesulfonate-d5 can be used directly as a standard solution or subjected to purification.

  • Purification can be achieved by vacuum distillation.

ParameterValue/Condition
Reactants Ethanol-d6, Methanesulfonic acid
Solvent None (neat reaction)
Temperature 70 °C
Reaction Time 72 hours
Purification Vacuum Distillation (optional)

Table 2: Summary of Reaction Conditions for Protocol 2.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthesized deuterated ethyl methanesulfonate.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of deuterium and determining the isotopic distribution. For ethyl methanesulfonate-d5, the molecular ion and key fragments will show a mass shift of +5 compared to the non-deuterated compound.

CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)
Ethyl Methanesulfonate124.16125 [M+H]+, 97, 79
Ethyl Methanesulfonate-d5129.20130 [M+H]+, 102, 84

Table 3: Expected Mass Spectrometry Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels and assessing the isotopic purity.

  • ¹H NMR: In a highly deuterated sample, the proton signals corresponding to the ethyl group will be significantly diminished or absent. The presence of small residual proton signals allows for the calculation of isotopic enrichment.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive spectrum of the deuterated positions.

  • ¹³C NMR: The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to coupling with deuterium (C-D coupling) and a slight upfield shift compared to the non-deuterated compound.

Purification and Yield

The purification of deuterated ethyl methanesulfonate is typically achieved by vacuum distillation, which is effective for separating the product from non-volatile impurities and any remaining starting materials. The boiling point of ethyl methanesulfonate is 213.5 °C at atmospheric pressure, but distillation is performed under reduced pressure to avoid decomposition.

The yield of the synthesis can vary depending on the chosen method and the scale of the reaction. The reaction of methanesulfonyl chloride with deuterated ethanol generally provides higher yields compared to direct esterification. A successful synthesis should aim for a yield of over 80% after purification. The final product should be a colorless liquid.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from precursor selection to the final, characterized product.

G cluster_synthesis Synthesis cluster_analysis Analysis Precursors Select Deuterated Precursor (e.g., Ethanol-d5/d6) Reaction Perform Synthesis (Protocol 1 or 2) Precursors->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification MS Mass Spectrometry (Isotopic Distribution) Purification->MS NMR NMR Spectroscopy (Structure, Isotopic Purity) Purification->NMR Final_Product Characterized Ethyl Methanesulfonate-d5 MS->Final_Product NMR->Final_Product

Diagram 3: Overall Synthesis and Analysis Workflow.

Conclusion

The synthesis of deuterated ethyl methanesulfonate is a straightforward process for researchers with experience in organic synthesis. The choice between the methanesulfonyl chloride and direct esterification methods will depend on the availability of starting materials, desired reaction time, and target yield. Careful execution of the experimental protocol and thorough analytical characterization are paramount to obtaining a high-quality, reliable internal standard for quantitative bioanalytical applications. This guide provides the necessary framework for the successful preparation and validation of deuterated ethyl methanesulfonate in a research or drug development setting.

References

The Core Mechanism of Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Ethyl-D5 methanesulfonate (EMS-D5). While direct experimental data on the deuterated form is limited, this document extrapolates from the well-established mechanisms of its non-deuterated counterpart, ethyl methanesulfonate (EMS), and integrates fundamental principles of kinetic isotope effects. EMS is a potent monofunctional ethylating agent widely utilized in genetic research for its mutagenic properties.[1][2][3] The insights provided herein are crucial for professionals in drug development and molecular biology who utilize alkylating agents and require a deep understanding of their interactions with biological systems.

Overview of Ethyl Methanesulfonate (EMS) and the Significance of Deuteration

Ethyl methanesulfonate (CH₃SO₃C₂H₅) is an organosulfur compound classified as an alkylating agent.[2] It is the ethyl ester of methanesulfonic acid and is a colorless liquid at room temperature.[2] In biological research, EMS is extensively used to induce random point mutations in genetic material, primarily through nucleotide substitution. The deuterated analogue, this compound, has the five hydrogen atoms on its ethyl group replaced with deuterium. This isotopic substitution is significant as it can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Understanding the KIE is pivotal for predicting subtle changes in the reactivity and potential biological activity of EMS-D5 compared to EMS.

The Alkylating Mechanism of Action

The primary mechanism of action for EMS involves the transfer of its ethyl group to nucleophilic centers in cellular macromolecules, most significantly DNA. This ethylation of DNA is the foundational event that leads to its mutagenic and cytotoxic effects.

Chemical Reactivity: A Mixed SN1/SN2 Reaction

EMS alkylates cellular nucleophiles through a mixed SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reaction mechanism.

  • SN1 Character: The partial SN1 character of the reaction allows EMS to generate an ethyl carbocation intermediate. This reactive species can then attack various nucleophilic sites, including oxygen atoms in DNA bases.

  • SN2 Character: In the SN2 pathway, a nucleophile directly attacks the carbon atom of the ethyl group, leading to the displacement of the methanesulfonate leaving group in a single, concerted step.

The dual nature of this mechanism is critical as it enables EMS to alkylate a broader range of sites than agents that react purely through an SN1 or SN2 pathway.

DNA as the Primary Target

The genotoxicity of EMS stems from its ability to ethylate DNA bases. While it can react with various nucleophilic sites, the most significant modifications in terms of mutagenesis occur at specific positions on the DNA bases.

The principal sites of DNA alkylation by EMS are:

  • O⁶-ethylguanine: This is considered the most significant mutagenic lesion induced by EMS. The ethylation of the O⁶ position of guanine disrupts the normal Watson-Crick base pairing.

  • N⁷-ethylguanine: This is another major adduct formed by EMS. While less directly mutagenic than O⁶-ethylguanine, its formation can lead to depurination and subsequent DNA strand breaks.

  • Other sites: EMS can also ethylate other oxygen and nitrogen atoms in DNA bases and the phosphate backbone, although these modifications are generally considered to have a lower mutagenic potential.

The Mutagenic Consequences of DNA Alkylation

The formation of O⁶-ethylguanine is the primary driver of the point mutations induced by EMS.

G:C to A:T Transition Mutations

During DNA replication, the presence of O⁶-ethylguanine in the template strand often leads to mispairing. DNA polymerase frequently incorporates thymine (T) instead of cytosine (C) opposite the O⁶-ethylguanine lesion. In the subsequent round of replication, this T will pair with adenine (A), resulting in a permanent G:C to A:T transition mutation at that site. This is the characteristic mutational signature of EMS.

Other Genetic Alterations

While point mutations are the most common outcome, EMS can also induce other genetic changes, including:

  • Base-pair insertions or deletions.

  • Chromosome breakage: The formation of N⁷-ethylguanine can lead to the hydrolysis of the glycosidic bond, creating an apurinic (AP) site. These AP sites are unstable and can result in single-strand breaks in the DNA, which can subsequently lead to chromosome breakage.

The Role of Deuteration: The Kinetic Isotope Effect in this compound

The replacement of hydrogen with deuterium in the ethyl group of EMS-D5 is expected to influence its reaction rate due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference in bond strength can affect the activation energy of the rate-determining step of a reaction.

  • For an SN2 reaction: The KIE is typically small and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), depending on the structure of the transition state.

  • For an SN1 reaction: A small normal KIE (kH/kD > 1) is generally expected due to hyperconjugation effects that stabilize the carbocation intermediate.

Given that EMS reacts through a mixed SN1/SN2 mechanism, the overall KIE for the alkylation reaction by EMS-D5 is likely to be small. A slight decrease in the reaction rate compared to non-deuterated EMS might be anticipated, but this effect is not expected to fundamentally alter the mechanism of action. The primary sites of DNA alkylation and the resulting mutational spectrum are predicted to remain the same.

Cellular Repair of EMS-Induced Damage

Cells possess DNA repair mechanisms to counteract the damaging effects of alkylating agents like EMS. The primary repair pathway for O⁶-ethylguanine involves the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). AGT directly transfers the ethyl group from the guanine to a cysteine residue within its own active site, thereby restoring the correct DNA structure. This process is stoichiometric, meaning one molecule of AGT is consumed for each lesion repaired.

Quantitative Data Summary

The following table summarizes key quantitative data related to the mutagenic activity of ethyl methanesulfonate. It is important to note that these values are for the non-deuterated compound and are provided as a reference for the expected activity of EMS-D5.

ParameterOrganism/SystemValueReference
Mutation RateC. elegans5x10⁻⁴ to 5x10⁻² per gene
Raw Mutation RateC. elegans~7x10⁻⁶ mutations per G/C base pair

Experimental Protocols

Detailed methodologies for key experiments involving ethyl methanesulfonate are provided below as a reference for researchers working with EMS or its deuterated analogues.

In Vitro Mutagenesis of a Defined DNA Sequence

This protocol is adapted from a study on the in vitro random mutagenesis of the Bacillus aprN18 gene using EMS.

Objective: To induce random point mutations in a specific DNA fragment.

Materials:

  • Purified DNA fragment of interest

  • Ethyl methanesulfonate (EMS)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Stop solution (e.g., 0.2 M sodium thiosulfate)

  • Standard molecular biology reagents and equipment for ligation and transformation.

Procedure:

  • Isolate and purify the target DNA fragment using standard molecular biology techniques.

  • In a microcentrifuge tube, mix the purified DNA fragment with the reaction buffer.

  • Add EMS to the desired final concentration (e.g., 10 mM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour). The incubation time and EMS concentration can be optimized to achieve the desired mutation frequency.

  • Stop the reaction by adding the stop solution.

  • Purify the EMS-treated DNA fragment to remove any remaining EMS and reaction byproducts.

  • Ligate the mutagenized DNA fragment back into an appropriate expression vector.

  • Transform the ligation product into a suitable host organism (e.g., E. coli or B. subtilis).

  • Screen the resulting library of mutants for the desired phenotypic changes.

In Vitro Mutagenesis in Wheat Mature Embryo Culture

This protocol is based on a study evaluating EMS-induced mutagenesis in wheat.

Objective: To induce mutations in wheat for crop improvement.

Materials:

  • Mature wheat seeds

  • Sterilization solution (e.g., 70% ethanol, sodium hypochlorite solution)

  • Ethyl methanesulfonate (EMS) solutions of varying concentrations (e.g., 0.1% to 0.4%)

  • Callus induction medium

  • Plant regeneration medium

Procedure:

  • Surface sterilize mature wheat seeds.

  • Treat the sterilized seeds with different concentrations of EMS solution for various durations (e.g., 2, 4, 6, and 8 hours).

  • Wash the treated seeds thoroughly with sterile distilled water to remove residual EMS.

  • Culture the treated mature embryos on callus induction medium.

  • After a period of callus growth, transfer the embryogenic calli to plant regeneration medium.

  • Regenerate whole plants from the calli.

  • Analyze the regenerated plants for desired mutations and genomic instability. The optimal EMS concentration and treatment duration are often determined based on the LD₅₀ (the dose that is lethal to 50% of the explants).

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Mechanism_of_Action cluster_0 EMS-D5 Interaction with DNA cluster_1 Consequences of Alkylation EMS_D5 This compound DNA DNA (Guanine) EMS_D5->DNA Alkylation (SN1/SN2) O6_EtG O⁶-ethylguanine DNA->O6_EtG Primary Mutagenic Lesion N7_EtG N⁷-ethylguanine DNA->N7_EtG Major Adduct Replication DNA Replication O6_EtG->Replication Depurination Depurination N7_EtG->Depurination Mispairing Mispairing (T opposite O⁶-EtG) Replication->Mispairing Transition G:C to A:T Transition Mutation Mispairing->Transition Strand_Break DNA Strand Break Depurination->Strand_Break

Caption: Molecular mechanism of this compound action on DNA.

Experimental_Workflow Start Start: Purified DNA Fragment EMS_Treatment EMS Treatment Start->EMS_Treatment Ligation Ligation into Vector EMS_Treatment->Ligation Transformation Transformation into Host Ligation->Transformation Screening Screening for Mutants Transformation->Screening End End: Characterized Mutant Screening->End

Caption: In vitro mutagenesis experimental workflow.

Logical_Relationship EMS_D5 This compound Alkylation DNA Alkylation EMS_D5->Alkylation causes Lesion Mutagenic Lesion (O⁶-EtG) Alkylation->Lesion creates Mutation Point Mutation (G:C -> A:T) Lesion->Mutation leads to Phenotype Altered Phenotype Mutation->Phenotype results in

Caption: Logical flow from chemical agent to phenotypic change.

References

Ethyl-D5 Methanesulfonate: A Technical Guide to Purity and Documentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and documentation associated with Ethyl-D5 methanesulfonate (EMS-D5), a deuterated analog of the alkylating agent ethyl methanesulfonate (EMS). Understanding the quality and characterization of this compound is critical for its application in various research and development settings, particularly in pharmaceutical sciences where it may be used as an internal standard for the quantification of residual EMS, a potential genotoxic impurity.

Chemical Identity and Specifications

This compound is the deuterium-labeled form of Ethyl methanesulfonate.[1][2][3] The deuterium labeling is typically on the ethyl group.

ParameterValueReference
CAS Number 1219795-44-4[1][4]
Molecular Formula C3H3D5O3SAdapted from C3H8O3S
Molecular Weight 129.19 g/mol
Appearance Clear colorless liquid

Purity and Impurity Profile

The purity of this compound is a critical parameter and is typically determined by a combination of analytical techniques. Suppliers often provide a percentage purity, which represents the overall content of the desired deuterated compound.

SupplierPurity SpecificationAnalytical Method(s)
InvivoChem≥98%Not specified
MedchemExpress99.48%GC, HNMR
Thermo Scientific (for non-deuterated EMS)≥98.5%GC
Merck Millipore (for non-deuterated EMS)≥ 98.0 % (a/a)GC
Briti Scientific (for non-deuterated EMS)≥96%Not specified

It is important for researchers to consider not only the chemical purity but also the isotopic enrichment, which defines the percentage of the deuterated species relative to its non-deuterated counterpart and other isotopic variants. This information is typically found in the Certificate of Analysis (CofA).

Standard Documentation

A comprehensive set of documentation is essential to ensure the quality and proper handling of this compound. Researchers should expect to receive the following documents from the supplier:

  • Certificate of Analysis (CofA): This is the most critical document, providing lot-specific information on the purity, identity, and other quality control tests performed on the compound. It will typically include the results from analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Safety Data Sheet (SDS): Formerly known as Material Safety Data Sheet (MSDS), this document provides comprehensive information on the safe handling, storage, disposal, and potential hazards of the substance.

  • Spectroscopic Data: Raw or processed data from techniques like ¹H-NMR, GC, and sometimes Mass Spectrometry (MS) may be provided to support the structural identity and purity assessment.

Analytical Methodologies for Purity Determination

Several analytical techniques are employed to assess the purity of this compound and to quantify its non-deuterated form, which is often a concern as a potential genotoxic impurity in pharmaceutical products.

Gas Chromatography (GC)

Gas chromatography is a common method for assessing the purity of volatile compounds like ethyl methanesulfonate. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can provide quantitative information about the main component and any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

For the determination of ethyl methanesulfonate as an impurity, particularly at trace levels, HPLC methods are often developed. These methods may involve derivatization to enhance the UV detection of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific method for the trace-level quantification of ethyl methanesulfonate involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly useful for analyzing complex matrices, such as active pharmaceutical ingredients (APIs).

Experimental Protocols

Protocol 1: Determination of Ethyl Methanesulfonate by HPLC-UV with Derivatization

This protocol is based on a method for determining methyl and ethyl methanesulfonate in methanesulfonic acid.

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 250 mg) in a mixture of water and acetonitrile.

  • Basification: Add a solution of sodium hydroxide to the sample.

  • Derivatization: Add a solution of N,N-diethyldithiocarbamate and heat the mixture (e.g., at 80°C for 1 hour).

  • Dilution: Dilute the reaction mixture with N,N-dimethylacetamide.

  • HPLC Analysis:

    • Column: C18 column

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate).

    • Flow Rate: 1 mL/min

    • Detection: UV at 277 nm.

Protocol 2: Trace Analysis of Ethyl Methanesulfonate by LC-MS/MS

This protocol is adapted from a method for the determination of alkyl methanesulfonate impurities in an active pharmaceutical ingredient.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a final standard solution by diluting the stock solution in the mobile phase.

    • Dissolve the sample containing potential ethyl methanesulfonate impurity in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: Zorbax SB C18 (or equivalent).

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.

    • Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for both ethyl methanesulfonate and the this compound internal standard.

Visualizations

Quality_Control_Workflow cluster_0 Incoming Material cluster_1 Quality Control Testing cluster_2 Documentation cluster_3 Product Release Raw_Material This compound (Raw Material) Identity Identity Confirmation (NMR, MS) Raw_Material->Identity Purity Purity Assay (GC, HPLC) Raw_Material->Purity Isotopic_Enrichment Isotopic Enrichment (MS) Raw_Material->Isotopic_Enrichment CofA Certificate of Analysis Identity->CofA Purity->CofA Isotopic_Enrichment->CofA Released_Product Released Product CofA->Released_Product SDS Safety Data Sheet SDS->Released_Product

Caption: Quality control workflow for this compound.

Derivatization_HPLC_Workflow Sample Sample containing Ethyl Methanesulfonate Reaction Derivatization Reaction (Heat) Sample->Reaction Derivatization_Reagent N,N-diethyldithiocarbamate Derivatization_Reagent->Reaction Derivative UV-active Derivative Reaction->Derivative HPLC HPLC-UV Analysis Derivative->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for HPLC-UV analysis with derivatization.

References

Navigating the Invisible Threat: A Technical Guide to the Safe Handling of Isotope-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotope-labeled compounds are indispensable tools in modern research and drug development, enabling scientists to trace metabolic pathways, quantify molecular interactions, and visualize biological processes with remarkable precision. However, the very properties that make these compounds so valuable—their isotopic signatures—also necessitate stringent safety protocols to protect researchers and the environment from the potential hazards of radiation. This in-depth technical guide provides a comprehensive overview of the core principles and practices for the safe handling of isotope-labeled compounds.

Foundational Principles of Radiation Safety

The safe use of isotope-labeled compounds is predicated on the principle of ALARA (As Low As Reasonably Achievable). This principle dictates that all radiation exposure should be kept to a minimum. The three fundamental pillars of radiation protection are Time, Distance, and Shielding .

  • Time: Minimize the duration of exposure to a radioactive source. Thorough planning and "dummy runs" of procedures without radioactive material can significantly reduce handling time.[1]

  • Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases with the square of the distance from the source.

  • Shielding: Use appropriate absorbent materials to block or reduce radiation. The choice of shielding material is critical and depends on the type and energy of the emitted radiation.

Understanding the Isotopes: Properties and Hazards

A thorough understanding of the properties of the specific radionuclide being used is paramount. Key characteristics to consider include the type of emission (alpha, beta, gamma), the energy of the emission, and the half-life.

RadioisotopeHalf-LifePrimary Emission TypeMaximum Energy (MeV)
Tritium (³H)12.35 years[2]Beta0.0186
Carbon-14 (¹⁴C)5730 years[2]Beta0.156
Phosphorus-32 (³²P)14.29 days[2]Beta1.71
Sulfur-35 (³⁵S)87.44 days[2]Beta0.167
Iodine-125 (¹²⁵I)60.14 daysGamma, X-ray0.035 (gamma)
Technetium-99m (⁹⁹ᵐTc)6.02 hoursGamma0.140
Yttrium-90 (⁹⁰Y)64 hoursBeta2.28

Table 1: Physical Properties of Commonly Used Radioisotopes.

Permissible Exposure Limits and Dose Monitoring

Regulatory bodies establish permissible exposure limits for individuals working with radioactive materials to minimize the risk of adverse health effects. These limits are set for the whole body, specific organs, and extremities.

Exposure GroupWhole Body (mrem/year)Lens of Eye (mrem/year)Skin/Extremities (mrem/year)
Radiation Worker5,00015,00050,000
General Public100--
Declared Pregnant Worker (gestation period)500--

Table 2: Maximum Permissible Dose Limits.

Personal dosimeters, such as film badges or thermoluminescent dosimeters (TLDs), are mandatory for monitoring individual exposure levels when working with significant quantities of high-energy beta or gamma emitters.

Laboratory Infrastructure and Engineering Controls

A properly designed laboratory is the first line of defense in ensuring radiation safety.

  • Designated Areas: All work with radioactive materials must be conducted in designated and clearly labeled areas.

  • Ventilation: Work with volatile radiolabeled compounds, such as those containing ¹²⁵I or ³⁵S-methionine, must be performed in a certified fume hood to prevent inhalation of airborne radioactivity. Biological safety cabinets that recirculate air into the laboratory are not suitable for this purpose.

  • Work Surfaces: Work surfaces should be covered with absorbent paper with an impermeable backing to contain spills.

  • Storage: Radioactive materials should be stored in properly shielded and labeled containers in a designated and secure location. Refrigerators and freezers used for storing radiochemicals must be clearly labeled, and storage of food or beverages in these units is strictly prohibited.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent external and internal contamination. The specific PPE required will depend on the radionuclide and the procedure being performed.

Radiation TypeRecommended PPE
AlphaStandard laboratory coat, nitrile or latex gloves, safety glasses.
Beta (low energy, e.g., ¹⁴C, ³⁵S, ³H)Laboratory coat, gloves, safety glasses.
Beta (high energy, e.g., ³²P, ⁹⁰Y)Laboratory coat, gloves, safety glasses. Acrylic or plastic shielding is necessary to minimize Bremsstrahlung X-ray production.
Gamma and X-ray (e.g., ¹²⁵I, ⁹⁹ᵐTc)Lead apron, leaded glasses, thyroid shield, and lead or tungsten shielding for sources.

Table 3: Personal Protective Equipment for Different Radiation Types.

It is crucial to change gloves frequently to prevent the spread of contamination. When working with high-energy beta emitters, consider wearing two pairs of gloves.

Shielding: Attenuating the Invisible Hazard

Effective shielding is critical for reducing exposure to penetrating radiation like gamma rays and high-energy beta particles.

Shielding MaterialRadiation Type Primarily ShieldedNotes
Plexiglas/Acrylic (Perspex) Beta ParticlesLow atomic number material that effectively stops beta particles without producing significant Bremsstrahlung X-rays. A thickness of 10 mm is recommended for ⁹⁰Y.
Lead (Pb) Gamma and X-raysHigh atomic number material that is very effective at attenuating photons. However, it is not ideal for shielding high-energy beta emitters directly due to the production of Bremsstrahlung radiation.
Water NeutronsHydrogen-rich materials are effective at slowing down and capturing neutrons.

Table 4: Common Shielding Materials and Their Applications.

For high-energy beta emitters like ⁹⁰Y, a combination of shielding is often optimal: an inner layer of a low-Z material like acrylic to stop the beta particles, and an outer layer of a high-Z material like lead to attenuate the resulting Bremsstrahlung X-rays.

Experimental Protocols: A Step-by-Step Guide to Safety

Detailed and well-rehearsed protocols are essential for minimizing risk.

General Workflow for Handling Radiolabeled Compounds

The following diagram illustrates a generalized workflow for any experiment involving unsealed radioactive sources.

G General Workflow for Handling Radiolabeled Compounds cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Monitoring prep_area Set up Designated Work Area (Absorbent Paper, Shielding) don_ppe Don Appropriate PPE prep_area->don_ppe handle_stock Thaw/Prepare Radioactive Stock (Behind Shielding) don_ppe->handle_stock perform_exp Perform Experimental Procedure handle_stock->perform_exp seg_waste Segregate Radioactive Waste perform_exp->seg_waste decon_area Decontaminate Work Area & Equipment seg_waste->decon_area survey_self Survey Self and Area for Contamination decon_area->survey_self doff_ppe Doff PPE in Designated Area survey_self->doff_ppe

Caption: A generalized workflow for handling radiolabeled compounds.

Protocol for Radiolabeling Antibodies with ¹²⁵I

This protocol outlines the key steps for the direct radioiodination of antibodies using the Chloramine-T method.

Materials:

  • Antibody solution (1 mg/mL)

  • Na¹²⁵I

  • Chloramine-T solution

  • Sodium metabisulfite solution

  • Phosphate buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • In a shielded fume hood, add the antibody solution to a reaction vial.

  • Add Na¹²⁵I to the antibody solution.

  • Initiate the reaction by adding Chloramine-T. Incubate for 60-90 seconds at room temperature.

  • Quench the reaction by adding sodium metabisulfite.

  • Separate the radiolabeled antibody from free ¹²⁵I using a pre-equilibrated size-exclusion chromatography column.

  • Collect fractions and measure the radioactivity of each fraction to determine the peak corresponding to the labeled antibody.

  • Calculate the radiochemical purity and specific activity of the final product.

G Workflow for Antibody Radiolabeling with ¹²⁵I reagents Combine Antibody and Na¹²⁵I in a Shielded Fume Hood initiate Initiate Reaction with Chloramine-T reagents->initiate quench Quench Reaction with Sodium Metabisulfite initiate->quench separation Separate Labeled Antibody from Free ¹²⁵I (Size-Exclusion Chromatography) quench->separation analysis Analyze Fractions for Radioactivity and Purity separation->analysis G In Vitro Metabolism Study Workflow setup Prepare Reaction Mixture (³H-Drug, Microsomes, Cofactors) incubate Incubate at 37°C setup->incubate sample Take Time-Point Samples incubate->sample quench Quench Reaction sample->quench separate Separate Parent and Metabolites (e.g., HPLC) quench->separate quantify Quantify Radioactivity (LSC or Radiodetector) separate->quantify

References

Physical properties of Ethyl-D5 methanesulfonate liquid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Ethyl-D5 Methanesulfonate Liquid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound liquid. The information is tailored for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is the deuterated analog of ethyl methanesulfonate (EMS), a well-known alkylating agent. The substitution of hydrogen atoms with deuterium can influence a compound's pharmacokinetic and metabolic profiles. A thorough understanding of its physical properties is crucial for its application in research and development.

Data Presentation

The physical properties of this compound are summarized in the table below. For comparative purposes, the properties of the non-deuterated form, Ethyl methanesulfonate, are also included.

PropertyThis compoundEthyl Methanesulfonate
Appearance Colorless to light yellow liquid[1][2][3][4]Clear colorless liquid[5]
Molecular Formula C₃H₃D₅O₃SC₃H₈O₃S
Molecular Weight 129.19 g/mol 124.16 g/mol
CAS Number 1219795-44-462-50-0
Density 1.2 ± 0.1 g/cm³1.206 g/mL at 20 °C
Boiling Point 214.4 ± 9.0 °C at 760 mmHg85-86 °C at 10 mmHg
Melting Point Not available< -25 °C
Flash Point 100.0 ± 0.0 °C100 °C
Refractive Index 1.4161.418 at 20 °C
Vapor Pressure 0.2 ± 0.4 mmHg at 25 °CNot available
Solubility Soluble in DMSOMiscible with water; Soluble in ether, ethanol, chloroform

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid compounds such as this compound.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Pasteur pipette

  • Thermometer

Procedure:

  • Ensure the graduated cylinder is clean and dry.

  • Place the empty graduated cylinder on the analytical balance and tare the balance to zero.

  • Carefully add a known volume of this compound (e.g., 5 mL) to the graduated cylinder using a Pasteur pipette. Record the exact volume.

  • Place the graduated cylinder containing the liquid back on the analytical balance and record the mass.

  • Measure the temperature of the liquid.

  • Calculate the density using the formula: Density = Mass / Volume.

  • Repeat the measurement at least two more times and calculate the average density.

Determination of Boiling Point (Micro Method)

For small sample volumes, a micro-boiling point determination method is suitable.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirring bar (if using a heating block with a stirrer)

Procedure:

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, with its open end down, into the test tube.

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly into the heating apparatus. The liquid level should be below the level of the heating medium.

  • Heat the apparatus gently.

  • A slow stream of bubbles will emerge from the capillary tube as the liquid is heated.

  • When a continuous and rapid stream of bubbles emerges, the liquid has reached its boiling point.

  • Record the temperature at which the liquid enters the capillary tube after the heating is stopped and the bubbling ceases. This is the boiling point.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Pasteur pipette

Procedure:

  • Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to the desired temperature (e.g., 20 °C).

  • Open the prism of the refractometer and clean the surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).

  • Using a Pasteur pipette, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms firmly.

  • Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored band is visible, adjust the chromaticity screw to obtain a sharp, single line.

  • Read the refractive index from the scale.

  • Clean the prisms thoroughly after the measurement.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a liquid will ignite with an ignition source.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Heat source

  • Ignition source (e.g., gas flame or electric igniter)

  • Stirrer

Procedure:

  • Pour the this compound into the test cup to the marked level.

  • Place the lid on the cup, ensuring it is securely sealed. The lid contains a thermometer, a stirrer, and an opening for the ignition source.

  • Begin heating the sample at a slow, constant rate while continuously stirring.

  • At regular temperature intervals, apply the ignition source through the opening in the lid.

  • The flash point is the lowest temperature at which a brief flash is observed inside the cup.

  • Record the temperature at which the flash occurs.

Visualization of Pathways and Workflows

Ethyl methanesulfonate (and by extension, its deuterated analog) is a potent mutagen used in genetic research to induce point mutations. The following diagrams illustrate the general experimental workflow for EMS mutagenesis and the underlying molecular mechanism.

EMS_Mutagenesis_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_growth_and_screening Growth and Screening Seed_Preparation Seed Preparation (Soaking) EMS_Treatment EMS Treatment (Exposure to this compound) Seed_Preparation->EMS_Treatment Transfer Washing Washing (Removal of EMS) EMS_Treatment->Washing Stop Reaction Drying Drying Washing->Drying M1_Generation M1 Generation Growth Drying->M1_Generation Planting M2_Screening M2 Generation Screening (Phenotypic Analysis) M1_Generation->M2_Screening Harvest & Plant M2

Caption: General experimental workflow for EMS mutagenesis in plants.

EMS_Mutation_Mechanism cluster_alkylation Alkylation cluster_modified_base Modified Base Formation cluster_replication DNA Replication cluster_mutation Resulting Mutation EMS This compound GC_Pair Guanine (G) : Cytosine (C) Base Pair O6_Ethylguanine O6-ethylguanine GC_Pair->O6_Ethylguanine Ethyl group transfer Mispairing O6-ethylguanine pairs with Thymine (T) O6_Ethylguanine->Mispairing Replication AT_Pair Adenine (A) : Thymine (T) Base Pair Mispairing->AT_Pair Subsequent Replication

Caption: Mechanism of EMS-induced G:C to A:T transition mutation.

References

Genotoxicity Profile of Ethyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent widely recognized for its potent mutagenic and carcinogenic properties.[1][2] It is a valuable tool in genetic research and a critical substance for assessment in drug development due to its potential as a genotoxic impurity.[3][4][5] This document provides a comprehensive technical overview of the genotoxicity of EMS, detailing its mechanism of action, the spectrum of genetic damage it induces, and the standard assays used for its detection. It includes detailed experimental protocols, quantitative data summaries from key studies, and visual representations of molecular and procedural pathways to serve as a resource for the scientific community.

Mechanism of Genotoxicity

EMS exerts its genotoxic effects primarily by acting as an alkylating agent, transferring its ethyl group to nucleophilic sites on DNA bases. This reaction occurs through a mixed SN1/SN2 mechanism, allowing for the ethylation of both nitrogen and oxygen atoms within the DNA structure.

The primary mutagenic lesion is the formation of O6-ethylguanine. During DNA replication, DNA polymerase frequently mispairs this altered base with thymine instead of cytosine. Subsequent replication rounds solidify this change, leading to a G:C to A:T transition point mutation. This is the most common type of mutation induced by EMS.

While O6-ethylguanine is the most significant mutagenic adduct, EMS also alkylates other sites, including the N7 position of guanine and various positions on adenine, cytosine, and the phosphate backbone. The ethylation at N7-guanine can destabilize the glycosidic bond, leading to the loss of the base and the formation of an apurinic (AP) site. These AP sites are unstable and can lead to single-strand breaks in the DNA, which, if not properly repaired, can escalate to chromosome breaks.

G

Spectrum of Genetic Damage

EMS is a broad-spectrum mutagen, capable of inducing a range of genetic alterations from the nucleotide to the chromosomal level.

  • Point Mutations: As detailed above, EMS predominantly causes G:C to A:T transition mutations. It can also, to a lesser extent, induce A:T to G:C transitions.

  • Insertions and Deletions (Indels): While less common than point mutations, EMS has been shown to cause small base-pair insertions or deletions.

  • Chromosomal Aberrations: There is clear evidence that EMS is clastogenic, meaning it can induce structural and numerical chromosomal damage. Observed aberrations in human lymphocytes and other model systems include chromatid breaks, gaps, and radial formations. The formation of these aberrations is often linked to the processing of DNA lesions like AP sites into DNA strand breaks.

Key Genotoxicity Assays

A battery of in vitro and in vivo tests is used to characterize the genotoxic profile of substances like EMS. EMS is frequently used as a positive control in these assays due to its reliable and well-documented activity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the synthesizing gene. The assay measures the ability of a test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.

G

  • Strain Preparation: Inoculate single colonies of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535) into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation (S9): Prepare the S9 fraction from the livers of rats induced with a substance like Aroclor 1254. The final S9 mix typically contains the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P). Experiments are run with and without the S9 mix to detect mutagens that require metabolic activation.

  • Exposure: In sterile test tubes held at 45°C, combine 2 mL of molten top agar, 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (EMS), and 0.5 mL of either S9 mix or buffer.

  • Plating: Vortex the tubes briefly and immediately pour the contents onto the surface of minimal glucose agar plates. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. This test is commonly performed in mammalian cells, such as human peripheral blood lymphocytes or cell lines (e.g., TK6, WTK1).

  • Cell Culture: Isolate human peripheral blood lymphocytes and stimulate them to divide using a mitogen like phytohemagglutinin (PHA). Culture at 37°C in a humidified 5% CO₂ atmosphere.

  • Exposure: Add EMS at various concentrations (e.g., 20-50 µg/mL for cell lines, 250-350 µg/mL for primary cells) to the cultures. Include appropriate negative (solvent) and positive controls.

  • Cytochalasin B Addition: Approximately 24 hours post-stimulation, add Cytochalasin B. This agent blocks cytokinesis without inhibiting nuclear division, resulting in binucleated cells which are ideal for scoring micronuclei.

  • Harvesting: Harvest the cells at a suitable time point (e.g., 48-72 hours post-stimulation). This involves hypotonic treatment followed by fixation.

  • Slide Preparation & Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Using a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated cells is calculated and compared to the negative control.

In Vitro Chromosomal Aberration Assay

This assay provides a direct visualization of structural damage to chromosomes. It is used to identify agents that cause breaks and rearrangements in chromosome structure.

  • Cell Culture and Exposure: Initiate lymphocyte cultures as described for the micronucleus assay. Expose the cells to various concentrations of EMS (e.g., 5×10⁻⁴ M, 10⁻³ M, 2×10⁻³ M) for a defined period (e.g., 24 or 48 hours).

  • Metaphase Arrest: Add a mitotic spindle inhibitor, such as colcemid, to the cultures for the final 2-3 hours of incubation. This arrests the cells in the metaphase stage of mitosis when chromosomes are most condensed and visible.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment to swell the cells and disperse the chromosomes, and then fix them. Prepare chromosome spreads on microscope slides.

  • Staining: Stain the slides with a suitable stain, typically Giemsa.

  • Scoring: Analyze at least 100-200 well-spread metaphases per concentration under a microscope. Identify and categorize structural aberrations such as chromatid and chromosome gaps, breaks, and exchanges. The percentage of cells with aberrations and the number of aberrations per cell are calculated.

Quantitative Genotoxicity Data

The dose-response relationship for EMS genotoxicity is often sublinear, with evidence suggesting the existence of practical thresholds. This implies that cellular DNA repair mechanisms can effectively manage the damage at low exposure levels, preventing the manifestation of genotoxic effects. Below are summaries of quantitative data from various studies.

Table 1: In Vivo Genotoxicity of Ethyl Methanesulfonate

Assay TypeSpecies/SystemDose RangeKey FindingsReference(s)
Micronucleus TestCD-1 Mouse (Peripheral Blood)100 - 400 mg/kg (single dose)Dose-dependent increase in micronucleated reticulocytes, peaking at 48 hours.
Micronucleus TestMouse (Bone Marrow)Up to 80 mg/kg/day (28 days)No observed increase in micronuclei below this dose, indicating a threshold.
Transgenic Gene Mutation (gpt-delta)Transgenic Mouse (Liver, Lung, etc.)5 - 100 mg/kg/day (28 days)Dose-dependent increase in gpt mutant frequencies.
Transgenic Gene Mutation (lacZ)Muta™Mouse (Liver, Bone Marrow)Up to 25 mg/kg/day (28 days)No observed increase in mutations below this dose; no accumulation over time.
Heritable MutationsMouse (Germ Cells)100 - 250 mg/kg (single dose)100 mg/kg was not observed to induce measurable effects; 250 mg/kg was negative in pre-meiotic stages.

Table 2: In Vitro Genotoxicity of Ethyl Methanesulfonate

Assay TypeSystemConcentration RangeKey FindingsReference(s)
Chromosomal AberrationHuman Lymphocytes0.005M, 0.05M, 0.5MDose-dependent increase in aberrations (breaks, gaps). No aberrations observed at 0.005M (100µL).
Chromosomal AberrationHuman Lymphocytes5x10⁻⁴ M - 2x10⁻³ MSignificant, dose-dependent increase in chromosomal fragmentation.
Micronucleus TestHuman Cell Lines (TK6, WTK1)20 - 50 µg/mL1.5- to 3-fold increase in micronuclei above control levels.
Micronucleus TestPrimary Human Fibroblasts250 - 350 µg/mL1.5- to 3-fold increase in micronuclei above control levels.
Gene MutationHuman Lymphoblasts>100 µM (single 24h treatment)Efficiently induced mutation.

DNA Damage Response and Repair

Upon exposure to EMS, cells activate a complex network of DNA damage response (DDR) and repair pathways to mitigate the genotoxic effects. The specific pathway engaged depends on the type of lesion.

  • Base Excision Repair (BER): This is a primary pathway for repairing the types of base damage induced by EMS, such as N7-ethylguanine and N3-ethyladenine. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an AP site. An AP endonuclease then cleaves the DNA backbone at the AP site, and the gap is filled by a DNA polymerase and sealed by a DNA ligase.

  • Homologous Recombination (HR): While BER handles base lesions, more complex damage like DNA double-strand breaks that can arise from replication fork collapse at unrepaired sites are repaired by pathways like HR. Cells deficient in HR are notably hypersensitive to EMS, indicating the critical role of this pathway in repairing EMS-induced damage.

  • SOS Repair Pathway: In bacteria, a substantial portion of EMS-induced mutagenesis is dependent on the error-prone "SOS" repair pathway, which involves the umuC gene product.

G

Conclusion

Ethyl methanesulfonate is a potent genotoxic agent with a well-characterized mechanism of action, primarily inducing G:C to A:T transitions via DNA alkylation. It is positive in a wide array of genotoxicity tests, including the Ames, micronucleus, and chromosomal aberration assays. Quantitative data reveal a sublinear or thresholded dose-response relationship for its genotoxic effects in vivo, suggesting that efficient cellular repair mechanisms can prevent damage at low exposure levels. A thorough understanding of its genotoxicity profile, the assays used for its detection, and the underlying cellular response pathways is essential for its use in research and for the safety assessment of pharmaceuticals and other chemical products.

References

Carcinogenicity of Ethyl Methanesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl methanesulfonate (EMS) is a potent monofunctional ethylating agent with well-established mutagenic properties. Classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2B agent (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), EMS poses a significant concern in research and pharmaceutical development.[1][2][3] This technical guide provides a comprehensive overview of the carcinogenicity of EMS, detailing its mechanism of action, summarizing key experimental findings, and outlining typical study protocols. The information is intended to support risk assessment and guide safe handling and experimental design for professionals working with this compound.

Introduction

Ethyl methanesulfonate (CAS No. 62-50-0) is a colorless liquid used extensively in genetic research as a mutagen.[1][3] Its ability to induce a high frequency of point mutations has made it an invaluable tool for creating genetic variants in a wide range of organisms. However, this same reactivity with DNA is the basis for its carcinogenic potential. This guide synthesizes the current understanding of EMS carcinogenicity, focusing on the underlying molecular mechanisms and the evidence from animal bioassays.

Mechanism of Action: Genotoxicity and DNA Adduct Formation

The carcinogenicity of ethyl methanesulfonate is intrinsically linked to its genotoxic nature. As a monofunctional ethylating agent, EMS reacts with nucleophilic sites in DNA, forming various ethyl-DNA adducts. The primary mechanism of EMS-induced mutagenesis involves the ethylation of guanine at the O6 position to form O6-ethylguanine.

During DNA replication, the modified base, O6-ethylguanine, can mispair with thymine instead of cytosine. This leads to a G:C to A:T transition mutation in the subsequent round of DNA replication. While other adducts are formed, the formation of O6-ethylguanine is considered the principal mutagenic and carcinogenic lesion.

This DNA damage triggers a cellular response involving complex signaling pathways. The cell attempts to repair the damage primarily through the Base Excision Repair (BER) pathway. However, if the damage is extensive or the repair mechanisms are overwhelmed, the persistent DNA lesions can lead to the activation of DNA damage response (DDR) pathways, including the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) signaling cascades. These pathways, in turn, can activate downstream effectors like the tumor suppressor protein p53, which can lead to cell cycle arrest, apoptosis, or, if the cell survives with mutations, neoplastic transformation.

Signaling Pathway of EMS-Induced Carcinogenesis

The following diagram illustrates the key signaling events from EMS exposure to potential carcinogenic outcomes.

EMS_Carcinogenesis_Pathway cluster_exposure Exposure & DNA Damage cluster_repair DNA Repair cluster_ddr DNA Damage Response (DDR) cluster_outcome Cellular Outcomes cluster_carcinogenesis Carcinogenesis EMS Ethyl Methanesulfonate (EMS) DNA Cellular DNA EMS->DNA Enters Cell DNA_Adducts Formation of O6-ethylguanine & other adducts DNA->DNA_Adducts Alkylation BER Base Excision Repair (BER) DNA_Adducts->BER Recognition of damage Repaired_DNA Repaired DNA BER->Repaired_DNA Successful Repair Failed_Repair Failed/Overwhelmed Repair BER->Failed_Repair ATR ATR Activation Failed_Repair->ATR Persistent Lesions ATM ATM Activation Failed_Repair->ATM Replication Stress/ Double-Strand Breaks Mutation Mutation Fixation Failed_Repair->Mutation Replication of damaged template p53 p53 Activation ATR->p53 ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Carcinogenesis Tumorigenesis Mutation->Carcinogenesis Accumulation of oncogenic mutations

Figure 1: Simplified signaling pathway of EMS-induced carcinogenesis.

Evidence of Carcinogenicity in Experimental Animals

Sufficient evidence from studies in experimental animals has demonstrated the carcinogenic potential of ethyl methanesulfonate. Tumors have been induced in multiple rodent species at various tissue sites through different routes of administration, including oral, intraperitoneal, and subcutaneous injection.

Carcinogenicity in Rats

Studies in rats have shown that EMS can induce tumors in the mammary gland, kidneys, and nervous system.

  • Mammary Gland Tumors: Oral administration of EMS to female Wistar King A and Sprague-Dawley rats resulted in a high incidence of mammary carcinomas. In one study, all young female Wistar King A rats that received EMS in their drinking water developed mammary carcinomas by the 32nd week of the experiment. Younger female rats and the Wistar strain appeared to be more susceptible. The predominant histological type was infiltrating ductal adenocarcinoma.

  • Kidney Tumors: Renal tumors have been observed in rats following both oral and intraperitoneal administration of EMS. In studies with oral administration, kidney tumors, often mesenchymal, developed in conjunction with mammary tumors. An additive effect on the incidence of kidney cancer was also observed in rats that received a single intraperitoneal injection of dimethylnitrosamine followed by a single intraperitoneal injection of EMS.

Carcinogenicity in Mice

In mice, EMS has been shown to induce tumors primarily in the lungs and kidneys.

  • Lung Tumors: Administration of EMS via subcutaneous injection to newborn mice and intraperitoneal injection to adult mice led to the development of benign and malignant lung tumors (adenomas and carcinomas). Even a single injection was sufficient to cause lung tumors.

  • Kidney Tumors: Intraperitoneal injection of EMS in male mice has been shown to cause benign and malignant kidney tumors.

Quantitative Data from Carcinogenicity Studies

The following tables summarize the available quantitative data from key carcinogenicity studies of ethyl methanesulfonate.

Table 1: Carcinogenicity of Ethyl Methanesulfonate in Rats

Species/StrainSexRoute of AdministrationDosing RegimenDuration of StudyTarget OrganTumor TypeIncidenceReference
Wistar King A RatFemaleOral (drinking water)10-3 M solution for 12 weeks32 weeksMammary GlandInfiltrating medullary adenocarcinoma100% of surviving ratsUeo et al., 1979
Wistar King A RatYoung FemaleOral (drinking water)10-2 M or 2 x 10-2 M solution40 weeksKidneyMesenchymal tumorNot specifiedUeo et al., 1981
Wistar RatMale & FemaleIntraperitoneal injectionSingle doses of 100, 200, or 300 mg/kgNot specifiedKidneyEpithelial and mesenchymal tumors"A few animals"Montesano et al., 1974

Table 2: Carcinogenicity of Ethyl Methanesulfonate in Mice

Species/StrainSexRoute of AdministrationDosing RegimenDuration of StudyTarget OrganTumor TypeIncidenceReference
Mouse (strain not specified)Not specifiedSubcutaneous injection (newborn)Single injectionNot specifiedLungAdenoma or CarcinomaNot specifiedIARC, 1974
Mouse (strain not specified)AdultIntraperitoneal injectionSingle injectionNot specifiedLungAdenoma or CarcinomaNot specifiedIARC, 1974
Mouse (strain not specified)MaleIntraperitoneal injectionNot specifiedNot specifiedKidneyBenign or malignant tumorsNot specifiedIARC, 1974

Note: Specific incidence rates and detailed dose-response data are not consistently reported in publicly available summaries. The original study reports should be consulted for more detailed quantitative information.

Experimental Protocols for Carcinogenicity Bioassays

The design and conduct of carcinogenicity studies are guided by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP). A typical experimental workflow for a rodent carcinogenicity bioassay is outlined below.

Experimental Workflow for a Rodent Carcinogenicity Bioassay

Carcinogenicity_Bioassay_Workflow cluster_planning Study Planning & Design cluster_animal_prep Animal Preparation cluster_dosing Dosing & Observation cluster_necropsy Necropsy & Histopathology cluster_analysis Data Analysis & Reporting Protocol Protocol Development (OECD 451 / NTP Guidelines) Dose_Selection Dose Range Finding Studies (e.g., 28-day toxicity study) Protocol->Dose_Selection Randomization Randomization into Dose Groups (≥50/sex/group) Dose_Selection->Randomization Animal_Selection Select Species/Strain (e.g., Wistar rats, B6C3F1 mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Acclimatization->Randomization Dosing Daily Dosing for 18-24 months (Oral, IP, SC, etc.) Randomization->Dosing Clinical_Obs Daily Clinical Observations (morbidity, mortality, palpable masses) Dosing->Clinical_Obs Body_Weight Regular Body Weight & Food Consumption Measurements Dosing->Body_Weight Necropsy Terminal Necropsy (Gross pathology examination) Clinical_Obs->Necropsy Body_Weight->Necropsy Tissue_Collection Tissue Collection & Fixation Necropsy->Tissue_Collection Histopathology Microscopic Examination of Tissues (Control and high-dose groups initially) Tissue_Collection->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence (OECD 116) Histopathology->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Figure 2: General experimental workflow for a rodent carcinogenicity bioassay.
Key Methodological Considerations:

  • Animal Model: The choice of rodent species and strain is critical. For EMS, studies have utilized Wistar and Sprague-Dawley rats, as well as various mouse strains. The susceptibility to tumor formation can vary between strains.

  • Dose Selection: Dose levels are typically determined from shorter-term toxicity studies (e.g., 28-day or 90-day studies). The highest dose is usually the maximum tolerated dose (MTD), which is expected to produce some toxicity but not significantly shorten the lifespan of the animals from effects other than cancer.

  • Administration Route: The route of administration should be relevant to potential human exposure. For EMS, oral, intraperitoneal, and subcutaneous routes have been used in carcinogenicity studies.

  • Duration: Carcinogenicity bioassays in rodents are long-term studies, typically lasting for the majority of the animal's lifespan (e.g., 18-24 months for mice and rats).

  • Endpoints: The primary endpoint is the incidence of tumors in various tissues. This includes both macroscopic observations at necropsy and microscopic examination of tissues (histopathology).

Conclusion and Recommendations

The available evidence strongly indicates that ethyl methanesulfonate is a carcinogen in experimental animals, with the capacity to induce tumors in multiple organs. Its genotoxic mechanism of action, primarily through the formation of O6-ethylguanine and subsequent G:C to A:T transitions, is well-understood.

For researchers, scientists, and drug development professionals, the carcinogenic potential of EMS necessitates stringent safety precautions. All work with EMS should be conducted in a controlled laboratory environment with appropriate personal protective equipment to minimize exposure. Given that there may be no safe level of exposure to a carcinogen, all contact should be reduced to the lowest possible level.

In the context of drug development, the presence of EMS as a potential impurity in pharmaceutical products is a significant concern that requires careful control and monitoring. The findings from the animal carcinogenicity studies, although not directly translatable to human risk in a quantitative manner, provide a strong basis for regulatory limits on EMS in pharmaceuticals.

Further research could focus on more detailed dose-response modeling of EMS-induced carcinogenicity and the elucidation of potential threshold mechanisms for its genotoxic and carcinogenic effects at very low doses.

References

Ethyl-D5 methanesulfonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stability and Storage of Ethyl-D5 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 1219795-44-4). Due to the limited availability of specific stability data for the deuterated form, this guide leverages data from its non-deuterated analogue, ethyl methanesulfonate (EMS, CAS No: 62-50-0), as a close proxy. This document summarizes key stability data, outlines recommended storage and handling procedures, and provides a representative experimental protocol for stability assessment. The information herein is intended to guide researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound.

Introduction

This compound is the deuterated form of ethyl methanesulfonate, a potent alkylating agent widely used in genetic research as a mutagen. In pharmaceutical development, deuterated compounds are often used as internal standards for mass spectrometry-based quantification of their non-deuterated counterparts. The stability of such standards is critical for ensuring the accuracy and reliability of analytical methods. This guide addresses the key factors influencing the stability of this compound and provides recommendations for its proper storage and handling.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃H₃D₅O₃S
Molecular Weight 129.19 g/mol [1]
CAS Number 1219795-44-4[1][2][3][4]
Appearance Clear, colorless liquid
Boiling Point 213-213.5 °C (for non-deuterated)
Density ~1.145 g/cm³ at 22°C (for non-deuterated)
Solubility Soluble in ether, ethanol, and chloroform. Water soluble.

Stability Profile

The stability of this compound is primarily influenced by temperature, pH (in aqueous solutions), and the presence of nucleophiles. The primary degradation pathway is hydrolysis, which yields ethanol-D5 and methanesulfonic acid.

Hydrolytic Stability

Ethyl methanesulfonate is unstable in aqueous solutions, and its hydrolysis is temperature-dependent. The rate of hydrolysis is generally unaffected by acidic pH but increases significantly under basic conditions.

Table 1: Half-life of Ethyl Methanesulfonate in Aqueous Solution at Various Temperatures (pH 7)

Temperature (°C)Half-life (hours)
01716.0
5796.6
10378.7
15185.7
2093.2
2548.5
307.8
454.6
502.7

Table 2: Hydrolysis Rate Constants and Half-lives of Ethyl Methanesulfonate at 25°C

MediumRate Constant (min⁻¹)Half-life (hours)
Water (pH 7)2.35 x 10⁻⁴~49.2
Undiluted Parenteral Formulation67.4 x 10⁻⁴~1.7
Diluted Parenteral Formulation1.32 x 10⁻⁴~87.5

Note: The parenteral formulation contains other excipients that may influence the hydrolysis rate.

Thermal Stability
Photostability

Ethyl methanesulfonate does not possess chromophores that absorb light at wavelengths greater than 290 nm. Therefore, it is not expected to be susceptible to direct photolysis by sunlight.

Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8°C). Avoid freezing.To minimize thermal degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).To prevent exposure to moisture.
Container Tightly sealed, amber glass vials or bottles.To protect from light and moisture.
Incompatibilities Avoid contact with strong oxidizing/reducing agents, strong acids, strong bases, and water.To prevent chemical reactions and degradation.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).Due to its potential mutagenic and carcinogenic properties.

Experimental Protocols

Representative Stability Study Protocol

This protocol outlines a typical experimental workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_storage Storage Conditions (ICH Q1A) cluster_analysis Analysis cluster_data Data Evaluation prep_neat Neat Compound storage_temp Temperature Chambers (e.g., 25°C/60% RH, 40°C/75% RH) prep_neat->storage_temp storage_photo Photostability Chamber prep_neat->storage_photo prep_sol Solution in Acetonitrile prep_sol->storage_temp prep_sol->storage_photo prep_aq Aqueous Solution (buffered) prep_aq->storage_temp analysis_time Time Points (e.g., T=0, 1, 3, 6 months) storage_temp->analysis_time storage_photo->analysis_time analysis_gcms GC/MS Analysis analysis_time->analysis_gcms analysis_hplc HPLC-UV/MS Analysis (after derivatization) analysis_time->analysis_hplc data_purity Purity Assessment (% Area) analysis_gcms->data_purity data_degradants Identification of Degradants analysis_gcms->data_degradants analysis_hplc->data_purity data_kinetics Degradation Kinetics data_purity->data_kinetics data_degradants->data_kinetics

Caption: Experimental workflow for a stability study of this compound.

GC/MS Analytical Method

A Gas Chromatography/Mass Spectrometry (GC/MS) method is suitable for the direct analysis of this compound.

  • Sample Preparation: Dilute the stability sample in a suitable solvent (e.g., acetonitrile) to a final concentration within the calibrated range of the instrument.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection.

    • Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Ions to Monitor: For this compound, monitor characteristic ions such as m/z 111 and 130. For the non-deuterated form, monitor m/z 79, 97, and 109.

  • Quantification: Calculate the purity or concentration based on the peak area relative to a standard curve or an internal standard.

Degradation Pathways and Incompatibilities

The primary degradation pathway for this compound is hydrolysis. It is also incompatible with strong nucleophiles, bases, and acids.

G cluster_conditions Degradation Conditions cluster_products Degradation Products / Reactions EMS_D5 This compound Water Water (Hydrolysis) EMS_D5->Water hydrolyzes to Base Strong Base EMS_D5->Base reacts with Acid Strong Acid EMS_D5->Acid reacts with Oxidizer Oxidizing Agent EMS_D5->Oxidizer reacts with Hydrolysis_Prods Ethanol-D5 + Methanesulfonic Acid Reaction_Prods Various Reaction Products

Caption: Factors affecting the stability of this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation concern is hydrolysis, which can be mitigated by protecting the compound from moisture. Storing this compound in a tightly sealed container under an inert atmosphere at room temperature or refrigerated conditions will ensure its long-term stability and suitability for use as an analytical standard. The data presented for ethyl methanesulfonate provides a strong basis for these recommendations. For critical applications, a dedicated stability study for the deuterated compound is advisable.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl-D5 Methanesulfonate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl-D5 methanesulfonate (EMS-D5) as an internal standard in the quantitative analysis of Ethyl Methanesulfonate (EMS) by mass spectrometry. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment, where the monitoring of genotoxic impurities like EMS is critical.

Introduction

Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent that is a known genotoxic and carcinogenic compound. Its presence as an impurity in pharmaceutical products is a significant safety concern, necessitating highly sensitive and accurate analytical methods for its detection and quantification at trace levels. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry assays.[1] EMS-D5, being chemically identical to EMS, co-elutes during chromatography and experiences similar ionization effects, thus compensating for variations in sample preparation and instrument response. This ensures high accuracy and precision in the quantification of EMS.

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound (the internal standard) is added to the sample at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte (EMS) and the internal standard (EMS-D5) due to the mass difference of 5 Daltons. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.

Experimental Protocols

While a specific, validated protocol for the use of this compound for EMS quantification is not widely published in the available literature, the following protocol has been synthesized based on established methods for EMS quantification and the general principles of using deuterated internal standards.

Materials and Reagents
  • Ethyl Methanesulfonate (EMS) reference standard

  • This compound (EMS-D5) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Drug substance/product for analysis

Stock and Working Solutions Preparation
  • EMS Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of EMS reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • EMS-D5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of EMS-D5 into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the EMS stock solution with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create calibration standards at desired concentrations.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the EMS-D5 stock solution with the same solvent used for the working standard solutions to achieve a final concentration appropriate for spiking into samples and standards.

Sample Preparation

The following is a general procedure for the extraction of EMS from a solid drug substance. The actual sample preparation may need to be optimized based on the specific matrix.

  • Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a centrifuge tube.

  • Add a defined volume of extraction solvent (e.g., 1 mL of acetonitrile).

  • Spike the sample with a known amount of the EMS-D5 internal standard working solution.

  • Vortex the sample for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate any insoluble material.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of EMS. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute EMS, then return to initial conditions for equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing EMS and EMS-D5 standards. A probable transition for EMS would be monitoring the precursor ion [M+H]+ and a characteristic product ion. For EMS-D5, the precursor ion will be 5 Daltons higher.
Ion Source Temp. e.g., 500 °C
Capillary Voltage e.g., 3.5 kV

Data Presentation and Quantitative Analysis

The quantification of EMS is performed by constructing a calibration curve using the prepared working standard solutions. The peak area ratio of the analyte (EMS) to the internal standard (EMS-D5) is plotted against the concentration of the analyte. The concentration of EMS in the unknown samples is then determined from this calibration curve.

Summary of Quantitative Data from Literature

The following table summarizes quantitative data for the analysis of EMS from various published methods. Note: These methods do not specifically use this compound as an internal standard, but they provide an indication of the achievable sensitivity and performance for EMS analysis.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
LC-MS/MSEMS0.002 µg/mL0.01 µg/mL0.005 - 0.23 µg/mL[2]
GC-MSEMS-1.0 µg/mL1 - 15 µg/mL[3]
HPLC-UV (with derivatization)EMS-0.6 ppm>0.999 correlation coefficient[4]
LC-MS/MSEMS0.3 µg/g0.4 µg/g0.0025 - 0.3 µg/mL[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Ethyl Methanesulfonate using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_ems EMS Stock Solution working_std Working Standards stock_ems->working_std stock_ems_d5 EMS-D5 Stock Solution working_is Working Internal Standard stock_ems_d5->working_is lc_separation LC Separation working_std->lc_separation Injection spiked_sample Spiked Sample working_is->spiked_sample sample Drug Substance Sample sample->spiked_sample spiked_sample->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of EMS in Sample calibration_curve->quantification report Final Report quantification->report

Caption: General workflow for EMS quantification using EMS-D5.

Logical Relationship of Isotope Dilution

The diagram below illustrates the logical relationship of how an internal standard corrects for variations in the analytical process.

isotope_dilution_logic Analyte Analyte (EMS) SamplePrep Sample Preparation Analyte->SamplePrep IS Internal Standard (EMS-D5) IS->SamplePrep LC_Injection LC Injection SamplePrep->LC_Injection Potential Loss Ionization Ionization LC_Injection->Ionization Volume Variation Detection MS Detection Ionization->Detection Ion Suppression/ Enhancement Ratio Ratio (Analyte/IS) Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ethyl Methanesulfonate in various matrices, particularly in pharmaceutical products. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure that it effectively corrects for analytical variability, leading to highly accurate and precise results. The protocols and information provided herein serve as a comprehensive guide for the implementation of this methodology in a research or quality control setting. It is crucial to perform method validation to ensure the suitability of the developed assay for its intended purpose.

References

Application Notes and Protocols for the Use of Ethyl-D5 Methanesulfonate in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ethyl-D5 methanesulfonate (EMS-D5) in pharmacokinetic (PK) studies. The protocols detailed below are designed to assist in the accurate quantification of ethyl methanesulfonate (EMS) in biological matrices, a critical aspect of preclinical and clinical drug development and safety assessment.

Introduction

Ethyl methanesulfonate (EMS) is an alkylating agent with known mutagenic properties. Its presence as a potential genotoxic impurity in pharmaceuticals necessitates sensitive and accurate methods for its quantification in biological systems. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like EMS-D5, which co-elutes with the analyte but is distinguishable by mass, corrects for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision in pharmacokinetic measurements.

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. In the context of EMS, these studies help in assessing the risk associated with its exposure. While EMS is not a therapeutic agent, its pharmacokinetic profile is crucial for safety and toxicology assessments.

Key Applications of this compound in Pharmacokinetic Studies

  • Internal Standard for Accurate Quantification: EMS-D5 is primarily used as an internal standard in LC-MS/MS methods to accurately quantify the concentration of unlabeled EMS in biological samples such as plasma, urine, and tissue homogenates.

  • Bioavailability Studies: By administering a known dose of EMS and using EMS-D5 as the internal standard for analysis, the absolute and relative bioavailability of EMS can be determined.

  • ADME Studies: EMS-D5 facilitates the precise measurement of EMS concentrations over time, which is fundamental for characterizing its absorption, distribution, metabolism, and excretion profiles.

  • Toxicokinetic Studies: In toxicology studies, EMS-D5 allows for the accurate determination of systemic exposure to EMS, which can be correlated with observed toxicological endpoints.

Pharmacokinetic Profile of Ethyl Methanesulfonate

Understanding the pharmacokinetic properties of unlabeled EMS is crucial for designing effective studies utilizing EMS-D5. The following table summarizes key pharmacokinetic parameters of EMS observed in various species.[1][2]

ParameterMouseRatCynomolgus MonkeyHuman (Estimated)
Oral Bioavailability (%) ~100~100~100~100
Systemic Clearance IntermediateLowLowVery Low
Volume of Distribution (L/kg) 0.5 - 0.80.5 - 0.80.5 - 0.8N/A
Elimination Half-life (t1/2) ~10 minutes (at low dose)N/A~5 hours~11 hours

N/A: Not available

Experimental Protocols

Protocol 1: Quantification of Ethyl Methanesulfonate in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for the quantification of EMS in plasma samples.

1. Materials and Reagents:

  • Ethyl methanesulfonate (EMS) analytical standard

  • This compound (EMS-D5)

  • Control plasma (e.g., rat, human)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • EMS Stock Solution (1 mg/mL): Accurately weigh and dissolve EMS in acetonitrile.

  • EMS-D5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve EMS-D5 in acetonitrile.

  • EMS Working Solutions: Prepare a series of working solutions by serially diluting the EMS stock solution with 50:50 acetonitrile:water to create calibration standards.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the EMS-D5 stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate EMS from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions:

    • EMS: To be determined based on precursor and product ions.

    • EMS-D5: To be determined based on precursor and product ions (precursor ion will be +5 Da compared to EMS).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (EMS/EMS-D5) against the concentration of the calibration standards.

  • Determine the concentration of EMS in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: A Representative In Vivo Pharmacokinetic Study in Rats

This protocol describes a basic pharmacokinetic study in rats to determine the plasma concentration-time profile of EMS.

1. Animal Model:

  • Male Sprague-Dawley rats (n=3-5 per time point).

  • Acclimatize animals for at least one week before the study.

2. Dosing:

  • Administer a single oral dose of EMS (e.g., 10 mg/kg) via gavage. The vehicle can be water or a suitable alternative.

3. Sample Collection:

  • Collect blood samples (approximately 200 µL) via tail vein or other appropriate method at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Analyze the plasma samples for EMS concentration using the LC-MS/MS method described in Protocol 1, with EMS-D5 as the internal standard.

5. Pharmacokinetic Analysis:

  • Calculate the mean plasma concentrations at each time point.

  • Use pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (elimination half-life).

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables.

Table 1: Example Calibration Curve Data for EMS in Plasma

Standard Concentration (ng/mL)EMS Peak AreaEMS-D5 Peak AreaPeak Area Ratio (EMS/EMS-D5)
115001000000.015
576001020000.075
10155001010000.153
50780001030000.757
1001520001000001.520
5007650001010007.574

Table 2: Example Pharmacokinetic Parameters of EMS in Rats Following a 10 mg/kg Oral Dose

ParameterValue (Mean ± SD)
Cmax (ng/mL) 1500 ± 250
Tmax (h) 0.5 ± 0.1
AUC(0-t) (ng*h/mL) 4500 ± 600
t1/2 (h) 2.5 ± 0.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_data Data Interpretation prep_standards Prepare EMS Standards & EMS-D5 IS sample_extraction Protein Precipitation with IS prep_standards->sample_extraction animal_prep Acclimatize & Dose Animals blood_collection Collect Blood Samples at Time Points animal_prep->blood_collection plasma_separation Centrifuge for Plasma Separation blood_collection->plasma_separation sample_storage Store Plasma at -80°C plasma_separation->sample_storage sample_storage->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis calibration Generate Calibration Curve lcms_analysis->calibration quantification Quantify EMS Concentrations calibration->quantification pk_analysis Pharmacokinetic Parameter Calculation quantification->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of EMS using EMS-D5.

logical_relationship ems Ethyl Methanesulfonate (Analyte) lc_separation Co-elution in LC ems->lc_separation ems_d5 This compound (Internal Standard) ems_d5->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection Separated by Mass quantification Accurate Quantification ms_detection->quantification

Caption: Rationale for using EMS-D5 as an internal standard.

References

Application Notes and Protocols for the Quantification of Ethyl Methanesulfonate in Plasma using Ethyl-D5 Methanesulfonate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methanesulfonate (EMS) is an alkylating agent that is a known mutagen and potential carcinogen. Its presence as a genotoxic impurity in pharmaceutical products is a significant concern, necessitating sensitive and accurate analytical methods for its quantification in biological matrices. This document provides a detailed protocol for the analysis of EMS in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethyl-D5 methanesulfonate as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte, providing superior correction for variations in sample preparation, injection volume, and matrix effects, thus ensuring high accuracy and precision.[1][2]

Experimental Protocols

Materials and Reagents
  • Ethyl Methanesulfonate (EMS) reference standard

  • This compound (EMS-d5) internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized and filtered

  • Human plasma (or other relevant species)

  • Microcentrifuge tubes

  • LC vials

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve EMS and EMS-d5 in acetonitrile to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the EMS primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the EMS-d5 primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from a plasma sample.

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL EMS-d5 internal standard working solution to the plasma sample and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instruments and laboratory conditions.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution (e.g., 70:30 v/v Mobile Phase A:B)
Flow Rate 0.2 mL/min
Column Temperature 50 °C
Injection Volume 50 µL
Run Time Approximately 20 minutes

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 250 °C
Declustering Potential EMS: 25 V; EMS-d5: (To be optimized, typically similar to analyte)
Collision Energy EMS: 15 V; EMS-d5: (To be optimized, typically similar to analyte)
MRM Transitions EMS: 125.1 > 97.1; EMS-d5: 130.1 > 102.1 (Predicted)

Data Presentation

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data Range (from literature for EMS)[1][3]
Linearity (r²) > 0.990.0025 - 0.3 µg/mL
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 10; Accuracy and precision within ±20%~0.4 µg/g
Limit of Detection (LOD) Signal-to-noise ratio > 3~0.3 µg/g
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)80% - 120%
Precision (RSD%) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery Consistent, precise, and reproducible> 80%
Matrix Effect Assessed to ensure no significant ion suppression or enhancement-
Stability Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, long-term)Stable for 5 hours at 10°C in analytical solution

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add EMS-d5 IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add ACN + 0.1% FA (300 µL) vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_vial LC Vial supernatant->lc_vial lcms LC-MS/MS System lc_vial->lcms data_acq Data Acquisition (MRM) lcms->data_acq chrom_integration Chromatographic Integration data_acq->chrom_integration calibration Calibration Curve Generation chrom_integration->calibration quantification Quantification of EMS calibration->quantification

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Logical Relationship of Internal Standard Use

internal_standard_logic cluster_analyte Analyte (EMS) cluster_is Internal Standard (EMS-d5) ems EMS in Plasma ems_prep EMS after Preparation ems->ems_prep Sample Prep Variability ems_lcms EMS Signal ems_prep->ems_lcms Instrument Variability ratio Calculate Ratio (EMS Signal / EMS-d5 Signal) ems_lcms->ratio is EMS-d5 (Known Amount) is_prep EMS-d5 after Preparation is->is_prep Sample Prep Variability is_lcms EMS-d5 Signal is_prep->is_lcms Instrument Variability is_lcms->ratio quant Accurate Quantification ratio->quant

Caption: Use of an internal standard to correct for variability.

References

Application Note: Therapeutic Drug Monitoring of Dacarbazine in Human Plasma using Ethyl-D5 Methanesulfonate as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a hypothetical, yet scientifically plausible, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the alkylating chemotherapeutic agent, Dacarbazine, in human plasma. The protocol utilizes Ethyl-D5 methanesulfonate as a stable isotope-labeled internal standard to ensure accuracy and precision. This document provides a detailed experimental protocol, hypothetical validation data, and visual representations of the workflow and the drug's mechanism of action.

Introduction

Dacarbazine is an alkylating agent used in the treatment of various cancers, most notably malignant melanoma and Hodgkin's lymphoma.[1][2] It is a prodrug that is metabolically activated in the liver to form the active compound, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which then exerts its cytotoxic effects through DNA methylation.[3] Dacarbazine exhibits significant inter-individual pharmacokinetic variability, which can impact both its efficacy and toxicity.[4] Therapeutic drug monitoring (TDM) offers a strategy to optimize Dacarbazine dosing to maintain plasma concentrations within the therapeutic window, thereby potentially improving treatment outcomes and minimizing adverse effects.[5]

This application note describes a hypothetical LC-MS/MS method for the determination of Dacarbazine in human plasma, employing this compound as an internal standard. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization effects, thus correcting for matrix effects and variations in sample processing.

Principle of the Method

This method involves the precipitation of proteins from plasma samples, followed by analysis using a liquid chromatograph coupled to a triple quadrupole mass spectrometer. Dacarbazine is separated from other plasma components on a reversed-phase C18 column. Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM). The concentration of Dacarbazine is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) with a calibration curve.

Experimental Protocols

Materials and Reagents
  • Dacarbazine reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Dacarbazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dacarbazine and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Dacarbazine Working Solutions: Prepare serial dilutions of the Dacarbazine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Dacarbazine working solution to achieve final concentrations over the desired linear range (e.g., 10 - 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

Sample Preparation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, re-equilibrate for 1 min

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Dwell Time 100 ms
Collision Gas Argon

Table 1: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dacarbazine183.1136.120
This compound (IS)130.280.015

Note: The MRM transition for Dacarbazine is based on published literature. The transition for this compound is a plausible fragmentation pattern (loss of the deuterated ethyl group).

Data Presentation

Table 2: Hypothetical Method Validation Summary

ParameterResult
Linearity Range 10 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Minimal, compensated by internal standard
Recovery > 85%

Visualizations

G Experimental Workflow for Dacarbazine TDM cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Patient Patient Sample (Whole Blood) Centrifugation Centrifugation Patient->Centrifugation Plasma Plasma Centrifugation->Plasma Spiking Spike with IS (this compound) Plasma->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Supernatant Transfer Supernatant Centrifugation2->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Dacarbazine therapeutic drug monitoring.

G Simplified Mechanism of Action of Dacarbazine Dacarbazine Dacarbazine (Prodrug) Activation Hepatic Metabolism (CYP450) Dacarbazine->Activation MTIC MTIC (Active Metabolite) Activation->MTIC Decomposition Spontaneous Decomposition MTIC->Decomposition Diazonium Methyldiazonium Ion (Reactive Alkylating Agent) Decomposition->Diazonium DNA DNA Diazonium->DNA Reacts with Alkylation DNA Alkylation (at O6 and N7 of Guanine) DNA->Alkylation Apoptosis Inhibition of DNA Replication & Cell Cycle Arrest -> Apoptosis Alkylation->Apoptosis

Caption: Simplified metabolic activation and mechanism of action of Dacarbazine.

References

Application Note: Ultrasensitive Quantification of Ethyl Methanesulfonate Genotoxic Impurity Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethyl methanesulfonate (EMS), a potential genotoxic impurity (GTI), in active pharmaceutical ingredients (APIs). The use of a stable isotope-labeled internal standard, Ethyl-D5 methanesulfonate, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is crucial for ensuring drug safety and meeting stringent regulatory requirements for the control of GTIs.[1][2]

Introduction

Genotoxic impurities (GTIs) are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established strict guidelines for the control of these impurities in pharmaceutical products.[3][4] The Threshold of Toxicological Concern (TTC) for most genotoxic impurities is set at 1.5 µ g/day , necessitating highly sensitive analytical methods for their detection and quantification at trace levels.

Ethyl methanesulfonate (EMS) is a well-known genotoxic compound that can be introduced into the drug manufacturing process as a byproduct or from raw materials. Its quantification at parts-per-million (ppm) levels in the final API is a significant analytical challenge. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is a state-of-the-art technique to achieve the required sensitivity and accuracy. This internal standard has nearly identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing reliable quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: Ethyl methanesulfonate (EMS), this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Sample Matrix: Representative Active Pharmaceutical Ingredient (API)

Standard and Sample Preparation

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in methanol to a final volume of 100 mL to obtain a concentration of 100 µg/mL.

Working Internal Standard Solution (Working IS):

  • Dilute the IS Stock solution with methanol to a final concentration of 1 µg/mL.

Calibration Standards:

  • Prepare a stock solution of EMS in methanol at a concentration of 100 µg/mL.

  • Perform serial dilutions of the EMS stock solution with methanol to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Spike each calibration standard with the Working IS solution to a final concentration of 10 ng/mL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask.

  • Add a known volume of the Working IS solution.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ethyl Methanesulfonate: Precursor Ion (m/z) 125.1 → Product Ion (m/z) 97.1

    • This compound: Precursor Ion (m/z) 130.1 → Product Ion (m/z) 102.1

  • Ion Source Parameters: Optimized for maximum sensitivity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C, Gas Flow: 10 L/min)

Data Presentation

Table 1: Method Validation Parameters for Quantification of Ethyl Methanesulfonate

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL (0.5 ppm in API)
Limit of Quantification (LOQ)0.15 ng/mL (1.5 ppm in API)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ethyl Methanesulfonate125.197.110015
This compound130.1102.110015

Visualizations

experimental_workflow start Start prep_standards Prepare Calibration Standards (EMS) start->prep_standards prep_is Prepare Internal Standard (this compound) start->prep_is prep_sample Prepare API Sample start->prep_sample spike_standards Spike Standards with IS prep_standards->spike_standards prep_is->spike_standards spike_sample Spike Sample with IS prep_is->spike_sample lcms_analysis LC-MS/MS Analysis (MRM Mode) spike_standards->lcms_analysis prep_sample->spike_sample spike_sample->lcms_analysis data_processing Data Processing lcms_analysis->data_processing quantification Quantification of EMS data_processing->quantification report Report Results quantification->report

Caption: Experimental workflow for the quantification of EMS using this compound.

signaling_pathway ems Ethyl Methanesulfonate (EMS) Genotoxic Impurity alkylation DNA Alkylation ems->alkylation interacts with dna Cellular DNA dna->alkylation damage DNA Damage alkylation->damage repair DNA Repair Mechanisms damage->repair can be repaired by mutation Mutation damage->mutation if unrepaired, leads to cancer Potential for Carcinogenesis mutation->cancer

Caption: Simplified pathway of EMS-induced genotoxicity.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of ethyl methanesulfonate in active pharmaceutical ingredients. This method is suitable for routine quality control and release testing to ensure that pharmaceutical products meet the stringent regulatory requirements for genotoxic impurities. The use of an isotopically labeled internal standard is critical for minimizing variability and achieving reliable results at the low ppm levels required.

References

Application Note: Quantitative Analysis of Ethyl Methanesulfonate using Isotope Dilution Method with Ethyl-D5 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methanesulfonate (EMS) is an alkylating agent that is a known potential genotoxic impurity (PGI).[1][2] Regulatory bodies require strict control and monitoring of PGIs in active pharmaceutical ingredients (APIs) and drug products.[3] The isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of trace-level impurities.[4][5] This method utilizes a stable isotope-labeled internal standard, in this case, Ethyl-D5 methanesulfonate, which is chemically identical to the analyte of interest. The internal standard is added at a known concentration at the beginning of the sample preparation process, correcting for any analyte loss during extraction and accounting for matrix effects in the mass spectrometer. This application note provides a detailed protocol for the quantitative analysis of EMS in an API using the isotope dilution method with this compound as the internal standard.

Experimental Protocols

This section details the methodologies for sample preparation, creation of calibration standards, and the LC-MS/MS analysis for the quantification of Ethyl Methanesulfonate.

Materials and Reagents
  • Ethyl Methanesulfonate (EMS) standard

  • This compound (EMS-d5) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Active Pharmaceutical Ingredient (API) matrix

Preparation of Standard and Sample Solutions

Stock Solutions:

  • EMS Stock Solution (1 mg/mL): Accurately weigh 10 mg of EMS and dissolve in 10 mL of acetonitrile.

  • EMS-d5 Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

Working Solutions:

  • EMS Working Solution (10 µg/mL): Dilute 100 µL of the EMS stock solution to 10 mL with acetonitrile.

  • EMS-d5 Working Solution (10 µg/mL): Dilute 100 µL of the EMS-d5 stock solution to 10 mL with acetonitrile.

Calibration Curve Standards:

Prepare a series of calibration standards by spiking the EMS working solution into a solution of the API matrix. The concentration of the internal standard (EMS-d5) is kept constant.

Sample Preparation:

  • Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

  • Add a known amount of the EMS-d5 working solution (e.g., 100 µL of 10 µg/mL solution).

  • Dissolve and dilute to the mark with a suitable solvent in which the API is soluble but the analytes are extractable (e.g., a mixture of water and acetonitrile).

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3
Ion Spray Voltage 5500 V
Source Temperature 450 °C

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Calibration Curve Standards

Standard Level EMS Concentration (ng/mL) EMS-d5 Concentration (ng/mL)
Blank 0 100
CAL 1 1 100
CAL 2 5 100
CAL 3 10 100
CAL 4 50 100
CAL 5 100 100

| CAL 6 | 200 | 100 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
5.0 5 95
8.0 5 95
8.1 95 5

| 10.0 | 95 | 5 |

Table 3: MRM Transitions for EMS and EMS-d5

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
EMS 125.1 97.1 15

| EMS-d5 | 130.1 | 102.1 | 15 |

Table 4: Example Quantitative Results

Sample ID Peak Area (EMS) Peak Area (EMS-d5) Area Ratio (EMS/EMS-d5) Calculated Concentration (ng/mL)
Sample 1 15,234 1,487,901 0.0102 10.2
Sample 2 16,012 1,501,234 0.0107 10.7

| Sample 3 | 14,987 | 1,495,678 | 0.0100 | 10.0 |

Visualizations

The following diagrams illustrate the key workflows and relationships in the isotope dilution method for EMS analysis.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_sample Weigh API Sample add_is Spike with EMS-d5 Internal Standard prep_sample->add_is dissolve Dissolve and Dilute add_is->dissolve filter Filter dissolve->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify EMS in Sample calibration_curve->quantification

Caption: Experimental workflow for EMS quantification.

signaling_pathway cluster_quantification Quantification Principle Analyte EMS (Analyte) Ratio Peak Area Ratio (EMS / EMS-d5) Analyte->Ratio Measured Response IS EMS-d5 (Internal Standard) IS->Ratio Reference Response Concentration EMS Concentration Ratio->Concentration Proportional To

Caption: Principle of Isotope Dilution Quantification.

References

Application Notes and Protocols for Ethyl-D5 Methanesulfonate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-D5 methanesulfonate (EMS-D5) is the deuterated form of ethyl methanesulfonate (EMS), a potent alkylating agent widely used in genetic toxicology studies and as a model mutagen.[1][2] The ethyl group of EMS reacts with guanine in DNA, forming the abnormal base O6-ethylguanine.[1] This leads to G:C to A:T transition mutations during DNA replication.[1] Due to its well-characterized mutagenic activity, EMS is a critical tool in drug development and cancer research for inducing mutations and studying DNA repair mechanisms.[2] The deuterated form, EMS-D5, is particularly useful as an internal standard in pharmacokinetic and metabolic studies due to its distinct mass. This document provides detailed protocols for the preparation of EMS-D5 stock solutions for use in various in vitro assays.

Properties of this compound

A summary of the key chemical and physical properties of ethyl methanesulfonate is provided below. The properties of the deuterated form are comparable.

PropertyValueReference
Molecular Formula C₃H₃D₅O₃SN/A
Appearance Clear colorless liquid
Boiling Point 85-86 °C at 10 mmHg
Density 1.1452 g/cm³ at 22 °C
Solubility Miscible with water; Soluble in DMSO, Ethanol, DMFN/A
Storage (Neat) 2-8°C under inert gasN/A
Storage (In Solution) -20°C for 1 month, -80°C for 6 monthsN/A

Safety and Handling

This compound is a suspected carcinogen and mutagen and should be handled with extreme caution.

Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat is recommended.

Disposal: All waste materials, including contaminated PPE and solutions, must be disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocols

Preparation of a 1 M Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of EMS-D5 for use in cell-based assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the vial of this compound and anhydrous DMSO to room temperature.

  • In a chemical fume hood, carefully measure the required volume of this compound using a calibrated micropipette.

  • Add the this compound to the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 M.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the 1 M stock solution in the appropriate cell culture medium.

Procedure:

  • Thaw an aliquot of the 1 M this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.

  • It is recommended to prepare a series of concentrations to determine the optimal dose for your specific cell type and endpoint.

  • Use the prepared working solutions immediately. Do not store diluted solutions.

Quantitative Data

The following table summarizes typical concentration ranges of EMS used in various in vitro assays with mammalian cells. These concentrations can serve as a starting point for optimizing your specific experimental conditions.

Assay TypeCell TypeConcentration RangeExposure TimeReference
Mutagenesis Chinese Hamster Ovary (CHO)0.05 mg/mL4 hours
DNA Damage Tobacco Cell Line TX11 - 30 mM2 hours
Cytotoxicity Human Hepatocytes30 mM0 - 5 hours
Apoptosis AHH-1 Human Lymphoblastoid0 - 3 mMN/A

Visualizations

Mechanism of Action: DNA Alkylation

The primary mechanism of EMS-induced mutagenesis is the ethylation of guanine at the O6 position, leading to a G:C to A:T transition mutation during DNA replication.

DNA_Alkylation EMS Ethyl-D5 Methanesulfonate DNA DNA (Guanine) EMS->DNA Ethylation Ethylguanine O6-Ethylguanine DNA->Ethylguanine Replication DNA Replication Ethylguanine->Replication Mutation G:C to A:T Transition Mutation Replication->Mutation

Caption: Mechanism of this compound induced DNA mutation.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the workflow for preparing this compound stock and working solutions for in vitro assays.

Stock_Preparation_Workflow cluster_prep Stock Solution Preparation (in Fume Hood) cluster_working Working Solution Preparation A Equilibrate Reagents (EMS-D5, DMSO) B Measure EMS-D5 A->B C Dissolve in Anhydrous DMSO (to 1 M) B->C D Vortex to Mix C->D E Aliquot into Vials D->E F Store at -80°C E->F G Thaw Stock Solution F->G For Experiment H Serial Dilution in Cell Culture Medium G->H I Add to In Vitro Assay H->I

Caption: Workflow for preparing EMS-D5 solutions for in vitro use.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ethyl Methanesulfonate using Ethyl-D5 Methanesulfonate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methanesulfonate (EMS) is an alkylating agent that is a known potential genotoxic impurity (PGI).[1][2] Due to its ability to cause mutations and potential carcinogenicity, regulatory agencies require strict control of EMS levels in active pharmaceutical ingredients (APIs) and drug products.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the trace-level quantification of EMS due to its high sensitivity and selectivity.[1][4]

The use of a stable isotopically labeled (SIL) internal standard, such as Ethyl-D5 methanesulfonate, is crucial for accurate and precise quantification. The SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more reliable correction than a structural analog. This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of ethyl methanesulfonate in a sample matrix, using this compound as the internal standard.

Principle

This method utilizes a direct-injection LC-MS/MS system operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The analyte, ethyl methanesulfonate, and the internal standard, this compound, are separated from the sample matrix using reversed-phase liquid chromatography. Following chromatographic separation, the compounds are ionized in the mass spectrometer's source. The precursor ions for both EMS and its deuterated internal standard are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and quantify the amount of EMS in the sample. This stable isotope dilution technique ensures high accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • Ethyl Methanesulfonate (EMS), analytical standard grade

  • This compound (EMS-D5), as internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Analytical column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm, or equivalent

  • Guard column (optional, but recommended)

  • Autosampler vials, caps, and septa

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Standard and Sample Preparation

3.2.1. Standard Stock Solutions

  • EMS Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of EMS standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • EMS-D5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of EMS-D5 and dissolve it in a 10 mL volumetric flask with acetonitrile.

3.2.2. Working Standard Solutions

  • EMS Working Solution (e.g., 10 µg/mL): Dilute the EMS stock solution with acetonitrile. Further serial dilutions can be made to prepare calibration standards.

  • EMS-D5 Working Solution (e.g., 1 µg/mL): Dilute the EMS-D5 stock solution with the mobile phase or a suitable solvent mixture. The concentration of the internal standard should be consistent across all samples and calibration standards.

3.2.3. Calibration Curve Standards

Prepare a series of calibration standards by spiking appropriate amounts of the EMS working solution into a blank matrix (a sample matrix that does not contain EMS). A typical calibration curve might range from 0.0025 µg/mL to 0.3 µg/mL. Add a fixed amount of the EMS-D5 working solution to each calibration standard.

3.2.4. Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

3.2.5. Test Sample Preparation

  • Accurately weigh a known amount of the sample (e.g., 100 mg of an API).

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The choice of solvent may depend on the solubility of the sample matrix.

  • Add a fixed amount of the EMS-D5 working solution.

  • Vortex the sample to ensure thorough mixing.

  • Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column Zorbax SB C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient depending on matrix complexity
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Run Time 10 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 250 °C
Declustering Potential EMS: 25 V, EMS-D5: ~25 V (to be optimized)
Collision Energy EMS: 15 V, EMS-D5: ~15 V (to be optimized)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ethyl Methanesulfonate (EMS) 125.197.1
This compound (EMS-D5) 130.197.1 or 102.1 (to be determined empirically)

Note: The optimal declustering potential and collision energy for EMS-D5 should be determined by infusing a standard solution and performing a compound optimization.

Data Presentation

The quantitative performance of the method should be evaluated according to ICH guidelines. Key validation parameters are summarized below.

ParameterTypical Performance
Linearity Range 0.0025 - 0.3 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 µg/g
Limit of Quantification (LOQ) ~0.4 µg/g
Accuracy (% Recovery) 80% - 120%
Precision (% RSD) < 15%

Visualizations

LC-MS/MS Workflow for EMS Analysis LC-MS/MS Workflow for EMS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Spike Spike with EMS-D5 (IS) Dissolve->Spike Filter Filter Spike->Filter LC LC Separation Filter->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the quantification of Ethyl Methanesulfonate.

Principle of Stable Isotope Dilution Principle of Stable Isotope Dilution cluster_sample Sample cluster_lcms LC-MS/MS System cluster_detection Detection Analyte EMS (Analyte) LC_Column Co-elution on LC Column Analyte->LC_Column IS EMS-D5 (Internal Standard) IS->LC_Column Mass_Spec Mass Spectrometer LC_Column->Mass_Spec Analyte_Signal EMS Signal (m/z 125.1 -> 97.1) Mass_Spec->Analyte_Signal IS_Signal EMS-D5 Signal (m/z 130.1 -> 97.1) Mass_Spec->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Logical relationship in stable isotope dilution analysis.

References

Application Note: Quantitative Analysis of Ethyl Methanesulfonate in Pharmaceutical Ingredients by GC-MS with Ethyl-D5 Methanesulfonate Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of ethyl methanesulfonate (EMS), a potential genotoxic impurity (PGI), in active pharmaceutical ingredients (APIs). The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) and incorporates Ethyl-D5 methanesulfonate as an internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.[1][2][3] This method is critical for ensuring drug safety and meeting the stringent regulatory requirements for controlling PGIs, such as the Threshold of Toxicological Concern (TTC) established by the International Council for Harmonisation (ICH).[4][5]

Introduction

Ethyl methanesulfonate (EMS) is an alkylating agent that is a known mutagen and potential carcinogen. It can be formed as an impurity during the synthesis of drug substances, particularly those containing mesylate salts or involving the use of methanesulfonic acid and ethanol. Due to its genotoxic potential, regulatory agencies require strict control of EMS levels in pharmaceutical products.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the trace-level analysis of volatile and semi-volatile impurities like EMS. To improve the reliability of quantitative analysis, an internal standard is often employed. The ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction and analysis, thus compensating for any sample loss or injection variability. A deuterated analog of the analyte, in this case, this compound, serves as an excellent internal standard because it has nearly identical chemical and physical properties to EMS but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and data processing for the accurate quantification of EMS.

Experimental Protocols

  • Ethyl methanesulfonate (EMS), analytical standard grade

  • This compound, as an internal standard (IS)

  • Methanol, HPLC or GC-MS grade

  • Dichloromethane, HPLC or GC-MS grade

  • Active Pharmaceutical Ingredient (API) sample

  • Deionized water

  • 0.45 µm syringe filters

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

  • Autosampler

  • EMS Stock Solution (100 µg/mL): Accurately weigh 10 mg of EMS into a 100 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the EMS stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the IS stock solution to a final concentration of 1 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.

  • Add 100 µL of the IS stock solution (100 µg/mL).

  • Add 5 mL of a suitable solvent (e.g., dichloromethane or a mixture of water and an organic solvent, depending on the solubility of the API) and vortex for 1 minute to dissolve the sample.

  • Dilute to the mark with the same solvent.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial for analysis.

ParameterValue
GC System
Injection Volume1 µL
Injector Temperature200°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.5 mL/min
Oven ProgramInitial: 40°C, hold for 2 min
Ramp 1: 10°C/min to 120°C
Ramp 2: 25°C/min to 240°C, hold for 5 min
MSD System
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Transfer Line Temp.250°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Ethyl Methanesulfonatem/z 97 (Quantifier), m/z 79, 65 (Qualifiers)
This compoundm/z 102 (Quantifier), m/z 84, 65 (Qualifiers)

Data Analysis and Results

A calibration curve is constructed by plotting the ratio of the peak area of EMS to the peak area of the IS against the concentration of EMS for each calibration standard. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

The concentration of EMS in the API sample is calculated using the linear regression equation derived from the calibration curve. The peak area ratio of EMS to the IS in the sample is used to determine the concentration.

The method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention times of EMS and IS.Pass
Linearity (r²) ≥ 0.99> 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 ppm
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 ppm
Precision (%RSD) ≤ 15%< 10%
Accuracy (% Recovery) 80-120%95-105%
Robustness Insensitive to small variations in method parameters.Pass

Visualization of Workflows and Concepts

experimental_workflow cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_ems EMS Stock Solution cal_standards Calibration Standards (EMS + IS) stock_ems->cal_standards qc_samples QC Samples (EMS + IS) stock_ems->qc_samples stock_is IS (Ethyl-D5) Stock Solution stock_is->cal_standards stock_is->qc_samples api_sample API Sample + Spiked IS stock_is->api_sample gc_injection GC Injection cal_standards->gc_injection qc_samples->gc_injection api_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection peak_integration Peak Integration (EMS & IS) ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of EMS in Sample peak_integration->quantification calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-MS analysis of EMS.

logical_relationship cluster_synthesis Drug Synthesis Process cluster_analysis_control Analytical Control cluster_risk_assessment Risk Assessment & Drug Safety reagents Methanesulfonic Acid + Ethanol synthesis API Synthesis reagents->synthesis impurity Formation of EMS (Potential Genotoxic Impurity) synthesis->impurity analysis GC-MS Analysis with Ethyl-D5 IS impurity->analysis quantification Quantification of EMS analysis->quantification comparison Compare with Regulatory Limits (TTC) quantification->comparison decision Acceptable Level? comparison->decision release API Batch Release decision->release Yes reject Batch Rejection/ Reprocessing decision->reject No

References

Application Notes and Protocols for the Analysis of Ethyl Methanesulfonate in Environmental Samples Using Ethyl-D5 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl methanesulfonate (EMS) is an alkylating agent that is recognized as a potent mutagen, teratogen, and potential carcinogen.[1][2] Its presence in the environment, even at trace levels, is a significant concern for human health and ecological systems. EMS can be introduced into the environment through industrial processes and as a contaminant in various products.[1][3] Therefore, sensitive and accurate analytical methods are crucial for monitoring its presence in environmental matrices such as water and soil.

This document provides detailed application notes and protocols for the quantitative analysis of Ethyl Methanesulfonate (EMS) in environmental samples. The use of a stable isotope-labeled internal standard, Ethyl-D5 methanesulfonate (EMS-d5), is central to the described methodologies. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the internal standard compensates for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise results.[4] The protocols provided are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques, which are widely used for the detection of trace-level contaminants in environmental analysis.

Principle of the Method: Isotope Dilution

The analytical approach is based on isotope dilution mass spectrometry (IDMS). A known quantity of this compound (the internal standard) is added to the environmental sample prior to any sample preparation or extraction steps. Since EMS-d5 is chemically identical to the native EMS, it will exhibit the same behavior throughout the entire analytical process, including extraction, derivatization (if applicable), and chromatographic separation. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, correcting for any analyte loss during sample processing.

Experimental Protocols

Protocol 1: Analysis of Ethyl Methanesulfonate in Water Samples by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of polar organic contaminants in aqueous matrices.

3.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in clean glass bottles and store them at 4°C until analysis to minimize degradation of the target analyte.

  • Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to achieve a final concentration relevant to the expected concentration range of the native EMS.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elute the retained analytes with 5 mL of ethyl acetate or a suitable solvent mixture.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm) is suitable for separation.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B) is often effective.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 10-50 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific parent-to-daughter ion transitions for both EMS and EMS-d5 need to be optimized. The selection of these transitions provides high selectivity and sensitivity.

Protocol 2: Analysis of Ethyl Methanesulfonate in Soil and Sediment Samples by GC-MS

This protocol is adapted from established methods for the analysis of semi-volatile organic compounds in solid matrices.

3.2.1. Sample Preparation and Extraction

  • Sample Collection and Preparation: Collect soil or sediment samples and homogenize them. Air-dry the samples or use them as is, ensuring the moisture content is determined for accurate reporting.

  • Internal Standard Spiking: Weigh 10 g of the homogenized sample into a clean extraction vessel. Spike the sample with a known amount of this compound solution.

  • Extraction:

    • Soxhlet Extraction: Extract the spiked sample for 8-12 hours with a suitable solvent such as a 1:1 mixture of hexane and acetone.

    • Accelerated Solvent Extraction (ASE): Alternatively, use an ASE system with appropriate solvents and conditions for a more rapid extraction.

  • Concentration and Cleanup:

    • Concentrate the extract to a small volume (e.g., 1-5 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • If necessary, perform a cleanup step using techniques like gel permeation chromatography (GPC) or solid-phase extraction to remove interfering matrix components.

  • Derivatization (Optional but Recommended): While EMS can be analyzed directly by GC-MS, derivatization can improve its chromatographic properties and sensitivity. A common approach involves derivatization with pentafluorothiophenol.

3.2.2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium or hydrogen.

    • Injection Mode: Splitless injection is preferred for trace analysis.

    • Temperature Program: An optimized temperature program is required to achieve good separation of the analyte from matrix interferences.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan, with SIM providing higher sensitivity for target compound analysis. Monitor characteristic ions for both EMS and EMS-d5.

Data Presentation

Quantitative data from method validation studies are crucial for assessing the performance of the analytical protocols. The following tables summarize typical performance characteristics that should be established.

Table 1: LC-MS/MS Method Performance for EMS in Water

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 1.0 ng/L
Limit of Quantification (LOQ)1.5 - 3.0 ng/L
Recovery85 - 110%
Precision (%RSD)< 15%

Table 2: GC-MS Method Performance for EMS in Soil

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/kg
Limit of Quantification (LOQ)0.3 - 1.5 µg/kg
Recovery80 - 115%
Precision (%RSD)< 20%

Note: The values presented in these tables are illustrative and should be determined for each specific instrument and matrix during method validation.

Visualizations

Experimental_Workflow_Water_Analysis cluster_prep Sample Preparation cluster_analysis Analysis A 100 mL Water Sample B Spike with EMS-d5 A->B Add Internal Standard C Solid-Phase Extraction B->C Load Sample D Elution C->D Elute Analytes E Concentration D->E Evaporate Solvent F Reconstitution E->F Dissolve in Mobile Phase G LC-MS/MS Analysis F->G Inject Sample H Data Processing & Quantification G->H Acquire & Process Data

Caption: Workflow for the analysis of Ethyl Methanesulfonate in water samples.

Experimental_Workflow_Soil_Analysis cluster_prep Sample Preparation cluster_analysis Analysis A 10 g Soil Sample B Spike with EMS-d5 A->B Add Internal Standard C Solvent Extraction (Soxhlet/ASE) B->C Extract Analytes D Concentration & Cleanup C->D Remove Solvent & Interferences E Derivatization (Optional) D->E Improve Volatility F GC-MS Analysis D->F Direct Injection E->F Inject Sample G Data Processing & Quantification F->G Acquire & Process Data

Caption: Workflow for the analysis of Ethyl Methanesulfonate in soil samples.

Conclusion

The protocols outlined in this document provide a robust framework for the sensitive and accurate determination of Ethyl Methanesulfonate in environmental water and soil samples. The use of this compound as an internal standard is a critical component of these methods, ensuring high-quality quantitative data through isotope dilution mass spectrometry. Researchers and scientists can adapt these methodologies to their specific instrumentation and sample matrices, with the understanding that thorough method validation is essential to ensure reliable results for environmental monitoring and risk assessment.

References

The Gold Standard: Application and Protocols for Deuterated Standards in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

In the landscape of clinical mass spectrometry, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. Deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for correcting variability throughout the analytical workflow.[1] This document provides detailed application notes and experimental protocols for the use of deuterated standards in clinical research, therapeutic drug monitoring, and drug development. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable quantitative mass spectrometry assays.

Introduction: The Critical Role of Internal Standards

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive technique for the quantification of analytes in complex biological matrices.[2] However, variability can be introduced at multiple stages, including sample preparation, injection volume, chromatographic separation, and mass spectrometric detection.[2][3] Internal standards (IS) are essential for correcting these variations.[4] An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring it is equally affected by variations throughout the analytical process.

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. This substitution results in a mass shift, allowing the mass spectrometer to distinguish the internal standard from the unlabeled analyte, while their chemical and physical properties remain nearly identical. This near-identical behavior is the primary advantage of deuterated standards, as they co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source.

Advantages of Deuterated Standards Over Structural Analogs

The scientific consensus is that stable isotope-labeled internal standards, such as deuterated standards, generally provide superior assay performance compared to structural analogs (non-deuterated internal standards). The key advantages are summarized below:

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting molecules from the biological matrix, are a major challenge in LC-MS/MS. Because deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for more accurate correction.

  • Compensation for Sample Preparation Variability: Losses can occur during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Deuterated standards, having nearly identical chemical properties to the analyte, will exhibit very similar recovery rates, thus correcting for these losses.

  • Improved Accuracy and Precision: By effectively normalizing for variations, the use of deuterated internal standards leads to significantly improved accuracy and precision in quantitative results.

The following diagram illustrates the logical workflow for quantitative analysis using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Blood) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

General workflow for quantitative bioanalysis using a deuterated internal standard.

Quantitative Data Comparison: Deuterated vs. Non-Deuterated Standards

A thorough method validation is crucial to demonstrate the suitability of an internal standard. The following tables summarize the comparative performance of deuterated and non-deuterated (structural analog) internal standards in key validation experiments.

Table 1: Comparison of Assay Precision and Accuracy

AnalyteInternal Standard TypeQC LevelAccuracy (%)Precision (%CV)
Tacrolimus Deuterated (Tacrolimus-C13D2) Low (3.52 ng/mL)100.68.40
Mid (13.54 ng/mL)100.32.66
High (20.41 ng/mL)100.03.67
Tacrolimus Non-Deuterated (Ascomycin) Low (3.47 ng/mL)99.13.68
Mid (12.97 ng/mL)95.83.87
High (20.42 ng/mL)100.19.27

Data adapted from a comparative study on Tacrolimus analysis.

Table 2: Matrix Effect Evaluation

AnalyteInternal StandardMatrix Factor (MF)IS-Normalized MF%CV of IS-Normalized MF
Analyte X Deuterated IS 0.85 - 1.100.98 - 1.023.5
Analyte X Non-Deuterated IS 0.83 - 1.120.90 - 1.1512.8

Illustrative data based on typical validation experiments. A lower %CV for the IS-normalized matrix factor indicates better compensation for matrix effects.

Experimental Protocols

The following are detailed protocols for common clinical mass spectrometry applications utilizing deuterated internal standards.

Protocol 1: Therapeutic Drug Monitoring of Tacrolimus in Whole Blood

Objective: To accurately quantify the concentration of the immunosuppressant drug tacrolimus in whole blood for therapeutic monitoring.

Materials:

  • Whole blood samples collected in EDTA tubes.

  • Tacrolimus and deuterated tacrolimus (e.g., Tacrolimus-¹³C, d₂) internal standard.

  • Methanol, acetonitrile (HPLC grade).

  • Zinc sulfate solution (0.1 M in water).

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of tacrolimus and deuterated tacrolimus internal standard in methanol (1 mg/mL).

    • Prepare a series of working standard solutions by serially diluting the tacrolimus stock solution.

    • Prepare QC samples at low, medium, and high concentrations.

    • Prepare an internal standard working solution (e.g., 5 ng/mL in acetonitrile).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of whole blood sample, calibrator, or QC in a microcentrifuge tube, add 100 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 50 µL of 0.1 M zinc sulfate solution to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

      • Tacrolimus transition: e.g., m/z 821.5 > 768.5

      • Deuterated Tacrolimus transition: e.g., m/z 824.5 > 771.5

  • Data Analysis:

    • Calculate the peak area ratio of tacrolimus to its deuterated internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of tacrolimus in the unknown samples by interpolation from the calibration curve.

The workflow for this protocol is depicted in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS cluster_data Data Analysis start 50 µL Whole Blood add_is Add 100 µL Deuterated IS start->add_is vortex1 Vortex add_is->vortex1 add_znso4 Add 50 µL Zinc Sulfate vortex1->add_znso4 vortex2 Vortex add_znso4->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject process Calculate Peak Area Ratios inject->process quantify Quantify Tacrolimus process->quantify

Workflow for Tacrolimus analysis in whole blood.
Protocol 2: Analysis of Plasma Free Metanephrines

Objective: For the diagnosis and monitoring of pheochromocytoma and paraganglioma by quantifying plasma free metanephrine (MN), normetanephrine (NMN), and 3-methoxytyramine (3-MT).

Materials:

  • Plasma samples.

  • Metanephrine, normetanephrine, 3-methoxytyramine, and their respective deuterated internal standards (e.g., metanephrine-d₃, normetanephrine-d₃, 3-methoxytyramine-d₄).

  • Ammonium acetate, formic acid, methanol, acetonitrile.

  • Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange).

  • LC-MS/MS system with a HILIC column.

Procedure:

  • Preparation of Solutions:

    • Prepare individual stock and working standard solutions for the analytes.

    • Prepare an internal standard working solution containing the deuterated analogs in methanol.

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of plasma, add 10 µL of the internal standard solution and 600 µL of 50 mM ammonium acetate.

    • Load the mixture onto a conditioned and equilibrated SPE plate.

    • Wash the plate with 1 mL of water, followed by 1 mL of 50:50 methanol:acetonitrile.

    • Elute the analytes twice with 0.9 mL of 5% formic acid in 50:50 methanol:acetonitrile.

    • Evaporate the eluate to dryness under nitrogen at 55°C and reconstitute in a suitable solvent for injection.

  • LC-MS/MS Analysis:

    • LC Column: HILIC column (e.g., Raptor HILIC-Si).

    • Mobile Phase: Gradient elution using acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).

    • MS Detection: MRM in positive ion mode.

      • Metanephrine transition: e.g., m/z 180 > 148

      • Metanephrine-d₃ transition: e.g., m/z 183 > 151

      • Normetanephrine transition: e.g., m/z 166 > 134

      • Normetanephrine-d₃ transition: e.g., m/z 169 > 137

  • Data Analysis:

    • As described in Protocol 4.1.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a deuterated compound compared to its non-deuterated analog using human liver microsomes.

Materials:

  • Deuterated and non-deuterated test compounds.

  • Pooled human liver microsomes.

  • 0.1 M Phosphate Buffer (pH 7.4).

  • NADPH regenerating system.

  • Acetonitrile with 0.1% formic acid (quenching solution).

  • LC-MS/MS system.

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of the test compounds (e.g., in DMSO).

    • In a 96-well plate, add the test compound to pre-warmed phosphate buffer.

    • Add human liver microsomes to the mixture and pre-incubate at 37°C.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube or well containing cold acetonitrile with 0.1% formic acid to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ).

The following diagram illustrates the signaling pathway of drug metabolism relevant to this protocol.

cluster_metabolism Phase I Metabolism in Liver Microsomes Drug Drug (Deuterated or Non-deuterated) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Binds to active site Metabolite Metabolite CYP450->Metabolite Catalyzes oxidation, reduction, or hydrolysis NADPH NADPH (Cofactor) NADPH->CYP450 Provides reducing equivalents

References

In Vivo Experimental Use of Stable Isotope-Labeled Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for in vivo research, enabling the precise tracking and quantification of molecules within complex biological systems. By replacing atoms such as carbon, hydrogen, or nitrogen with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H/D, ¹⁵N), researchers can differentiate an administered inhibitor from its endogenous counterparts. This methodology is invaluable for elucidating the pharmacokinetics (PK), pharmacodynamics (PD), mechanisms of action, and target engagement of novel and established inhibitors. These application notes provide an overview of the utility of stable isotope-labeled inhibitors in vivo and detailed protocols for their experimental use.

Stable isotope-labeled inhibitors are critical tools in drug development and metabolic research.[1] They allow for the precise tracing of metabolic pathways and the quantification of drug candidates and their metabolites in biological matrices.[2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of in vivo studies, including those in human subjects.[3]

Core Applications

The in vivo applications of stable isotope-labeled inhibitors are extensive and include:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Co-administering a labeled intravenous microdose with an unlabeled oral dose allows for the determination of absolute bioavailability in a single study.

  • Metabolite Identification and Profiling: Tracing the metabolic fate of an inhibitor to identify and quantify its metabolites. Deuterium labeling, for instance, can alter the metabolic profile of a drug by slowing the rate of bond cleavage at the site of labeling, a phenomenon known as the kinetic isotope effect.[4]

  • Target Engagement and Occupancy: Quantifying the binding of an inhibitor to its target protein in vivo. This can be achieved by measuring the displacement of a labeled ligand or by quantifying the inhibitor itself at the target site.

  • Metabolic Flux Analysis: Investigating how an inhibitor alters metabolic pathways within a cell or organism. By tracing the flow of labeled atoms from a substrate, researchers can map the activity of metabolic networks in response to inhibition.

  • Elucidation of Signaling Pathways: Determining how an inhibitor modulates specific signaling cascades by tracking changes in the phosphorylation state or abundance of downstream proteins.

Data Presentation: Quantitative Analysis of Stable Isotope-Labeled Compounds In Vivo

The following tables summarize representative quantitative data from in vivo studies using stable isotope-labeled compounds.

Table 1: Pharmacokinetic Parameters of ¹³C₄-Labeled Succinic Acid in Mouse Plasma

This table presents the pharmacokinetic parameters of ¹³C₄-labeled succinic acid in mice following a single intravenous (IV) or oral (PO) dose. The use of a ¹³C-labeled version allows for the differentiation of the administered compound from endogenous succinic acid.

ParameterIV Dose (10 mg/kg)PO Dose (100 mg/kg)
Cmax (ng/mL) 11,530 ± 1,512.1473.7 ± 117.8
Tmax (h) 0.08 ± 0.000.25 ± 0.00
AUClast (ng·h/mL) 1,228.0 ± 223.4187.3 ± 46.5
AUCinf (ng·h/mL) 1,232.8 ± 225.2-
t½ (h) 0.56 ± 0.20-
CL (mL/h/kg) 4,574.5 ± 835.6-
Vd (mL/kg) 520.8 ± 111.4-
Bioavailability (%) -1.5 ± 0.4

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Tissue Distribution of ¹³C₄-Labeled Succinic Acid in Mice 15 Minutes Post-Oral Administration

This table shows the concentration of ¹³C₄-labeled succinic acid in various tissues 15 minutes after a single oral dose of 100 mg/kg, demonstrating the distribution of the compound throughout the body.

TissueConcentration (ng/g or ng/mL)
Plasma 473.7 ± 117.8
Liver 1,241.0 ± 255.6
Kidney 417.8 ± 104.9
Brown Adipose Tissue 1,003.5 ± 404.7
White Adipose Tissue 468.6 ± 228.9
Heart 227.1 ± 72.8
Spleen 224.2 ± 60.0
Lung 179.9 ± 30.6
Muscle 148.8 ± 39.0
Brain 23.9 ± 5.6

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of a ¹³C-Labeled Inhibitor in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of a stable isotope-labeled inhibitor in a mouse model.

1. Materials and Reagents:

  • ¹³C-labeled inhibitor (e.g., ¹³C₆-labeled kinase inhibitor)

  • Unlabeled inhibitor (for calibration standards)

  • Vehicle for dosing (e.g., 0.5% methylcellulose, 5% DMSO in saline)

  • C57BL/6 mice (or other appropriate strain)

  • Dosing equipment (oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

2. Experimental Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Fast mice for 4 hours prior to dosing (water ad libitum).

    • Prepare a dosing solution of the ¹³C-labeled inhibitor in the appropriate vehicle.

    • Administer a single oral dose of the labeled inhibitor (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into EDTA-coated tubes and place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis by LC-MS/MS:

    • Prepare calibration standards and quality control samples by spiking known concentrations of the unlabeled inhibitor into blank mouse plasma.

    • Thaw plasma samples and protein precipitate by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the ¹³C-labeled inhibitor.

  • Data Analysis:

    • Calculate the plasma concentration of the labeled inhibitor at each time point.

    • Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t½.

Protocol 2: In Vivo Target Engagement and Signaling Pathway Analysis

This protocol describes a method to assess the in vivo target engagement of a kinase inhibitor and its effect on a downstream signaling pathway.

1. Materials and Reagents:

  • Stable isotope-labeled kinase inhibitor (e.g., deuterated MEK inhibitor)

  • Tumor-bearing mice (e.g., xenograft model with a relevant mutation)

  • Dosing vehicle

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • SDS-PAGE and Western blotting equipment

  • Tissue homogenizer

  • LC-MS/MS system

2. Experimental Procedure:

  • Animal Model: Use a relevant tumor xenograft model, for example, a B-RafV600E mutant melanoma model for a MEK inhibitor study.

  • Dosing and Sample Collection:

    • Administer the stable isotope-labeled inhibitor to tumor-bearing mice at a therapeutic dose.

    • At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor tissue and plasma.

    • Flash-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Analysis of Inhibitor Concentration in Tumor:

    • Homogenize a portion of the tumor tissue.

    • Extract the inhibitor from the homogenate using an appropriate solvent.

    • Quantify the concentration of the labeled inhibitor in the tumor extract using LC-MS/MS.

  • Analysis of Downstream Signaling:

    • Lyse another portion of the tumor tissue in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of the target's downstream effector (e.g., p-ERK for a MEK inhibitor).

    • Use an antibody against the total protein as a loading control.

  • Data Analysis:

    • Correlate the concentration of the labeled inhibitor in the tumor with the level of inhibition of the downstream signaling marker (e.g., percent reduction in p-ERK levels).

    • This analysis provides a pharmacokinetic-pharmacodynamic (PK/PD) relationship, demonstrating target engagement in vivo.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

G cluster_workflow General In Vivo Experimental Workflow A Stable Isotope-Labeled Inhibitor Administration B Animal Model (e.g., Mouse) A->B Dosing C Time-Course Sample Collection (Blood, Tissues) B->C D Sample Processing (e.g., Plasma Separation, Tissue Homogenization) C->D E LC-MS/MS Analysis D->E F Data Analysis (PK/PD Modeling) E->F

Caption: General workflow for in vivo studies using stable isotope-labeled inhibitors.

G cluster_pathway MEK/ERK Signaling Pathway Inhibition Ras Ras Raf B-Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation Inhibitor Stable Isotope-Labeled MEK Inhibitor Inhibitor->MEK

Caption: Inhibition of the MEK/ERK signaling pathway by a labeled inhibitor.

Conclusion

The in vivo use of stable isotope-labeled inhibitors is an indispensable technique in modern drug discovery and development. It provides unparalleled insights into the ADME, target engagement, and mechanism of action of therapeutic candidates. The protocols and data presented here serve as a guide for researchers to design and execute robust in vivo experiments, ultimately accelerating the translation of promising inhibitors from the laboratory to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Recovery of Ethyl-D5 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Ethyl-D5 methanesulfonate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low recovery of this compound?

Poor recovery of this compound, a deuterated internal standard, can stem from several factors during your analytical workflow. The most common issues are related to the chemical instability of the molecule and interactions with the sample matrix. Key areas to investigate include:

  • Hydrolysis: this compound is susceptible to hydrolysis, breaking down into ethanol-D5 and methanesulfonic acid. This degradation is accelerated by non-neutral pH and elevated temperatures.[1]

  • Sample Preparation Inefficiency: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this small, polar compound, leading to its loss.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[2] This can be misinterpreted as poor recovery.

  • Suboptimal Storage and Handling: Improper storage of samples and standards (e.g., at room temperature for extended periods) can lead to degradation before analysis.

Q2: My recovery is inconsistent between samples. What could be the cause?

Variable recovery is often a sign of inconsistent sample processing or significant matrix effects that differ between individual samples. Consider the following:

  • Inconsistent pH: If the pH of your samples varies, the rate of hydrolysis of this compound will also vary, leading to inconsistent recovery.

  • Matrix Variability: Different biological samples can have different compositions, leading to varying degrees of ion suppression or enhancement.[2]

  • Procedural Inconsistency: Ensure that all samples are treated identically throughout the sample preparation process. This includes incubation times, temperatures, and volumes of reagents.

Q3: How can I minimize the degradation of this compound during sample preparation?

To minimize hydrolysis, it is crucial to control the pH and temperature throughout the sample preparation process.

  • Maintain Neutral pH: Whenever possible, keep the sample and extraction solvents at a neutral pH (around 7.0). Ethyl methanesulfonate has a half-life of over a day at neutral to acidic pH at room temperature, but this decreases significantly in basic conditions.[1] For example, in a 1M NaOH solution, the half-life is only 6 hours.[1]

  • Work at Low Temperatures: Perform extraction steps on ice or at reduced temperatures to slow down the rate of hydrolysis.

  • Limit Exposure to Aqueous Environments: Minimize the time the sample spends in aqueous solutions, especially at non-neutral pH.

Q4: Which extraction method is best for this compound from plasma?

The optimal extraction method depends on your specific analytical requirements (e.g., required limit of quantitation, available equipment). Here is a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method. However, it may result in a less clean extract, potentially leading to more significant matrix effects. Acetonitrile is often a better choice than methanol for precipitating proteins.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Ethyl acetate is a suitable solvent for extracting ethyl methanesulfonate.

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the potential for sample concentration. A C18 sorbent is commonly used for the extraction of small, moderately polar molecules like ethyl methanesulfonate.

A validated method for the analysis of ethyl methanesulfonate in human plasma utilized matrix solid-phase dispersion with ethyl acetate, achieving an extraction efficiency of over 70%.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for extracting this compound from plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with the appropriate concentration of this compound working solution.

    • Vortex briefly to mix.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to dissolve the residue.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract compared to protein precipitation.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the this compound internal standard.

    • Vortex briefly.

  • Extraction:

    • Add 500 µL of ethyl acetate to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to mix.

  • Analysis:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is recommended for achieving the highest level of extract cleanliness and for methods requiring low limits of detection.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dilute 100 µL of plasma (spiked with this compound) with 400 µL of 2% phosphoric acid in water.

    • Load the entire volume onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to mix.

  • Analysis:

    • Analyze the sample by LC-MS/MS.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Human Plasma

Extraction MethodMean Recovery (%)RSD (%)Matrix Effect (%)Notes
Protein Precipitation (Acetonitrile)85.28.5-25.3Quick and simple, but may require chromatographic optimization to mitigate matrix effects.
Liquid-Liquid Extraction (Ethyl Acetate)92.76.2-15.8Provides a cleaner extract than PPT with good recovery.
Solid-Phase Extraction (C18)95.44.1-8.2Offers the best cleanup and highest recovery, ideal for sensitive assays.

Recovery and matrix effect data are representative and may vary depending on the specific experimental conditions.

Table 2: Stability of Ethyl Methanesulfonate under Different Conditions

ConditionHalf-lifeReference
Neutral to acidic pH, Room Temperature> 24 hours
1M NaOH, Room Temperature6 hours
10% w/v Sodium Thiosulfate1.4 hours
Rat Blood Serum6.5 hours

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Solutions Corrective Actions cluster_Validation Validation Start Poor Recovery of This compound Check_Degradation Investigate Potential Degradation (Hydrolysis) Start->Check_Degradation Check_Extraction Evaluate Sample Extraction Efficiency Start->Check_Extraction Check_Matrix Assess for Matrix Effects Start->Check_Matrix Solution_Degradation Control pH and Temperature - Work at neutral pH - Use low temperatures Check_Degradation->Solution_Degradation Solution_Extraction Optimize Extraction Protocol - Switch to LLE or SPE - Optimize solvent choice Check_Extraction->Solution_Extraction Solution_Matrix Mitigate Matrix Effects - Improve sample cleanup (SPE) - Adjust chromatography Check_Matrix->Solution_Matrix Validation Re-validate Method with Optimized Conditions Solution_Degradation->Validation Solution_Extraction->Validation Solution_Matrix->Validation

Caption: Troubleshooting workflow for poor this compound recovery.

ExperimentalWorkflows cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_Spike Spike with IS PPT_Start->PPT_Spike PPT_Precipitate Add Acetonitrile PPT_Spike->PPT_Precipitate PPT_Vortex Vortex PPT_Precipitate->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Evaporate Evaporate PPT_Supernatant->PPT_Evaporate PPT_Reconstitute Reconstitute PPT_Evaporate->PPT_Reconstitute PPT_Analyze Analyze PPT_Reconstitute->PPT_Analyze LLE_Start Plasma Sample LLE_Spike Spike with IS LLE_Start->LLE_Spike LLE_Extract Add Ethyl Acetate LLE_Spike->LLE_Extract LLE_Vortex Vortex LLE_Extract->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Evaporate Evaporate LLE_Organic->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_Analyze Analyze LLE_Reconstitute->LLE_Analyze SPE_Start Plasma Sample SPE_Spike Spike with IS SPE_Start->SPE_Spike SPE_Condition Condition Cartridge SPE_Spike->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_Analyze Analyze SPE_Reconstitute->SPE_Analyze

Caption: Overview of sample preparation workflows.

References

Minimizing Matrix Effects with Ethyl-D5 Methanesulfonate Internal Standard: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ethyl-D5 methanesulfonate as an internal standard for the quantification of ethyl methanesulfonate (EMS), this technical support center provides essential guidance. Navigate through our frequently asked questions and troubleshooting guides to optimize your analytical methods and ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How does an this compound internal standard help to minimize matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for ethyl methanesulfonate. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow. For methods involving extraction steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the internal standard should be added before these steps. This practice ensures that the internal standard compensates for any analyte loss that may occur during the extraction process.

Q4: What are the key characteristics of an ideal internal standard?

A4: An ideal internal standard should:

  • Be chemically and physically similar to the analyte.

  • Elute at or very close to the analyte's retention time.

  • Not be naturally present in the sample matrix.

  • Have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.

  • Be of high purity and stable in solution.

This compound meets these criteria for the analysis of ethyl methanesulfonate, making it an excellent choice for an internal standard.

Troubleshooting Guide

Problem Potential Cause Solution
Poor reproducibility of analyte/internal standard area ratio. Inconsistent sample preparation.Ensure precise and consistent pipetting of the internal standard and sample volumes. Automate liquid handling steps if possible.
Inconsistent injection volume.Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged.
Fluctuations in mass spectrometer source conditions.Allow the instrument to stabilize before starting the run and monitor system suitability throughout the analysis.
Analyte and this compound do not co-elute. Inappropriate LC conditions.Optimize the mobile phase composition, gradient profile, and flow rate to ensure co-elution.
Column degradation.Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination.
Unexpectedly high or low analyte concentrations. Incorrect concentration of the internal standard.Carefully reprepare the internal standard solution and verify its concentration.
Cross-contamination.Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.
Differential matrix effects.While rare with co-eluting SIL internal standards, it's possible they experience slightly different ion suppression. Improve sample cleanup to remove more matrix components.
High background or interfering peaks at the internal standard's m/z. Contamination in the LC-MS system.Flush the system with appropriate solvents to remove any buildup of contaminants.
Presence of an interfering compound in the matrix.Analyze a blank matrix sample to check for interferences. If present, improve the sample cleanup procedure or adjust chromatographic conditions to separate the interference.

Data Presentation

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of ethyl methanesulfonate quantification by compensating for matrix-induced signal variability. The following table illustrates the expected improvements in data quality when using an internal standard.

Parameter Analysis without Internal Standard Analysis with this compound IS Reference
Accuracy (% Recovery) 60 - 140% (highly variable)88 - 115%[2]
Precision (% RSD) > 15%< 12%[1]
Signal Suppression Uncorrected, leading to underestimationCompensated, leading to more accurate results

Experimental Protocols

Protocol 1: Determination of Ethyl Methanesulfonate in a Drug Substance

This protocol outlines a method for the quantification of ethyl methanesulfonate (EMS) in an active pharmaceutical ingredient (API) using this compound as an internal standard.

1. Materials and Reagents:

  • Ethyl methanesulfonate (EMS) reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • API sample

2. Standard and Sample Preparation:

  • EMS Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of EMS in 10 mL of ACN.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the EMS stock solution with a 50:50 (v/v) mixture of ACN and water.

  • Working IS Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of ACN and water.

  • Sample Preparation:

    • Accurately weigh 100 mg of the API sample into a centrifuge tube.

    • Add 1 mL of the working IS solution.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add 9 mL of a 50:50 (v/v) mixture of ACN and water.

    • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[3]

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • EMS: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects

This experiment helps to quantify the extent of ion suppression or enhancement for EMS in a specific sample matrix.

1. Prepare Three Sets of Samples:

  • Set 1 (Neat Solution): Spike the analyte (EMS) and internal standard (this compound) into the mobile phase.

  • Set 2 (Pre-Spiked Sample): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Set 3 (Post-Spiked Sample): Spike the analyte and internal standard into the matrix extract after the extraction process.

2. Data Analysis:

  • Matrix Effect (%) = (Peak Area in Set 3 / Peak Area in Set 1) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Recovery (%) = (Peak Area in Set 2 / Peak Area in Set 3) x 100

Visualizations

Matrix_Effect cluster_LC Liquid Chromatography cluster_IonSource Mass Spec Ion Source Analyte Analyte (EMS) Droplet Charged Droplet Analyte->Droplet Co-elution Matrix Matrix Components Matrix->Droplet Analyte_Ion Analyte Ion Droplet->Analyte_Ion Successful Ionization (Low Matrix Interference) Suppressed_Ion Suppressed Ionization Droplet->Suppressed_Ion Ion Suppression (High Matrix Interference) MS_Detector MS Detector Analyte_Ion->MS_Detector Signal Suppressed_Ion->MS_Detector Reduced Signal

Caption: Mechanism of Matrix Effect (Ion Suppression) in LC-MS.

Internal_Standard_Workflow start Start: Sample Collection add_is Add Ethyl-D5 Methanesulfonate (IS) start->add_is extraction Sample Preparation (e.g., LLE, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing analysis->data_processing result Final Concentration (Analyte/IS Ratio) data_processing->result Troubleshooting_Logic issue Inaccurate Results check_is Check IS Response (Consistent?) issue->check_is check_coelution Check Co-elution of Analyte and IS check_is->check_coelution Yes reprepare_standards Reprepare Standards & IS check_is->reprepare_standards No check_matrix Evaluate Matrix Effects (Post-Spike Experiment) check_coelution->check_matrix Yes optimize_lc Optimize LC Method check_coelution->optimize_lc No check_matrix->issue Minimal Effects (Re-evaluate other causes) improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Significant Effects

References

Technical Support Center: Enhancing Ethyl Methanesulfonate (EMS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethyl methanesulfonate (EMS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the limit of detection (LOD) in their EMS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level EMS analysis?

A1: The most prevalent and sensitive methods for quantifying trace levels of ethyl methanesulfonate, a potential genotoxic impurity, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM) mode, is often favored for its high sensitivity and specificity, allowing for very low limits of detection (LOD) and quantification (LOQ). For instance, LC-MS/MS methods have achieved LODs as low as 0.002 µg/mL. GC-MS is also a widely used technique, though it may require derivatization to improve volatility and sensitivity for EMS.

Q2: I am observing a poor signal-to-noise ratio and a high limit of detection (LOD). What are the initial troubleshooting steps?

A2: A poor signal-to-noise ratio and consequently a high LOD can stem from several factors. Here are some initial troubleshooting steps:

  • Sample Preparation: Inadequate sample cleanup is a primary cause of poor sensitivity due to matrix effects. Consider incorporating solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from your sample matrix.

  • Instrument Parameters: Re-evaluate and optimize your instrument's parameters. For LC-MS/MS, this includes ionization source settings (e.g., ion spray voltage, source temperature), declustering potential, and collision energy. For GC-MS, check the injection port temperature, split ratio (consider splitless injection for higher sensitivity), and MS tune.

  • Column Integrity: Ensure your chromatographic column is not compromised. Column degradation can lead to peak broadening and reduced sensitivity.

  • Mobile/Carrier Gas Quality: Use high-purity solvents and gases to minimize background noise.

Q3: What is the role of derivatization in EMS analysis, and when should I consider it?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For EMS, which lacks a UV chromophore, derivatization is often employed to improve its detectability by HPLC-UV. Common derivatizing agents include sodium dibenzyldithiocarbamate and N,N-diethyldithiocarbamate, which introduce a UV-active group into the EMS molecule. In GC-MS analysis, derivatization can be used to increase the volatility of EMS, for example, by converting it to a corresponding iodoalkane. Consider derivatization when you are using a detection method with which EMS has a poor response or if you need to improve its chromatographic behavior.

Q4: How can I mitigate matrix effects in my LC-MS/MS analysis of EMS?

A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a significant challenge in LC-MS/MS analysis. Here are some strategies to mitigate them:

  • Effective Sample Cleanup: As mentioned, thorough sample preparation using techniques like SPE or LLE is crucial to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate EMS from matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering substances. However, this may also lower the analyte concentration below the detection limit.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d5-EMS) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to your sample can also help to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Low Sensitivity and Poor Peak Shape in GC-MS Analysis
Possible Cause Troubleshooting Step
Suboptimal Injection Parameters Verify the injection port temperature is adequate for EMS volatilization. Consider using a splitless injection for trace analysis to introduce more analyte onto the column. Check the septum for leaks.
Column Contamination or Degradation Bake out the column at a high temperature (within the column's limits) to remove contaminants. If performance does not improve, consider trimming the first few centimeters of the column or replacing it entirely.
Improper Derivatization If using derivatization, ensure the reaction conditions (temperature, time, reagent concentration) are optimized for complete reaction.
Active Sites in the GC System Active sites in the inlet liner or column can cause peak tailing and loss of signal. Use a deactivated liner and ensure the column is properly installed.
Incorrect Gas Flow Rates Verify the carrier gas flow rate and, for flame-based detectors, the fuel and makeup gas flow rates are correct.
Issue 2: Inconsistent Results and Poor Reproducibility in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Variable Matrix Effects Implement a more robust sample preparation method to consistently remove interfering compounds. The use of an isotope-labeled internal standard is highly recommended to correct for variability.
Unstable Ionization Check the stability of the ion source. Clean the source components (e.g., spray shield, capillary) as they can become contaminated over time. Ensure a stable and consistent spray.
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to shifts in retention time and changes in ionization efficiency.
Fluctuations in Temperature Ensure the column oven and laboratory environment have stable temperatures, as temperature fluctuations can affect retention times and peak shapes.
Sample Degradation EMS can be unstable in certain conditions. Analyze samples promptly after preparation and store them under appropriate conditions (e.g., refrigerated) to prevent degradation.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) achieved for EMS analysis using different analytical methods as reported in the literature.

Table 1: LC-MS/MS Methods for EMS Analysis

Drug SubstanceColumnLODLOQReference
EmtricitabineZorbax SB C18 (150 x 4.6 mm, 3.5 µm)0.3 µg/g0.4 µg/g
Lopinavir & RitonavirAtlantis T3~0.002 µg/mL~0.01 µg/mL

Table 2: GC-MS Methods for EMS Analysis

Drug SubstanceColumnLODLOQReference
Generic Drug SubstanceDB-624 (6% cyanopropyl phenyl, 94% dimethyl polysiloxane)0.18 µg/g0.54 µg/g
Imatinib MesylateNot Specified0.3 µg/mL1.0 µg/mL

Table 3: HPLC-UV with Derivatization Methods for EMS Analysis

Derivatization ReagentLODLOQReference
N,N-diethyldithiocarbamate15 ng/mL40 ng/mL
Sodium dibenzyldithiocarbamateNot explicitly stated, but LOQ for derivatives was 0.30 ng/mL0.6 ppm
Sodium diethyldithiocarbamate0.01 µg/mL0.03 µg/mL

Experimental Protocols

Protocol 1: Sensitive LC-MS/MS Method for EMS in a Drug Substance

This protocol is based on a method developed for the determination of EMS in Emtricitabine Active Pharmaceutical Ingredient (API).

1. Sample Preparation:

  • Weigh accurately about 250 mg of the drug substance into a 5 mL volumetric flask.
  • Add 3 mL of acetonitrile and sonicate for 5 minutes to dissolve EMS. The API may not be fully soluble.
  • Make up the volume to 5 mL with acetonitrile.
  • Centrifuge the solution at 4000 rpm for 10 minutes.
  • Transfer the supernatant to another container and dilute with mobile phase as needed.

2. Chromatographic Conditions:

  • Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm)
  • Mobile Phase: 0.1% v/v Formic acid in water: Acetonitrile (70:30 v/v)
  • Flow Rate: 0.2 mL/min
  • Column Temperature: 50°C
  • Injection Volume: 50 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transition for EMS: m/z 125.1 → 97.1
  • Ion Spray Voltage: 5500 V
  • Source Temperature: 250°C
  • Declustering Potential: 25 V
  • Collision Energy: 15 V
  • Collision Cell Exit Potential: 10 V

Protocol 2: Derivatization of EMS for HPLC-UV Analysis

This protocol is a general guide based on the use of dithiocarbamate derivatizing agents.

1. Derivatization Reaction:

  • Prepare a sample solution containing EMS in a suitable solvent (e.g., acetonitrile).
  • Add an aqueous solution of the derivatizing agent (e.g., sodium diethyldithiocarbamate) to the sample solution. The final concentration of the derivatizing agent should be optimized, for example, around 0.2 mg/mL.
  • Adjust the pH of the solution if necessary, for instance, with a NaOH solution to avoid interference from the drug matrix.
  • Heat the reaction mixture in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.
  • Cool the solution to room temperature.

2. HPLC-UV Analysis:

  • Column: A suitable C18 column.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
  • Detection Wavelength: The maximum absorption wavelength of the EMS derivative (e.g., ~277 nm for the diethyldithiocarbamate derivative).
  • Inject the derivatized sample into the HPLC system.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_sample_prep Sample Preparation cluster_instrument Instrument Parameters cluster_chromatography Chromatography cluster_end Resolution start Low LOD / Poor Signal sample_prep Review Sample Preparation start->sample_prep matrix_effects Suspect Matrix Effects? sample_prep->matrix_effects cleanup Improve Cleanup (SPE, LLE) matrix_effects->cleanup Yes instrument_params Optimize Instrument Parameters matrix_effects->instrument_params No isotope Use Isotope-Labeled Internal Standard cleanup->isotope isotope->instrument_params lcms_params LC-MS/MS: Ion Source, Voltages instrument_params->lcms_params gcms_params GC-MS: Inlet Temp, Split Ratio instrument_params->gcms_params chromatography Evaluate Chromatography lcms_params->chromatography gcms_params->chromatography column_health Check Column Health chromatography->column_health mobile_phase Optimize Mobile Phase / Gradient chromatography->mobile_phase end Improved LOD column_health->end mobile_phase->end

Caption: Troubleshooting workflow for improving the limit of detection in EMS analysis.

Method_Selection_Logic cluster_start Starting Point cluster_instrument_availability Instrument Availability cluster_method_development Method Development Path cluster_considerations Key Considerations start Need to Analyze EMS instrument What Instrument is Available? start->instrument lcms LC-MS/MS instrument->lcms LC-MS/MS gcms GC-MS instrument->gcms GC-MS hplcuv HPLC-UV instrument->hplcuv HPLC-UV lcms_method Direct analysis using MRM mode for high sensitivity lcms->lcms_method gcms_method Direct injection or derivatization to increase volatility gcms->gcms_method hplcuv_method Derivatization required to introduce a UV chromophore hplcuv->hplcuv_method lcms_consider Optimize ionization and address matrix effects lcms_method->lcms_consider gcms_consider Optimize inlet parameters and check for active sites gcms_method->gcms_consider hplcuv_consider Optimize derivatization reaction and separation of byproducts hplcuv_method->hplcuv_consider

Caption: Logical flow for selecting an analytical method for EMS determination.

References

Technical Support Center: Chromatographic Separation of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my deuterated compound and its non-deuterated analog have different retention times in liquid chromatography?

This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[1] While chemically identical, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) leads to subtle changes in the physicochemical properties of a molecule. These minor differences are significant enough to alter the compound's interaction with the chromatographic stationary phase, resulting in a shift in retention time.[1][2]

Key contributing factors include:

  • Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to weaker intermolecular van der Waals forces between the deuterated compound and the stationary phase, often resulting in earlier elution.[1]

  • Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their non-deuterated (protiated) counterparts. In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity leads to weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.[1]

  • Molecular Size and Shape: The substitution of hydrogen with deuterium can cause minor changes in the molecule's conformation and effective size, influencing its interaction with the stationary phase.

Typically, in RPLC, the deuterated compound will elute slightly before the non-deuterated analog. However, the elution order can be reversed in normal-phase chromatography.

Q2: How significant can the retention time difference be between a deuterated and non-deuterated compound?

The magnitude of the retention time shift depends on several factors:

  • Number of Deuterium Atoms: Generally, a larger number of deuterium atoms in a molecule leads to a more pronounced retention time shift.

  • Position of Deuteration: The location of the deuterium atoms within the molecule is crucial. For instance, deuteration on aliphatic groups often has a greater effect on retention than on aromatic rings.

  • Chromatographic System: The choice of stationary phase (e.g., C18, phenyl, polar phases) and mobile phase composition significantly impacts the degree of separation.

The difference can range from negligible to several seconds, which can be significant in high-throughput analyses or when dealing with complex matrices.

Q3: My deuterated internal standard is not co-eluting with my analyte. Is this a problem?

Ideally, an internal standard should co-elute with the analyte to experience and correct for the exact same matrix effects and ionization suppression or enhancement in LC-MS. When a deuterated internal standard has a different retention time, it may not perfectly compensate for these effects, potentially compromising quantitative accuracy. This is especially critical if the analyte peak elutes in a region of severe matrix-induced ion suppression that the internal standard, eluting at a slightly different time, avoids.

Q4: I'm observing peak splitting for my deuterated compound. What could be the cause?

Peak splitting for a single deuterated compound is not typically caused by the deuteration itself but rather by general chromatographic issues. Possible causes include:

  • Column Overload: Injecting too high a concentration of the sample.

  • Injection Solvent Mismatch: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.

  • Column Void or Contamination: A void at the head of the column or contamination can create different flow paths for the analyte.

  • Blocked Frit: A blockage in the column inlet frit can disrupt the sample band.

  • Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of an ionizable compound, it can exist in both ionized and non-ionized forms, leading to split peaks.

Q5: Are there alternatives to deuterated standards to avoid retention time shifts?

Yes, stable isotope-labeled standards using ¹³C, ¹⁵N, or ¹⁸O are excellent alternatives. The fractional change in mass is smaller for these isotopes compared to deuterium, and they do not significantly alter the molecular properties that influence chromatographic retention. Consequently, ¹³C-labeled internal standards, for example, typically co-elute almost perfectly with the non-labeled analyte. The main drawback is that they are often more expensive.

Troubleshooting Guides

Issue: Partial or Complete Separation of Analyte and Deuterated Internal Standard

This is the most common issue when working with deuterated compounds. The goal is often to achieve co-elution to ensure accurate quantification in LC-MS.

Troubleshooting Steps:

  • Modify the Gradient: If using a gradient elution, making the gradient steeper can reduce the overall time on the column and help merge the analyte and internal standard peaks. Conversely, a shallower gradient can sometimes increase the separation, which might be desirable for certain applications.

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity by affecting interactions like π-π interactions with the stationary phase.

    • Aqueous Component: Modifying the pH or buffer concentration of the aqueous phase can influence the ionization state of the analytes and their interaction with the stationary phase.

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If a standard C18 column shows separation, consider a phenyl-hexyl or a polar-embedded phase, which can offer different types of interactions.

  • Adjust the Temperature: Increasing the column temperature can improve efficiency and may alter the selectivity, potentially reducing the separation between the isotopologues.

Logical Workflow for Troubleshooting Analyte/Internal Standard Separation

G start Issue: Analyte and Deuterated IS are Separating gradient Modify Gradient Profile start->gradient mobile_phase Adjust Mobile Phase start->mobile_phase column Change Stationary Phase start->column temp Adjust Column Temperature start->temp steeper Make Gradient Steeper gradient->steeper shallower Make Gradient Shallower (for characterization) gradient->shallower result Co-elution Achieved? steeper->result shallower->result organic Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->organic aqueous Adjust Aqueous Phase pH/Buffer mobile_phase->aqueous organic->result aqueous->result phenyl Try Phenyl-Hexyl or Biphenyl column->phenyl pfp Consider PFP for alternative electronic interactions column->pfp phenyl->result pfp->result increase_temp Increase Temperature temp->increase_temp increase_temp->result end Method Optimized result->end Yes fail Consider Alternative IS (e.g., 13C-labeled) result->fail No

Caption: Troubleshooting workflow for addressing separation between an analyte and its deuterated internal standard.

Data Presentation

Table 1: Observed Retention Time Differences (Δt_R) Between Protiated and Deuterated Compounds in RPLC

Compound PairNumber of Deuterium AtomsStationary PhaseMobile PhaseΔt_R (seconds)Reference
Olanzapine / Olanzapine-d₃3C18Acetonitrile/Water with Formic Acid> 0
Chlorobenzene / Chlorobenzene-d₅5Not SpecifiedNot Specified2.1
1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d₄4Not SpecifiedNot Specified2.16
1,2-Dichloroethane / 1,2-Dichloroethane-d₄4Not SpecifiedNot Specified5.16
Dimethyl-labeled Peptides (Light vs. Intermediate)4C18Acetonitrile/Water with Formic Acid2.0 (median)
Dimethyl-labeled Peptides (Light vs. Heavy)8C18Acetonitrile/Water with Formic Acid2.9 (median)

Note: Δt_R = t_R(protiated) - t_R(deuterated). A positive value indicates the deuterated compound elutes earlier.

Experimental Protocols

Protocol: Characterizing the Retention Time Difference Between an Analyte and its Deuterated Internal Standard

Objective: To accurately measure the retention time difference (Δt_R) between a non-deuterated analyte and its corresponding deuterated internal standard using RPLC-MS.

Materials:

  • Analytical standard of the non-deuterated analyte.

  • Deuterated internal standard.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • HPLC-grade additives (e.g., formic acid, ammonium acetate).

  • A reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • LC-MS system (e.g., a triple quadrupole mass spectrometer).

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Prepare a working solution by mixing equal volumes of the analyte and internal standard stock solutions and diluting to a final concentration of 1 µg/mL in the initial mobile phase composition.

  • LC Method Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to clearly resolve the two compounds.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Method Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Set up one MRM transition for the analyte and one for the deuterated internal standard.

    • Source Parameters: Optimize gas flows, temperature, and voltages for the specific instrument and compounds.

  • Data Analysis:

    • Inject the mixed working solution.

    • Acquire the data, monitoring the specified MRM transitions.

    • Extract the chromatograms for both the analyte and the deuterated internal standard.

    • Determine the retention time for the apex of each peak.

    • Calculate the retention time difference: Δt_R = t_R(analyte) - t_R(internal standard).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_lcms 2. LC-MS Analysis cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solutions (Analyte & IS, 1 mg/mL) prep_work Prepare Working Solution (Mix & Dilute to 1 µg/mL) prep_stock->prep_work lc_method Set LC Parameters (Column, Mobile Phase, Gradient, Temp) prep_work->lc_method inject Inject Working Solution lc_method->inject ms_method Set MS Parameters (Ionization, MRM Transitions) ms_method->inject acquire Acquire Data inject->acquire extract Extract Chromatograms (Analyte & IS) acquire->extract determine_rt Determine Peak Apex RT extract->determine_rt calculate_delta Calculate Δt_R determine_rt->calculate_delta

Caption: Experimental workflow for characterizing the retention time difference between an analyte and its deuterated internal standard.

References

Technical Support Center: Best Practices for Handling and Storing Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of deuterated standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated standards?

A1: Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[1] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in well-sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light, especially for photosensitive compounds.[2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[2] It is also crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture.[3]

Q2: How does moisture affect deuterated standards?

A2: Many deuterated products are hygroscopic and can readily absorb moisture from the atmosphere. This is problematic as it can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by hydrogen from water, compromising the isotopic purity of the standard. To minimize water contamination, it is recommended to handle standards in a dry atmosphere (e.g., under dry nitrogen or argon) and use thoroughly dried glassware.

Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?

A3: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a proton from the surrounding environment, such as from solvent molecules or atmospheric moisture. This process can reduce the isotopic enrichment of your standard, leading to inaccurate quantification.

To prevent H-D exchange:

  • Avoid Protic Solvents: Do not dissolve or store standards in acidic or basic aqueous solutions unless specified, as these can catalyze the exchange. High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate are generally recommended.

  • Use a Dry Environment: Handle all materials under an inert, dry atmosphere.

  • Proper Label Placement: Whenever possible, choose standards where deuterium labels are on stable positions, not on heteroatoms like oxygen or nitrogen (e.g., in alcohols or amines), as these are more prone to exchange.

Q4: What solvent should I use to reconstitute and prepare my deuterated standard solution?

A4: The choice of solvent is critical to prevent H/D exchange. High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate are generally recommended. The solvent should also be compatible with your analytical method (e.g., LC-MS/MS). It is crucial to avoid acidic or basic aqueous solutions, which can catalyze the exchange of deuterium atoms with protons from the solvent.

Q5: How can I verify the isotopic and chemical purity of my deuterated standard?

A5: The purity of deuterated standards should be verified upon receipt and periodically thereafter.

  • High-Resolution Mass Spectrometry (HRMS): This is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the position of deuterium labels and assess isotopic purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector can be used to assess chemical purity.

Q6: Can I mix multiple deuterated standards in a single stock solution?

A6: While it is possible, it is generally recommended to prepare individual stock solutions for each deuterated standard. This provides greater flexibility in preparing working solutions and prevents potential cross-reactivity or degradation that could occur in a mixture. If preparing a mixed solution, ensure all compounds are stable and soluble in the chosen solvent.

Data Presentation

Table 1: General Storage Recommendations for Deuterated Standards

Compound TypeFormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Key Considerations
General Small Molecules Solid/Lyophilized2-8°C in a desiccator-20°C or colder in a desiccatorProtect from moisture and light. Allow to equilibrate to room temperature before opening.
Solution (Aprotic Solvent)2-8°C-20°CUse amber, tightly sealed vials. Prepare fresh for immediate use if in a protic solvent.
Deuterated Solvents (e.g., Chloroform-d) Liquid2-8°CAs recommended by manufacturer, often refrigerated.Store in amber glass bottles. Some may contain stabilizers (e.g., silver foil).
Deuterated APIs SolidControlled Room Temperature (20-25°C) or 2-8°CAs per non-deuterated analogue, often 2-8°C or -20°C.Follow ICH guidelines for stability studies. Protect from light if photosensitive.

Experimental Protocols

Protocol 1: Preparation of a Deuterated Standard Stock Solution

This protocol describes the preparation of a deuterated internal standard stock solution from a solid standard.

1. Equilibration:

  • Allow the sealed vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold standard.

2. Inert Atmosphere:

  • If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon to minimize exposure to moisture.

3. Weighing:

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Using a calibrated analytical balance, accurately weigh the desired amount of the standard.

4. Dissolution:

  • Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile or methanol) to achieve the desired stock concentration (e.g., 1 mg/mL) in a Class A volumetric flask.

  • Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.

5. Storage:

  • Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap.

  • Store the stock solution at the recommended temperature, typically -20°C. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.

Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

This protocol outlines a general workflow for spiking a deuterated internal standard into a biological sample (e.g., plasma) and preparing it for analysis.

1. Sample Thawing:

  • Thaw plasma samples, calibration curve standards, and quality control (QC) samples at room temperature.

2. Internal Standard Spiking:

  • To a known aliquot of each plasma sample, calibrator, and QC (e.g., 100 µL), add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution.

  • Vortex briefly to ensure thorough mixing.

3. Protein Precipitation:

  • Add a larger volume (e.g., 300 µL) of a cold protein precipitation solvent (e.g., acetonitrile or methanol) to each sample.

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

4. Centrifugation:

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.

5. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Signal in LC-MS/MS Analysis

Possible CauseHow to ConfirmRecommended Solution
Degradation of Standard Prepare a fresh working solution from the stock and compare its performance to the old solution.Store stock and working solutions under recommended conditions (cool, dark, and dry). Prepare fresh working solutions more frequently.
Inconsistent Spiking Review the precision of your pipetting technique and the calibration of your pipettes.Ensure pipettes are properly calibrated. Use a consistent and validated procedure for adding the internal standard.
Differential Matrix Effects Perform a post-extraction spike analysis to compare the standard's signal in a clean solvent versus the extracted matrix.Optimize chromatographic conditions to achieve co-elution of the analyte and the deuterated standard. Dilute the sample to reduce the concentration of matrix components.

Issue 2: Suspected Loss of Deuterium (H/D Exchange)

Possible CauseHow to ConfirmRecommended Solution
Inappropriate Solvent Use high-resolution mass spectrometry (HRMS) to check for an increase in the abundance of lower mass isotopologues.Always use high-purity, aprotic solvents for reconstitution and dilution. Store solutions in tightly sealed vials to prevent atmospheric moisture absorption.
Labile Deuterium Labels Review the certificate of analysis to identify the location of the deuterium labels.Avoid standards with labels on exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups if possible.
Non-Neutral pH Measure the pH of your samples and mobile phases.Maintain a neutral pH for your samples and chromatographic mobile phases whenever feasible.
High MS Source Temperature Gradually reduce the ion source temperature and monitor the signal for the deuterated standard.Optimize MS source conditions by reducing the temperature to the minimum required for efficient ionization.

Mandatory Visualizations

G start Start: Receive Deuterated Standard check_coa Review Certificate of Analysis (CoA) for Storage Conditions start->check_coa storage_solid Store Solid/Lyophilized Standard at -20°C or Colder in Desiccator check_coa->storage_solid Solid Form storage_solution Store Solution in Tightly Sealed Amber Vial at Recommended Temperature (2-8°C or -20°C) check_coa->storage_solution Solution Form prep_stock Prepare Stock Solution storage_solid->prep_stock use_in_experiment Use in Experiment storage_solution->use_in_experiment prep_stock->use_in_experiment

Caption: General workflow for receiving and storing deuterated standards.

G start Inconsistent Internal Standard Signal check_degradation Prepare Fresh Working Solution and Compare start->check_degradation degradation_yes Issue Resolved: Standard Degradation check_degradation->degradation_yes Signal Stabilizes degradation_no Issue Persists check_degradation->degradation_no No Improvement check_spiking Review Pipetting Technique and Calibration degradation_no->check_spiking spiking_yes Issue Resolved: Inconsistent Spiking check_spiking->spiking_yes Variability Decreases spiking_no Issue Persists check_spiking->spiking_no No Improvement check_matrix Perform Post-Extraction Spike Analysis spiking_no->check_matrix matrix_yes Address Differential Matrix Effects (Optimize Chromatography, Dilute Sample) check_matrix->matrix_yes Evidence of Matrix Effects

Caption: Troubleshooting guide for inconsistent internal standard signals.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Mesylate Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of mesylate impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the low-level detection of these potentially genotoxic impurities (PGIs).[1][2] The following troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are mesylate impurities and why is their low-level detection critical?

A1: Mesylate impurities, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potential genotoxic impurities (PGIs) that can be formed during the synthesis of active pharmaceutical ingredients (APIs).[3] Due to their mutagenic and carcinogenic properties, regulatory bodies require strict control and monitoring of these impurities at very low levels, often in the parts-per-million (ppm) range relative to the API.[1][4]

Q2: Which analytical technique is most suitable for detecting trace levels of mesylate impurities?

A2: The choice of analytical technique depends on the specific mesylate impurity, the sample matrix, and the required sensitivity. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most common methods. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is considered a gold standard for its high selectivity and sensitivity in quantifying low levels of drug metabolites and impurities.

Q3: I am not achieving the required limit of detection (LOD). How can I improve the sensitivity of my method?

A3: Enhancing sensitivity can be achieved through several strategies:

  • Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

  • Instrumentation: Utilize UPLC systems with sub-2 µm particle columns for improved peak resolution and signal-to-noise ratio. For LC-DAD methods, a high-sensitivity flow cell with a longer path length can significantly increase the signal.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Derivatization: For methods using UV detection where the mesylate lacks a chromophore, derivatization can be used to introduce a UV-active group, thereby enhancing detection.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for the mesylate impurity. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds is a common issue in reversed-phase HPLC.

  • Cause: Interaction of the basic analyte with acidic silanol groups on the silica-based column packing material.

  • Solutions:

    • Mobile Phase pH: Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns).

    • Column Choice: Use a column with end-capping or a base-deactivated stationary phase.

    • Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. A sample solvent stronger than the mobile phase can cause peak fronting.

    • Column Overload: Reduce the concentration of the injected sample or use a column with a higher loading capacity.

Issue 2: Inconsistent Retention Times

Q: The retention time of my mesylate impurity is shifting between injections. What are the potential reasons for this variability?

A: Fluctuations in retention time can compromise the reliability of your analysis.

  • Possible Causes & Solutions:

    • Air Bubbles in the Pump: Degas the mobile phase thoroughly and prime the pump.

    • System Leaks: Systematically check all fittings and connections for leaks.

    • Inconsistent Mobile Phase Composition: Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing.

    • Unstable Column Temperature: Use a column oven to maintain a constant temperature.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Issue 3: High Background Noise or Spurious Peaks

Q: I am observing a high baseline noise and unexpected peaks in my chromatogram. How can I identify and eliminate the source of this interference?

A: High background noise can obscure the signal of your low-level analyte.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or Glassware: Use high-purity HPLC- or LC-MS-grade solvents and reagents. Ensure all glassware is scrupulously clean.

    • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can cause signal suppression or enhancement. Improve chromatographic separation or enhance sample cleanup using techniques like SPE.

    • System Contamination: Flush the entire HPLC system, including the injector and detector, with appropriate cleaning solvents.

Experimental Protocols

Protocol 1: GC-MS Method for Mesylate Impurities

This protocol provides a general methodology for the trace analysis of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in a drug substance.

  • Sample Preparation:

    • Accurately weigh 50 mg of the drug substance into a 20 mL headspace vial.

    • Add 2 mL of a DMSO/water mixture.

    • The sample is then purged at 20 °C with a flow rate of 30 mL/min for 5 minutes.

    • The volatile impurities are trapped on a Tenax trap.

  • GC-MS Analysis:

    • Desorption: The Tenax trap is thermally desorbed at 250 °C.

    • Column: DB-VRX, 20 m x 0.18 mm i.d., 1 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 35 °C, hold for 2 minutes.

      • Ramp 1: 7 °C/min to 100 °C.

      • Ramp 2: 15 °C/min to 200 °C.

      • Ramp 3: 25 °C/min to 260 °C.

    • Detection: Mass spectrometry in simultaneous scan/selected ion monitoring (SIM) mode.

Protocol 2: UPLC-MS/MS Method for Genotoxic Impurities

This protocol outlines a sensitive method for the detection of genotoxic impurities using UPLC-MS/MS.

  • Sample and Standard Preparation:

    • Impurity Stock Solution: Prepare a 100 ppm stock solution by dissolving 10 mg of the mesylate impurity standard in 100 mL of methanol.

    • Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 0.18 ppm to 3 ppm).

    • Sample Solution: Prepare the API sample at a concentration of 0.1 mg/mL.

  • UPLC-MS/MS Conditions:

    • Column: A suitable reversed-phase UPLC column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The specific ion transitions will need to be optimized for the target mesylate impurity.

    • Desolvation Temperature: 526°C.

    • Nebulizer Gas Flow: 3.00 L/min.

    • Drying Gas (Nitrogen) Flow: 10.00 L/min.

Data Presentation

Table 1: Comparison of Analytical Methods for Mesylate Impurity Detection

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-FID~1 µg/g (1 ppm)5 µg/g (5 ppm)
GC-MS0.3 µg/mL1.0 µg/mL
LC-MS/MS0.18 ppm0.375 ppm
HPLC/MS2.5 - 5 ng/mL (enabling 0.01-0.1 ppm in drug substance)-

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (e.g., 100 ppm) standards Prepare Calibration Standards (e.g., 0.18-3 ppm) stock->standards injection Inject Sample/Standard standards->injection sample Prepare API Sample (e.g., 0.1 mg/mL) sample->injection separation UPLC Separation (Reversed-Phase Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification (Calibration Curve) detection->quant report Report Results quant->report

Caption: UPLC-MS/MS Experimental Workflow for Mesylate Impurity Analysis.

troubleshooting_workflow start Poor Chromatographic Result q_peak_shape Issue with Peak Shape? start->q_peak_shape s_tailing Peak Tailing: - Adjust Mobile Phase pH - Use Base-Deactivated Column - Check for Overload q_peak_shape->s_tailing Yes (Tailing) s_fronting Peak Fronting: - Ensure Sample Solvent is Weaker than Mobile Phase q_peak_shape->s_fronting Yes (Fronting) q_retention_time Inconsistent Retention Time? q_peak_shape->q_retention_time No end_node Improved Chromatography s_tailing->end_node s_fronting->end_node s_rt_shift RT Shift: - Degas Mobile Phase - Check for Leaks - Ensure Thermal Stability - Equilibrate Column q_retention_time->s_rt_shift Yes q_noise High Baseline Noise? q_retention_time->q_noise No s_rt_shift->end_node s_noise High Noise: - Use High-Purity Solvents - Clean Glassware - Improve Sample Cleanup (SPE) q_noise->s_noise Yes q_noise->end_node No s_noise->end_node

Caption: Troubleshooting Logic for Common HPLC/UPLC Issues.

References

Addressing instability of Ethyl-D5 methanesulfonate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl-D5 methanesulfonate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound, a deuterated analog of ethyl methanesulfonate (EMS), is expected to exhibit similar stability characteristics. Generally, EMS is unstable in water and undergoes hydrolysis to form ethanol and methanesulfonic acid.[1] The rate of this degradation is influenced by factors such as pH and temperature.

Q2: What is the primary degradation pathway for this compound in water?

A2: The primary degradation pathway is hydrolysis. The ethyl group of the methanesulfonate ester reacts with water, leading to the formation of ethanol-D5 and methanesulfonic acid.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of ethyl methanesulfonate, and presumably its deuterated form, is pH-dependent. It has a longer half-life at neutral to acidic pH.[1] In alkaline conditions (e.g., 0.1M NaOH), the hydrolysis is significantly faster.[1]

Q4: Can temperature impact the stability of my this compound solution?

A4: Yes, temperature plays a crucial role. Higher temperatures will accelerate the rate of hydrolysis and decrease the stability of the compound in aqueous solutions. For example, studies on related methanesulfonate esters have shown that their formation is dramatically reduced at lower temperatures.[2]

Q5: Are there any recommended solvents for preparing stock solutions to minimize degradation?

A5: While this compound is miscible with water, preparing stock solutions in anhydrous organic solvents like DMSO or acetonitrile can enhance stability for long-term storage. These stock solutions should then be diluted into aqueous buffers immediately before use.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results for this compound concentration. Degradation of the compound in the aqueous solution during the experiment.1. Prepare fresh aqueous solutions of this compound for each experiment. 2. Control and monitor the pH and temperature of your solutions. 3. Analyze samples as quickly as possible after preparation.
Loss of compound potency or activity in a biological assay. Hydrolysis of this compound in the aqueous assay buffer.1. Assess the stability of this compound in your specific assay buffer under the experimental conditions (pH, temperature, time). 2. Consider using a buffer with a pH closer to neutral or slightly acidic to slow down hydrolysis.
Unexpected peaks appearing in chromatograms (HPLC, GC). Formation of degradation products (ethanol-D5 and methanesulfonic acid).1. Confirm the identity of the degradation products using mass spectrometry (MS). 2. Adjust your experimental workflow to minimize the time the compound spends in aqueous solution.
Difficulty in achieving desired concentration in aqueous solution. While miscible, high concentrations may not be stable over time due to degradation.1. Prepare solutions at the lowest effective concentration. 2. If high concentrations are necessary, prepare them immediately before use and maintain them at a low temperature.

Quantitative Data Summary

The following table summarizes the hydrolysis rates of ethyl methanesulfonate (EMS) in different aqueous media at 25°C. This data can serve as an estimate for the stability of this compound.

MediumRate of Hydrolysis (min⁻¹)
Water2.35 x 10⁻⁴
Undiluted Drug Product67.4 x 10⁻⁴
Diluted Drug Product1.32 x 10⁻⁴

Data from a study on a parenteral formulation of BMS-214662 mesylate.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffers

This protocol outlines a method to determine the stability of this compound in aqueous buffers at different pH values.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical standard of this compound

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution with each of the aqueous buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 100 µM.

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot with a cold organic solvent (e.g., acetonitrile) to prevent further degradation.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Visualizations

Caption: Hydrolysis pathway of this compound in aqueous solution.

Stability_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to 100 µM in Aqueous Buffers (pH 5, 7.4, 9) Stock->Working Incubate Incubate at Constant Temperature Working->Incubate Timepoints Withdraw Aliquots at Multiple Time Points Incubate->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic Problem Inconsistent Results or Loss of Compound Check_pH Is the solution pH alkaline? Problem->Check_pH Check_Temp Is the temperature elevated? Problem->Check_Temp Check_Time Is the solution stored for an extended period? Problem->Check_Time Solution_pH Action: Use a neutral or slightly acidic buffer. Check_pH->Solution_pH Yes Solution_Temp Action: Conduct experiments at a lower temperature. Check_Temp->Solution_Temp Yes Solution_Time Action: Prepare fresh solutions and analyze promptly. Check_Time->Solution_Time Yes

Caption: Troubleshooting logic for instability issues with this compound.

References

Selecting the right solvent for Ethyl-D5 methanesulfonate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl-D5 methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of ethyl methanesulfonate (EMS), a well-known monofunctional ethylating agent. It is primarily used as a mutagen in genetic research to induce point mutations, specifically G:C to A:T transitions, through the alkylation of guanine.[1][2] The deuterium labeling makes it suitable for use as an internal standard in mass spectrometry-based studies for the quantification of its non-deuterated counterpart.

Q2: What are the key physicochemical properties of this compound?

This compound is a liquid at room temperature, appearing colorless to light yellow.[3] While specific data for the deuterated form is limited, the properties of ethyl methanesulfonate (EMS) are well-characterized and serve as a close proxy.

Physicochemical Properties of Ethyl Methanesulfonate

PropertyValue
Molecular FormulaC3H3D5O3S
Molecular Weight129.19 g/mol
AppearanceColorless to light yellow liquid
Boiling Point85–86 °C at 10 mmHg[1]
Density~1.206 g/mL at 20 °C

Q3: Which solvents are recommended for dissolving this compound?

This compound, similar to EMS, is a polar compound and is highly soluble in a range of organic solvents. For most applications, Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions. Other suitable solvents include ethanol, acetone, and chloroform. It is slightly soluble in water.

Troubleshooting Solvent Selection

Q4: I am having trouble dissolving this compound. What should I do?

If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase Sonication: Gentle warming to 37°C and vortexing or sonication can aid in the dissolution process.

  • Try a Different Solvent: If the compound remains insoluble in your chosen solvent, switch to an alternative from the recommended list. DMSO is often a good starting point for achieving higher concentrations.

  • Small-Scale Trial: Before dissolving your entire sample, test the solubility of a small aliquot in the intended solvent to avoid loss of valuable material.

Quantitative Solubility Data for Ethyl Methanesulfonate (as a proxy)

SolventSolubility
Water50-100 mg/mL at 27.2 °C
Chloroform200 mg/mL
DMSO≥ 100 mg/mL
EthanolHighly soluble
AcetoneHighly soluble

Q5: How stable is this compound in solution?

This compound is susceptible to hydrolysis in aqueous solutions, breaking down into ethanol and methanesulfonic acid. The rate of hydrolysis is dependent on pH and temperature. In organic solvents, it is generally more stable, especially when stored under anhydrous conditions. For long-term storage of solutions, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Stability of Ethyl Methanesulfonate in Aqueous Solution

Temperature (°C)Half-life (hours)
01716.0
2548.5
37~15 (interpolated)

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol utilizes the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial.

  • Equilibration: Agitate the vial on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solute.

  • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial.

  • Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or GC-MS.

  • Calculation: Express the solubility in mg/mL or mol/L.

Protocol for Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Storage Conditions: Aliquot the solution into several sealed vials and store them under defined conditions (e.g., room temperature, 4°C, -20°C). Protect from light if the compound is light-sensitive.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Analysis: Analyze the concentration of this compound remaining in the solution using a validated stability-indicating analytical method (e.g., HPLC, GC-MS).

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate and half-life.

Visualizations

DNA_Alkylation_and_Repair_Pathway cluster_alkylation DNA Alkylation cluster_repair DNA Repair Mechanisms EMS Ethyl-D5 Methanesulfonate DNA DNA (Guanine) EMS->DNA Alkylation Alkylated_DNA O6-Ethylguanine BER Base Excision Repair (BER) Alkylated_DNA->BER Repair NER Nucleotide Excision Repair (NER) Alkylated_DNA->NER Repair MMR Mismatch Repair (MMR) Alkylated_DNA->MMR Repair Restored_DNA Restored DNA BER->Restored_DNA NER->Restored_DNA MMR->Restored_DNA

Caption: DNA alkylation by this compound and subsequent repair pathways.

Experimental_Workflow_Solubility Start Start: Determine Solubility Add_Excess Add excess Ethyl-D5 Methanesulfonate to solvent Start->Add_Excess Equilibrate Equilibrate for 24-48h (shaking at constant temp.) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Analyze Analyze concentration (e.g., HPLC, GC-MS) Filter->Analyze End End: Solubility Value Analyze->End

Caption: Experimental workflow for determining the solubility of this compound.

Logical_Relationship_Solvent_Selection Start Start: Select Solvent Consider_Polarity Consider Polarity: This compound is polar Start->Consider_Polarity High_Concentration Need High Concentration? Consider_Polarity->High_Concentration Aqueous_Medium Working in Aqueous Medium? High_Concentration->Aqueous_Medium No Use_Organic Use Polar Organic Solvent (e.g., DMSO, Ethanol, Acetone) High_Concentration->Use_Organic Yes Aqueous_Medium->Use_Organic No Use_Water Use Water (Note: limited solubility & stability) Aqueous_Medium->Use_Water Yes End End: Solvent Selected Use_Organic->End Use_Water->End

Caption: Logical relationship for selecting the appropriate solvent for this compound.

References

Technical Support Center: Optimizing GC-MS Analysis of Ethyl-D5 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the injection volume for Ethyl-D5 methanesulfonate in your Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound in GC-MS analysis?

A standard starting injection volume for many GC-MS applications is 1 µL.[1][2] This volume is a good starting point to assess the initial response and peak shape of this compound. From this initial injection, you can determine if a larger or smaller volume is necessary to meet your analytical objectives.

Q2: When should I consider using a split vs. a splitless injection?

The choice between split and splitless injection depends primarily on the concentration of your analyte.

  • Split Injection: This mode is ideal for higher concentration samples. A portion of the injected sample is vented, preventing column overload and producing sharp, narrow peaks.[3] Typical split ratios range from 5:1 to 500:1.[4]

  • Splitless Injection: This is the preferred method for trace analysis where maximizing the transfer of the analyte to the column is critical for sensitivity.[1]

Q3: How does increasing the injection volume affect the analysis?

Increasing the injection volume can enhance the signal-to-noise ratio (S/N) and improve detection limits. However, excessively large injection volumes can lead to issues such as peak fronting, peak splitting, and column overload. It is crucial to find the optimal volume that provides the best balance between sensitivity and chromatographic performance.

Q4: What is Large Volume Injection (LVI) and when should it be used?

Large Volume Injection (LVI) is a technique used to introduce a significantly larger amount of sample (e.g., 5 µL to 50 µL) onto the GC column, which can dramatically lower detection limits. LVI is particularly useful for trace-level analysis in complex matrices. It often involves a solvent vent mode to remove the bulk of the solvent before the analytes are transferred to the column, minimizing chromatographic issues.

Troubleshooting Guide: Injection Volume Optimization

This guide provides a systematic approach to troubleshooting common issues encountered when optimizing the injection volume for this compound.

Problem: Poor Peak Shape

Poor peak shape is a common issue that can arise from an unoptimized injection volume. The following table summarizes common peak shape problems, their potential causes related to injection volume, and recommended solutions.

Peak Shape IssuePotential Cause (Injection Volume Related)Recommended Solution
Peak Fronting Column Overload: Injecting too much sample for the column's capacity.- Reduce the injection volume.- Dilute the sample.- Increase the split ratio.
Peak Tailing Active Sites in the Inlet: Can be exacerbated by large injection volumes and non-volatile matrix components.- Replace the inlet liner.- Trim the first few centimeters of the column.- Use a liner with glass wool to trap non-volatile residues.
Split Peaks Improper Vaporization: Too large an injection volume for the liner and inlet conditions can lead to uneven sample vaporization.- Reduce the injection volume.- Use a liner with glass wool to aid in vaporization.- Optimize the injector temperature.
Broad Peaks Slow Sample Transfer: Can occur with large injection volumes in splitless mode if the initial oven temperature is too high.- Lower the initial oven temperature to be at least 20°C below the solvent's boiling point.- Use a retention gap.
Troubleshooting Workflow for Injection Volume Optimization

The following diagram illustrates a logical workflow for optimizing the injection volume for this compound.

InjectionVolumeOptimization Injection Volume Optimization Workflow start Start with 1 µL Injection (Split or Splitless based on expected concentration) check_response Assess Peak Area, S/N, and Peak Shape start->check_response response_ok Response Meets Requirements? check_response->response_ok peak_shape_issue Peak Shape Degradation? check_response->peak_shape_issue Response OK, but check shape increase_volume Increase Injection Volume Incrementally (e.g., to 2 µL, then 4 µL) response_ok->increase_volume No (Low S/N) end Optimal Injection Volume Achieved response_ok->end Yes increase_volume->check_response peak_shape_issue->response_ok No troubleshoot Troubleshoot Peak Shape (See Table Above) peak_shape_issue->troubleshoot Yes optimize_other Optimize Other Parameters (Inlet Temp, Split Ratio, Oven Program) troubleshoot->optimize_other optimize_other->increase_volume

Caption: A workflow for systematically optimizing the injection volume.

Data Presentation

The following table summarizes the expected impact of varying injection volumes on key analytical parameters for a compound like this compound. Note that optimal conditions may vary based on the specific instrument and sample matrix.

Injection Volume (µL)Expected Peak Area (Arbitrary Units)Expected Signal-to-Noise (S/N) RatioPotential Observations & Remarks
1100,00050Good starting point. Peak shape should be optimal.
2200,000100Increased sensitivity. Monitor for any initial signs of peak broadening. One study noted poor precision at this volume for EMS.
4400,000200Significant increase in sensitivity. A study found satisfactory peak areas and precision at this volume for EMS. Potential for peak fronting if column capacity is exceeded.
>5 (LVI)>500,000>250Requires specialized LVI techniques (e.g., solvent venting). High risk of column overload and peak shape distortion if not properly optimized.

Experimental Protocols

Protocol for Determining Optimal Injection Volume

This protocol outlines a systematic approach to determine the optimal injection volume for this compound.

1. Initial Instrument Setup:

  • Install a new, deactivated inlet liner (a liner with glass wool is often a good choice).

  • Ensure the GC column is properly installed and conditioned.

  • Perform an instrument tune to ensure the MS is operating within specifications.

2. Prepare a Standard Solution:

  • Prepare a standard solution of this compound at a concentration that is representative of your samples.

3. Method Parameters (Starting Point):

  • Injection Mode: Choose splitless for trace analysis or a low split ratio (e.g., 10:1) for higher concentrations.

  • Injector Temperature: A starting point of 200-250°C is common for methanesulfonates.

  • Oven Temperature Program: Start with an initial oven temperature at least 20°C below the boiling point of your solvent to ensure good peak focusing.

  • Carrier Gas Flow: Set to the optimal flow rate for your column dimensions (typically around 1-1.5 mL/min for a 0.25 mm ID column).

4. Injection Volume Series:

  • Begin with a 1 µL injection and acquire the chromatogram.

  • Incrementally increase the injection volume (e.g., 2 µL, 3 µL, 4 µL, 5 µL).

  • Inject each volume in triplicate to assess reproducibility.

5. Data Evaluation:

  • For each injection volume, record the peak area, peak height, and S/N ratio for the this compound peak.

  • Visually inspect the peak shape for any signs of fronting, tailing, or splitting.

  • Calculate the relative standard deviation (RSD) of the peak area for the replicate injections at each volume.

6. Determine the Optimal Volume:

  • The optimal injection volume is the one that provides the highest S/N ratio and acceptable peak area reproducibility without significant degradation of peak shape.

Signaling Pathway for Troubleshooting Peak Shape Issues

The following diagram illustrates the logical connections between observed peak shape problems and their potential root causes and solutions.

PeakShapeTroubleshooting Troubleshooting Pathway for Peak Shape Issues start Observe Poor Peak Shape peak_fronting Peak Fronting start->peak_fronting peak_tailing Peak Tailing start->peak_tailing split_peaks Split Peaks start->split_peaks cause_overload Column Overload peak_fronting->cause_overload cause_activity Active Sites (Inlet/Column) peak_tailing->cause_activity cause_vaporization Improper Vaporization split_peaks->cause_vaporization solution_reduce_vol Reduce Injection Volume cause_overload->solution_reduce_vol solution_dilute Dilute Sample cause_overload->solution_dilute solution_liner Replace Liner cause_activity->solution_liner solution_trim Trim Column cause_activity->solution_trim cause_vaporization->solution_reduce_vol cause_vaporization->solution_liner solution_temp Optimize Injector Temp cause_vaporization->solution_temp

Caption: A logical diagram connecting peak shape problems to their causes and solutions.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Ethyl Methanesulfonate (EMS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and reliable quantification of potential genotoxic impurities (PGIs) like ethyl methanesulfonate (EMS) is a critical aspect of drug safety assessment. The choice of analytical methodology and the rigor of its validation are paramount. This guide provides an objective comparison of two prominent approaches for EMS analysis: the use of a deuterated internal standard, Ethyl-D5 methanesulfonate, versus methods relying on external standard calibration. We delve into the experimental protocols and present supporting data to illuminate the performance of each.

The analytical landscape for PGI determination is dominated by highly sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Within these techniques, the method of calibration significantly impacts the reliability of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is often considered the gold standard. This is because the SIL-IS closely mimics the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby correcting for variations and improving accuracy and precision.

In contrast, external standard calibration, while simpler in its execution, can be more susceptible to variations in sample matrix effects, injection volume, and instrument response over time.

The Power of Isotope Dilution: The this compound Advantage

The core principle behind using this compound is isotope dilution mass spectrometry. By introducing a known amount of the deuterated analog of EMS into the sample at the beginning of the workflow, any subsequent loss or variation in signal intensity during sample preparation and analysis will affect both the native EMS and the deuterated standard equally. The quantification is then based on the ratio of the signal from the analyte to the signal from the internal standard, leading to more robust and reliable results.

Comparative Analysis of Validated Methods

To provide a clear comparison, this guide will present validation data from two representative analytical methods:

  • Method A: GC-MS with this compound Internal Standard. This method employs a deuterated internal standard for the quantification of EMS.

  • Method B: GC-MS with External Standard Calibration. This method relies on an external calibration curve for the quantification of EMS.

  • Method C: HPLC-UV with Derivatization and External Standard. This method represents an alternative approach where EMS is derivatized to enhance its detectability by a UV detector.

The following tables summarize the key validation parameters for each method, allowing for a direct comparison of their performance characteristics.

Table 1: Comparison of Linearity and Sensitivity
ParameterMethod A (GC-MS with Ethyl-D5 IS)Method B (GC-MS with External Standard)Method C (HPLC-UV with Derivatization)
Linearity Range 0.05 - 2.0 µg/mL1 - 15 µg/mL[1]0.03 - 3.00 µg/mL[2]
Correlation Coefficient (r²) > 0.998> 0.999[3]> 0.999[2]
Limit of Detection (LOD) ~0.01 µg/mL0.3 µg/mL[1]Not Reported
Limit of Quantitation (LOQ) 0.05 µg/mL1.0 µg/mL0.03 µg/mL
Table 2: Comparison of Accuracy and Precision
ParameterMethod A (GC-MS with Ethyl-D5 IS)Method B (GC-MS with External Standard)Method C (HPLC-UV with Derivatization)
Accuracy (Recovery) 95.0 - 105.0%90.0 - 110.0%98.6 - 102.4%
Precision (RSD%) - Repeatability < 5.0%< 10.0%1.2%
Precision (RSD%) - Intermediate Precision < 7.0%< 15.0%1.8%

Experimental Protocols

Method A: GC-MS with this compound Internal Standard

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a vial.

  • Add a known volume of a standard solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Add a specific volume of the solvent to dissolve the sample.

  • Vortex the sample to ensure complete dissolution.

  • Transfer an aliquot of the solution for GC-MS analysis.

2. GC-MS Conditions:

  • Column: Agilent DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 220°C at 20°C/min, and hold for 5 minutes.

  • Injector: Splitless mode.

  • Mass Spectrometer: Electron ionization (EI) source.

  • Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for EMS (e.g., m/z 97, 79) and this compound.

3. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of EMS to the peak area of this compound against the concentration of EMS.

  • Calculate the concentration of EMS in the sample using the calibration curve.

Method B: GC-MS with External Standard Calibration

1. Sample Preparation:

  • Accurately weigh approximately 500 mg of the drug substance into a volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

2. GC-MS Conditions:

  • Column: DB-624 capillary column (30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium with a flow rate of 2 mL/min.

  • Oven Temperature Program: Initial temperature of 110°C, hold for 15 minutes, then ramp to 225°C at 25°C/min, and hold for 15 minutes.

  • Injector Temperature: 200°C.

  • Detection: Selective Ion Monitoring (SIM) mode.

3. Quantification:

  • Prepare a series of external standard solutions of EMS at different concentrations.

  • Generate a calibration curve by plotting the peak area of EMS against its concentration.

  • Determine the concentration of EMS in the sample by comparing its peak area to the calibration curve.

Method C: HPLC-UV with Derivatization and External Standard

1. Sample Preparation and Derivatization:

  • Weigh 250 mg of the sample into a 5 mL volumetric flask.

  • Add 3 mL of the derivatizing reagent solution (e.g., sodium dibenzyldithiocarbamate in acetonitrile) and 0.5 mL of NaOH solution.

  • Dilute to volume with acetonitrile.

  • Heat the mixture at 80°C in a water bath for 2 hours.

  • Filter the solution before injection.

2. HPLC-UV Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a specific wavelength (e.g., 254 nm).

3. Quantification:

  • Prepare external calibration standards of EMS and subject them to the same derivatization procedure.

  • Construct a calibration curve by plotting the peak area of the derivatized EMS against its concentration.

  • Calculate the concentration of EMS in the sample from the calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.

Method_A_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification weigh Weigh Drug Substance add_is Add Ethyl-D5 Methanesulfonate IS weigh->add_is dissolve Dissolve in Solvent add_is->dissolve vortex Vortex dissolve->vortex inject Inject into GC-MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect ratio Calculate Peak Area Ratio (EMS / EMS-D5) detect->ratio curve Calibration Curve (Ratio vs. Conc.) ratio->curve result Determine EMS Concentration curve->result Method_B_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification weigh Weigh Drug Substance dissolve Dissolve and Dilute in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect area Measure Peak Area of EMS detect->area curve External Calibration Curve (Area vs. Conc.) area->curve result Determine EMS Concentration curve->result Method_C_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Sample add_reagents Add Derivatizing Reagent & NaOH weigh->add_reagents heat Heat at 80°C add_reagents->heat filter Filter heat->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect area Measure Peak Area of Derivatized EMS detect->area curve External Calibration Curve (Area vs. Conc.) area->curve result Determine EMS Concentration curve->result

References

A Head-to-Head Comparison: Ethyl-D5 Methanesulfonate vs. 13C-Labeled EMS as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, primarily because they share a high degree of chemical and physical similarity with the analyte of interest. This allows them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization. However, the choice of isotope—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly influence analytical performance.

Performance Under the Microscope: A Comparative Analysis

The fundamental differences between deuterium and carbon-13 labeling can lead to notable variations in analytical performance. While deuterated standards like Ethyl-D5 methanesulfonate are often more readily available and less expensive, 13C-labeled standards are generally considered the superior choice for achieving the highest levels of accuracy and precision.[1][2][3][4][5]

Key Performance Characteristics
FeatureThis compound (Deuterated)13C-Labeled EMSRationale & Implications for EMS Analysis
Isotopic Stability Variable. Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if the labels are on labile positions.High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange.For EMS, which lacks readily exchangeable protons on the ethyl group, back-exchange may be less of a concern if the deuterium labels are on the terminal methyl group. However, ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical process.
Chromatographic Co-elution Potential for partial separation. The significant mass difference between deuterium and hydrogen can lead to a slight difference in retention time between the deuterated standard and the native analyte (the "isotope effect").Excellent. The physicochemical properties of ¹³C-labeled molecules are nearly identical to their unlabeled counterparts, resulting in perfect co-elution under typical chromatographic conditions.Incomplete co-elution can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.
Matrix Effects Compensation Can be incomplete. If the deuterated standard separates chromatographically from the analyte, it may not accurately compensate for matrix-induced ionization changes.Superior. Due to identical chromatographic behavior, the ¹³C-labeled standard experiences the same matrix effects as the analyte, providing more effective and reliable compensation.Accurate compensation for matrix effects is crucial for reliable bioanalysis in complex matrices like plasma or tissue homogenates.
Potential for Isotopic Interference Higher. The natural abundance of deuterium is low, but in-source fragmentation and potential H-D exchange can complicate mass spectra.Lower. The natural abundance of ¹³C is approximately 1.1%, which can be accounted for and presents a lower risk of interference from the unlabeled analyte's isotopic cluster.¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally less expensive and more widely available.Typically more expensive and may require custom synthesis.The synthesis of deuterated compounds is often simpler and utilizes less expensive starting materials.

Experimental Data from Analogous Compounds

While specific data for EMS is lacking, studies on other small molecules consistently demonstrate the superior performance of ¹³C-labeled internal standards. For instance, a comparative study on the quantification of amphetamines revealed that while deuterated standards showed chromatographic separation from the native analyte, the ¹³C-labeled standard co-eluted perfectly. This perfect co-elution is critical for accurate correction of matrix effects, which can differ significantly even with slight chromatographic separation.

Experimental Protocol: A Comparative Validation Study

To empirically determine the optimal internal standard for EMS quantification, a head-to-head validation study should be performed. The following protocol outlines a general approach for such a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To compare the performance of this compound and 13C-labeled EMS as internal standards for the quantification of EMS in human plasma.

1. Materials and Reagents:

  • Ethyl methanesulfonate (EMS) analytical standard

  • This compound internal standard

  • 13C-labeled EMS internal standard (e.g., [1,2-¹³C₂]-Ethyl methanesulfonate)

  • Control human plasma (K₂EDTA)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of EMS, this compound, and 13C-labeled EMS in methanol (1 mg/mL).

  • Prepare working solutions of EMS for calibration standards and QC samples by serial dilution of the stock solution.

  • Prepare working solutions of the internal standards (IS) at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Prepare calibration standards by spiking blank plasma with the EMS working solutions to achieve a concentration range relevant to the expected levels of EMS (e.g., 0.5 - 500 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the respective internal standard working solution (this compound or 13C-labeled EMS).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Optimized transitions for EMS, this compound, and 13C-labeled EMS.

5. Validation Parameters: The performance of each internal standard will be evaluated based on the following validation parameters as per regulatory guidelines (e.g., FDA, EMA):

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no interference at the retention times of the analyte and internal standards.

  • Linearity and Range: Assess the linearity of the calibration curve using a weighted linear regression model. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the QC samples. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (RSD%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution. The IS-normalized matrix factor should be close to 1.

  • Recovery: Determine the extraction recovery of the analyte and internal standards by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of EMS in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualizing the Workflow and Logic

To better understand the analytical process and the decision-making logic, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Blank, Calibrant, QC) add_is Add Internal Standard (Ethyl-D5 EMS or 13C-EMS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_acq Data Acquisition (MRM Transitions) lc_ms->data_acq quant Quantification (Analyte/IS Ratio vs. Concentration) data_acq->quant validation Method Validation quant->validation

Figure 1. Experimental workflow for EMS quantification.

start Start: Choose Internal Standard is_choice Deuterated (Ethyl-D5 EMS) or 13C-Labeled EMS? start->is_choice deuterated Deuterated (Ethyl-D5 EMS) is_choice->deuterated Option 1 c13 13C-Labeled EMS is_choice->c13 Option 2 chromatography Chromatographic Behavior deuterated->chromatography stability Isotopic Stability deuterated->stability matrix_effect Matrix Effect Compensation deuterated->matrix_effect cost Cost and Availability deuterated->cost c13->chromatography c13->stability c13->matrix_effect c13->cost deuterated_chrom Potential for Isotope Effect (Partial Separation) chromatography->deuterated_chrom c13_chrom Excellent Co-elution chromatography->c13_chrom deuterated_stability Risk of Back-Exchange (Lower Confidence) stability->deuterated_stability c13_stability Highly Stable (High Confidence) stability->c13_stability deuterated_matrix Potentially Incomplete Compensation matrix_effect->deuterated_matrix c13_matrix Superior Compensation matrix_effect->c13_matrix deuterated_cost Lower Cost, More Available cost->deuterated_cost c13_cost Higher Cost, Less Available cost->c13_cost

Figure 2. Logical decision flow for internal standard selection.

Conclusion and Recommendation

For the quantitative analysis of ethyl methanesulfonate, both deuterated and ¹³C-labeled internal standards can be utilized. However, based on established principles and extensive data from other small molecules, a ¹³C-labeled EMS internal standard is unequivocally the superior choice for applications demanding the highest levels of accuracy, precision, and reliability. Its identical chromatographic behavior and greater isotopic stability provide the most robust correction for experimental variability, leading to higher quality data and greater confidence in the results.

The primary advantages of this compound are its lower cost and potentially greater availability. For less critical applications or in situations with significant budgetary constraints, a deuterated standard may be a viable option, provided that a thorough validation is performed to ensure that any potential isotope effects do not compromise the data. However, for pivotal studies in drug development, clinical diagnostics, and regulatory submissions, the investment in a ¹³C-labeled internal standard is well-justified by the superior quality of the resulting data.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with Ethyl-D5 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical factor that directly impacts the accuracy and precision of quantitative results. This guide provides an objective comparison between the use of a deuterated internal standard, specifically Ethyl-D5 methanesulfonate, and non-deuterated alternatives, supported by established scientific principles and representative experimental data.

The prevailing consensus within the scientific and regulatory communities is that stable isotope-labeled internal standards (SIL-ISs), such as this compound, offer superior performance compared to structural analogs.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-ISs in quantitative bioanalysis. The fundamental advantage of a deuterated standard lies in its near-identical physicochemical properties to the analyte of interest. This similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Consequently, any variability introduced during the analytical process, such as extraction loss or matrix effects, is effectively compensated for, leading to highly accurate and precise quantification.

In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies. This divergence can lead to inadequate compensation for analytical variability and, ultimately, compromise the integrity of the bioanalytical data. While a well-validated method using a non-deuterated IS can be acceptable, the inherent advantages of a SIL-IS make it the preferred choice for ensuring the highest quality of bioanalytical data.[3]

Performance Comparison: this compound vs. a Non-Deuterated Analog

The following table summarizes the expected performance characteristics of a bioanalytical method using this compound as an internal standard compared to a hypothetical non-deuterated structural analog for the quantification of ethyl methanesulfonate (EMS), a potential genotoxic impurity. The data is representative of typical outcomes observed in method validation studies.

ParameterThis compound (SIL-IS)Non-Deuterated Structural Analog IS
Accuracy (% Bias)
Low QC (3x LLOQ)-1.2%-8.5%
Medium QC+0.8%+5.3%
High QC-0.5%-6.1%
Precision (% RSD)
Intra-day (n=6)< 3.5%< 9.8%
Inter-day (n=18)< 4.2%< 12.5%
Matrix Effect (% CV of IS-normalized MF) < 5%15-25%
Linearity (r²) > 0.999> 0.995

QC: Quality Control, LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation, CV: Coefficient of Variation, MF: Matrix Factor. Data is illustrative and based on performance expectations from cited literature.

The superior performance of this compound is evident in the lower percentage bias and relative standard deviation, indicating higher accuracy and precision. The significantly lower coefficient of variation for the matrix factor demonstrates its enhanced ability to compensate for variations in the biological matrix, a critical aspect for ensuring reliable results in drug development.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative methodology for the quantification of ethyl methanesulfonate in a biological matrix using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve ethyl methanesulfonate in a suitable organic solvent (e.g., acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same organic solvent.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentration levels.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution to the desired concentration in the same solvent.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte and IS from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • EMS Transition: e.g., m/z 125.0 -> 97.0

    • Ethyl-D5 MS Transition: e.g., m/z 130.0 -> 102.0

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10) for parameters including:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizing Workflows and Pathways

To further elucidate the experimental process and the broader context of drug metabolism, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Ethyl-D5 Methanesulfonate (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for sample quantification.

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Drug Lipophilic Drug (e.g., containing a mesylate group) Phase1_Metabolite Functionalized Metabolite (-OH, -NH2, -SH) Drug->Phase1_Metabolite Oxidation, Reduction, Hydrolysis (CYP450) Excretion Excretion (Urine, Bile) Drug->Excretion Minor Pathway for Unchanged Drug Conjugated_Metabolite Polar, Water-Soluble Conjugate Phase1_Metabolite->Conjugated_Metabolite Glucuronidation, Sulfation, etc. Conjugated_Metabolite->Excretion

Caption: Generalized drug metabolism pathway.

References

Navigating Linearity: A Comparative Guide to Ethyl-D5 Methanesulfonate Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods is paramount. This guide provides a comparative analysis of linearity assessments for calibration curves of ethyl methanesulfonate (EMS), a crucial aspect of method validation, with a focus on the role of its deuterated analog, Ethyl-D5 methanesulfonate, as an internal standard. The principles and data presented here are grounded in internationally recognized guidelines, such as the ICH Q2(R1), to ensure scientific rigor.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of an analyte within a given range.[1] This is a critical parameter in the validation of analytical methods, ensuring the accuracy of quantitative analysis. For genotoxic impurities like ethyl methanesulfonate, precise quantification at trace levels is essential for drug safety. The use of a deuterated internal standard, such as this compound, is a common practice in mass spectrometry-based methods to improve accuracy and precision by correcting for variability in sample preparation and instrument response.[2][3][4]

Comparison of Linearity Data for Ethyl Methanesulfonate

The following table summarizes linearity data from various studies on the determination of ethyl methanesulfonate using different analytical techniques. While specific data for this compound calibration curves is not extensively published, as it is primarily used as an internal standard, the data for the non-deuterated form provides a strong basis for assessing the expected performance. The linearity of the response for the deuterated standard is expected to be comparable to its non-deuterated counterpart under the same analytical conditions.

Analytical TechniqueConcentration RangeCorrelation Coefficient (r) or Coefficient of Determination (R²)Reference
HPLC-UV with Derivatization7-point calibration> 0.999[5]
LC/MS/MS0.0025 µg/mL to 0.3048 µg/mLNot explicitly stated, but good linearity reported
GC-MSLOQ to 1.50 ppmR² > 0.99
HPLC-UV with DerivatizationNot explicitly stated> 0.999
Headspace GC1.0 ppm to 20 ppmR² ≥ 0.99

Experimental Protocols for Linearity Assessment

A robust linearity assessment is a cornerstone of analytical method validation. The following protocol outlines the key steps involved, based on established guidelines and practices.

Preparation of Standard Solutions
  • Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, chloroform).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentrations should span the expected range of the analyte in the samples. For assays, this typically covers 80% to 120% of the test concentration.

Data Acquisition and Analysis
  • Instrumental Analysis: Analyze the calibration standards using the chosen analytical method (e.g., GC-MS, LC-MS/MS).

  • Data Plotting: Plot the instrument response (e.g., peak area) against the known concentrations of the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

Acceptance Criteria

The acceptance criteria for linearity should be pre-defined in the validation protocol. Commonly used criteria include:

  • Correlation Coefficient (r) or Coefficient of Determination (R²): A value of > 0.99 is generally considered indicative of good linearity. However, relying solely on the correlation coefficient can be misleading, and other statistical tests are recommended.

  • Residual Plot: A random distribution of residuals around the zero line indicates a good fit of the linear model.

  • Lack-of-Fit Test: This statistical test can be used to determine if a linear model is appropriate for the data.

Experimental Workflow for Linearity Assessment

The following diagram illustrates the typical workflow for assessing the linearity of a calibration curve for a substance like this compound.

Linearity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion stock Prepare Stock Solution (this compound) standards Prepare Calibration Standards (Minimum 5 Concentrations) stock->standards Dilution Series instrument Instrumental Analysis (e.g., GC-MS, LC-MS/MS) standards->instrument data Acquire Instrument Response (e.g., Peak Area) instrument->data plot Plot Response vs. Concentration data->plot regression Perform Linear Regression plot->regression criteria Assess Acceptance Criteria (r, R², Residuals) regression->criteria result Determine Linearity and Define Analytical Range criteria->result

Caption: Workflow for Linearity Assessment of a Calibration Curve.

Alternative Approaches and Considerations

While linear regression is the most common model for calibration curves, it is not universally applicable. For some analytical procedures, the relationship between concentration and response may be non-linear. In such cases, a different mathematical model (e.g., quadratic) may be more appropriate. It is crucial to justify the chosen model based on the experimental data.

Furthermore, the use of a deuterated internal standard like this compound is a key strategy to enhance the robustness and reliability of the analytical method. The internal standard helps to compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target analyte. When selecting a deuterated internal standard, it is important to ensure it has high chemical and isotopic purity and that it co-elutes with the analyte of interest.

References

Determining the Limit of Quantitation (LOQ) for Ethyl-D5 Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable limit of quantitation (LOQ) is a critical aspect of analytical method validation, ensuring that trace levels of substances like Ethyl-D5 methanesulfonate can be accurately and precisely measured. This guide provides a comparative overview of methodologies for determining the LOQ of this compound, supported by experimental data from analogous compounds and detailed protocols.

This compound, a deuterated isotopologue of ethyl methanesulfonate (EMS), is often employed as an internal standard in mass spectrometry-based methods due to its chemical similarity to the non-deuterated analyte. The determination of its LOQ is crucial for the validation of analytical methods aimed at quantifying trace amounts of potential genotoxic impurities like EMS in pharmaceutical products.

Methodologies for LOQ Determination

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for validating analytical procedures, including the determination of the LOQ.[1][2] The most common approaches are:

  • Signal-to-Noise (S/N) Ratio: This method is particularly applicable to analytical procedures that exhibit baseline noise, such as chromatographic and spectroscopic methods.[3][4] The LOQ is typically established at a signal-to-noise ratio of 10:1.[4]

  • Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical approach is also widely accepted. The LOQ is calculated using the formula: LOQ = 10 * (σ/S), where σ is the standard deviation of the response (which can be determined from the standard deviation of blank measurements or the residual standard deviation of a regression line) and S is the slope of the calibration curve.

Comparative Analysis of LOQ for Ethyl Methanesulfonate and Related Compounds
Analytical TechniqueTypical LOQ for Ethyl Methanesulfonate (EMS)Reference
LC-MS/MS0.01 µg/mL
LC-MS/MS0.4 µg/g
GC-MS0.54 µg/g (0.54 ppm)
HPLC-UV (with derivatization)0.6 ppm
Headspace GC~1.0 ppm
Derivatization LC/MS1-2 ppm (target analyte level)

Table 1: Comparison of reported LOQ values for Ethyl Methanesulfonate (EMS) using various analytical techniques. Note that the units (µg/mL, µg/g, ppm) may vary based on the sample matrix and preparation.

As indicated in the table, LC-MS/MS generally offers the highest sensitivity for the detection of alkyl methanesulfonates, making it a suitable method for determining the LOQ of this compound at very low levels.

Experimental Protocol: LOQ Determination of this compound by LC-MS/MS

This section outlines a typical experimental protocol for determining the LOQ of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, based on the signal-to-noise approach.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable modifier)

  • A suitable drug substance or placebo matrix

2. Instrumentation:

  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • A suitable C18 reversed-phase HPLC column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).

3. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Spiking Solutions: Prepare a series of serially diluted spiking solutions from the stock solution to cover a range of low concentrations.

  • Blank Sample: Prepare a sample of the matrix without the analyte.

  • Spiked Samples: Prepare a series of spiked samples by adding known amounts of the spiking solutions to the matrix to achieve a range of concentrations around the expected LOQ.

4. LC-MS/MS Method Parameters:

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate would be 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined.

5. LOQ Determination Procedure:

  • Inject the blank sample multiple times to assess the baseline noise.

  • Inject the series of low-concentration spiked samples.

  • Measure the signal height and the noise level for each injection. The noise is typically measured over a region of the baseline close to the analyte peak.

  • Calculate the signal-to-noise (S/N) ratio for each concentration.

  • The LOQ is the lowest concentration at which the S/N ratio is consistently greater than or equal to 10.

  • To confirm the LOQ, the precision and accuracy at this concentration should be evaluated. The acceptance criteria for precision are typically a relative standard deviation (RSD) of not more than 10%, and for accuracy, the mean recovery should be within a specified range (e.g., 80-120%).

Workflow for LOQ Determination

LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (this compound) prep_spiked Prepare Serial Dilutions & Spiked Samples prep_stock->prep_spiked lcms_analysis LC-MS/MS Analysis (MRM Mode) prep_spiked->lcms_analysis prep_blank Prepare Blank Sample (Matrix Only) prep_blank->lcms_analysis measure_sn Measure Signal & Noise lcms_analysis->measure_sn calc_sn Calculate S/N Ratio measure_sn->calc_sn determine_loq Determine LOQ (S/N >= 10) calc_sn->determine_loq validate_loq Validate LOQ (Precision & Accuracy) determine_loq->validate_loq

Caption: Experimental workflow for determining the LOQ of this compound.

This guide provides a framework for understanding and determining the LOQ of this compound. The selection of the most appropriate analytical technique and the rigorous validation of the method are paramount to ensuring the quality and reliability of the analytical data generated in a research and drug development setting.

References

Navigating the Analytical Maze: A Comparative Guide to EMS Detection in Pharmaceuticals Under ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the stringent regulatory landscape of pharmaceutical development, ensuring the safety and purity of drug products is paramount. Among the critical impurities that demand rigorous control are genotoxic impurities (GTIs), such as Ethyl Methanesulfonate (EMS), which can pose a significant carcinogenic risk even at trace levels. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of such DNA reactive impurities.[1] This guide offers a detailed comparison of the primary analytical techniques for EMS detection—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—validated according to ICH Q2(R2) principles, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.

The Regulatory Imperative: Understanding ICH M7

The ICH M7 guideline establishes a risk-based approach to control mutagenic impurities.[1] It classifies impurities into five classes based on their mutagenic and carcinogenic potential, with Class 1 being known mutagenic carcinogens and Class 5 being non-mutagenic.[2] EMS is a well-known alkylating agent and is considered a potent mutagen, placing it in a high-risk category that necessitates control to a Threshold of Toxicological Concern (TTC). The TTC for a lifetime exposure to a mutagenic impurity is generally 1.5 µ g/day .[1] This stringent limit demands highly sensitive and specific analytical methods for detection and quantification.

ICH M7 outlines several control strategy options for mutagenic impurities[3]:

  • Option 1: Testing the final drug substance.

  • Option 2: Testing an intermediate or raw material.

  • Option 3: In-process controls.

  • Option 4: Process understanding and control without routine testing.

The choice of control strategy directly impacts the requirements for analytical method validation. Options requiring routine testing (1 and 2) necessitate a fully validated method as per ICH Q2(R2).

Head-to-Head: GC-MS vs. HPLC for EMS Detection

The two most prevalent analytical techniques for the trace-level detection of EMS are GC-MS and HPLC, often coupled with a derivatization step to enhance sensitivity and selectivity. The choice between these methods depends on various factors, including the physicochemical properties of the drug substance, the required sensitivity, and available instrumentation.

Below is a comparative summary of the validation parameters for these two techniques, compiled from various studies.

Quantitative Data Summary
Validation ParameterGC-MSHPLC with UV/FLD (Post-derivatization)ICH Q2(R2) Guideline Recommendations for Impurity Analysis
Limit of Detection (LOD) 0.02 - 0.3 µg/mL0.15 - 0.6 ppmThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) 0.05 - 1.0 µg/mL0.3 - 1.0 ppmThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Linearity (Correlation Coefficient, r²) >0.99>0.999A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Recovery) 90 - 115%80 - 115%The closeness of test results to the true value.
Precision (% RSD) < 15%< 5%The closeness of agreement among a series of measurements.

In-Depth Methodologies: Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are representative protocols for both GC-MS and HPLC-based detection of EMS.

GC-MS Method for EMS Detection

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like EMS. Its high sensitivity and selectivity make it a preferred method for trace-level impurity analysis.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a suitable volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).

  • If necessary, perform a liquid-liquid extraction to remove matrix interference and concentrate the analyte.

2. GC-MS Instrumental Conditions:

  • Column: A capillary column such as a DB-WAX or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: Typically 200-250°C.

  • Injection Mode: Splitless injection is often employed for trace analysis to maximize the amount of analyte reaching the column.

  • Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 220-240°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of EMS (e.g., m/z 97, 79, 65).

HPLC with Pre-Column Derivatization for EMS Detection

For non-volatile drug substances or when GC-MS is not available, HPLC can be a viable alternative. Since EMS lacks a strong chromophore for UV detection, a derivatization step is typically required to attach a UV-active or fluorescent tag to the molecule.

1. Derivatization Reagent Preparation:

  • Prepare a solution of a suitable derivatization reagent, such as sodium dibenzyldithiocarbamate or N,N-diethyldithiocarbamate, in an appropriate solvent.

2. Sample Preparation and Derivatization:

  • Accurately weigh the drug substance and dissolve it in a suitable solvent.

  • Add the derivatization reagent solution to the sample solution.

  • Adjust the pH of the mixture as required by the specific derivatization reaction.

  • Heat the mixture at a specific temperature for a defined period to allow the derivatization reaction to complete (e.g., 60-80°C for 30-60 minutes).

  • After cooling, the sample is ready for HPLC analysis.

3. HPLC Instrumental Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • Detector: UV or Fluorescence detector set at the maximum absorption or emission wavelength of the derivatized EMS.

Visualizing the Process: Workflows and Guidelines

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for EMS detection and the logical framework of the ICH M7 guideline.

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gcms_sp Sample Preparation (Dissolution/Extraction) gcms_inj GC Injection (Splitless) gcms_sp->gcms_inj gcms_sep Chromatographic Separation (Capillary Column) gcms_inj->gcms_sep gcms_ion Ionization (Electron Ionization) gcms_sep->gcms_ion gcms_det MS Detection (SIM Mode) gcms_ion->gcms_det gcms_data Data Analysis gcms_det->gcms_data hplc_sp Sample Preparation (Dissolution) hplc_deriv Pre-Column Derivatization hplc_sp->hplc_deriv hplc_inj HPLC Injection hplc_deriv->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV/Fluorescence Detection hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data

Caption: Comparative experimental workflows for GC-MS and HPLC-based EMS detection.

ich_m7_guideline start Identify Potential Mutagenic Impurity (e.g., EMS) hazard_assessment Hazard Assessment (ICH M7 Classification) start->hazard_assessment class123 Class 1, 2, or 3 (Mutagenic Concern) hazard_assessment->class123 class45 Class 4 or 5 (Non-mutagenic) hazard_assessment->class45 control_strategy Develop Control Strategy (Options 1-4) class123->control_strategy q3_control Control as a standard impurity (ICH Q3A/B) class45->q3_control analytical_validation Analytical Method Validation (ICH Q2(R2)) control_strategy->analytical_validation routine_testing Routine Testing / Process Monitoring analytical_validation->routine_testing release Drug Product Release routine_testing->release q3_control->release

Caption: Logical flow of the ICH M7 guideline for mutagenic impurity control.

Conclusion

The validation of analytical methods for the detection of Ethyl Methanesulfonate in pharmaceuticals is a critical step in ensuring patient safety and regulatory compliance. Both GC-MS and HPLC offer robust and reliable platforms for this purpose, each with its own set of advantages. GC-MS provides high sensitivity and specificity without the need for derivatization, making it ideal for volatile impurities. HPLC, when combined with derivatization, offers a versatile alternative, particularly for non-volatile drug matrices.

The selection of the most appropriate analytical technique should be based on a thorough risk assessment, considering the nature of the drug substance, the manufacturing process, and the specific requirements of the chosen control strategy under ICH M7. The data and protocols presented in this guide provide a solid foundation for developing and validating analytical methods that are fit for purpose and meet the stringent expectations of global regulatory authorities.

References

A Comparative Guide to the Toxicity of Ethyl Methanesulfonate (EMS) and Ethylnitrosourea (ENU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two potent alkylating agents, ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU). Both are widely used in genetic research to induce mutations for functional genomics and the development of disease models. However, their distinct chemical properties lead to significant differences in their mutagenic potency, the spectrum of mutations they induce, and their overall toxicity. This guide summarizes key experimental data, details the methodologies of common toxicity assays, and illustrates the underlying molecular mechanisms.

Executive Summary

Ethylnitrosourea (ENU) is a significantly more potent mutagen than ethyl methanesulfonate (EMS).[1] ENU can induce new mutations at a rate of one in every 700 loci for a given gene in mice.[2] This higher potency is attributed to its ability to transfer its ethyl group to oxygen atoms in DNA bases, leading to a broader range of mutations. In contrast, EMS primarily ethylates nitrogen atoms, resulting in a more limited mutational spectrum.[3] While both are established mutagens and carcinogens, the choice between them depends on the specific research application, the target organism, and the desired mutational outcome.

Data Presentation: Quantitative Comparison of Mutagenic and Clastogenic Effects

The following tables summarize quantitative data from comparative studies on the mutagenicity and clastogenicity of EMS and ENU.

Table 1: Comparative Mutagenicity in LacZ Transgenic Mice

CompoundDoseTissueMutant Frequency (MF)Fold Increase over Control
Control-Bone Marrow2.0-4.6 x 10⁻⁶-
ENU200 mg/kgBone Marrow3.4 x 10⁻⁵~7-17
EMS400 mg/kgBone Marrow1.8 x 10⁻⁵~4-9

Data sourced from a study on lacZ transgenic mice, where gene mutations were analyzed seven days after a single intraperitoneal injection.[4]

Table 2: Comparative Clastogenicity (Micronucleus Induction) in Mouse Peripheral Blood

CompoundDoseMicronucleated Reticulocytes (MN-RET) FrequencyFold Increase over Control
Control-0.3%-
ENU100 mg/kg6.6%22
EMS400 mg/kg3.3%11

Data from the same study as Table 1, with micronuclei detected in peripheral blood 48 hours after treatment.[4]

Table 3: Comparative Mutagenicity in the Pig-a Mutation Assay in Rats (28-day exposure)

CompoundEstimated Threshold for Mutation Induction
ENU0.88 mg/kg
EMS21.9 mg/kg

This data highlights the higher potency of ENU in a repeat-dose study.

Mechanism of Action and Mutational Spectra

Both EMS and ENU are alkylating agents that exert their mutagenic effects by transferring an ethyl group to DNA bases. However, their reactivity and the primary sites of ethylation differ significantly, leading to distinct mutational signatures.

Ethyl Methanesulfonate (EMS): EMS primarily reacts via a mixed SN1/SN2 mechanism, leading to the ethylation of nitrogen atoms on DNA bases, with the N7 position of guanine being a major target. A smaller proportion of reactions occur at oxygen atoms, such as the O6 position of guanine. The formation of O⁶-ethylguanine is the primary mutagenic lesion, as it mispairs with thymine instead of cytosine during DNA replication. This results in a high frequency of G:C to A:T transition mutations.

Ethylnitrosourea (ENU): ENU is a highly reactive compound that acts primarily through an SN1-type mechanism. This allows it to more readily ethylate oxygen atoms on DNA bases, including O⁶-ethylguanine, O⁴-ethylthymine, and O²-ethylthymine. The formation of these various O-alkylated bases leads to a broader spectrum of mutations, including both transitions (G:C to A:T and A:T to G:C) and transversions (e.g., A:T to T:A). The higher efficiency of O-alkylation contributes to ENU's greater mutagenic potency compared to EMS.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical compound. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow and form colonies.

a. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound and vehicle control

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

  • S9 fraction (for metabolic activation) and cofactor solution

b. Procedure:

  • Preparation of Bacterial Cultures: Inoculate the selected Salmonella strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation (if required): Prepare the S9 mix containing the S9 fraction and cofactors immediately before use.

  • Exposure: In a test tube, mix the top agar, the bacterial culture, and the test compound at various concentrations. For assays with metabolic activation, add the S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in a treated animal indicates that the test substance is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss).

a. Materials:

  • Test animals (typically rodents, e.g., mice)

  • Test compound and vehicle control

  • Positive control (e.g., cyclophosphamide)

  • Acridine orange or Giemsa stain

  • Microscope slides

  • Fetal bovine serum

  • Syringes and needles for dosing and blood collection

b. Procedure:

  • Animal Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control group are also included.

  • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect peripheral blood or bone marrow samples.

  • Slide Preparation: Prepare thin smears of the blood or bone marrow on microscope slides.

  • Staining: Fix and stain the slides using a fluorescent dye like acridine orange or a conventional stain like Giemsa.

  • Scoring: Using a microscope, score a predetermined number of immature (polychromatic) erythrocytes for the presence of micronuclei. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is calculated.

  • Data Analysis: Compare the frequency of MN-PCEs in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Mouse Specific-Locus Test

The mouse specific-locus test is a forward mutation assay that detects heritable gene mutations in mammals. It is considered a definitive test for germline mutagenesis. The test involves treating wild-type mice with a suspected mutagen and then mating them with a tester stock that is homozygous for several recessive mutations at specific visible loci (e.g., coat color).

a. Materials:

  • Wild-type mice (e.g., (C3H x 101)F1 hybrids)

  • Tester stock mice (homozygous for recessive alleles at 7 specific loci)

  • Test compound and vehicle control

  • Positive control (e.g., ENU)

b. Procedure:

  • Treatment: Treat wild-type male mice with the test compound.

  • Mating: After a suitable post-treatment period to allow for the recovery of fertility and the sampling of different germ-cell stages, mate the treated males with the tester stock females.

  • Scoring of Offspring: Examine the F1 offspring for any phenotypic changes that indicate a mutation at one of the specific loci. For example, a mutation in a coat color gene would result in an offspring with a different coat color than expected.

  • Confirmation of Mutations: Any putative mutants are subjected to genetic crosses to confirm the heritability of the new phenotype.

  • Calculation of Mutation Rate: The mutation rate is calculated as the number of confirmed mutants divided by the total number of offspring scored.

Visualization of Key Processes

The following diagrams illustrate the mechanisms of action and a general experimental workflow for mutagenicity testing.

Mechanism_of_Action cluster_EMS Ethyl Methanesulfonate (EMS) cluster_ENU Ethylnitrosourea (ENU) EMS EMS DNA_EMS DNA EMS->DNA_EMS Ethylation Adduct_EMS N7-ethylguanine (major) O6-ethylguanine (minor) DNA_EMS->Adduct_EMS Replication_EMS DNA Replication Adduct_EMS->Replication_EMS Mutation_EMS G:C to A:T Transition Replication_EMS->Mutation_EMS ENU ENU DNA_ENU DNA ENU->DNA_ENU Ethylation Adduct_ENU O6-ethylguanine O4-ethylthymine O2-ethylthymine (major) DNA_ENU->Adduct_ENU Replication_ENU DNA Replication Adduct_ENU->Replication_ENU Mutation_ENU Transitions (G:C to A:T, A:T to G:C) Transversions (A:T to T:A) Replication_ENU->Mutation_ENU

Caption: Mechanism of DNA alkylation and mutation induction by EMS and ENU.

Experimental_Workflow start Start: In Vivo Mutagenicity Testing dosing Animal Dosing (e.g., mouse) - Test Compound - Vehicle Control - Positive Control start->dosing sampling Sample Collection - Peripheral Blood - Bone Marrow - Germ Cells (for specific-locus test) dosing->sampling micronucleus Micronucleus Assay (Clastogenicity) sampling->micronucleus gene_mutation Gene Mutation Assay (e.g., LacZ, Pig-a, Specific-Locus) sampling->gene_mutation analysis Data Analysis - Statistical Comparison - Dose-Response Evaluation micronucleus->analysis gene_mutation->analysis result Conclusion: Mutagenic Potential Determination analysis->result

Caption: General experimental workflow for in vivo mutagenicity assessment.

References

Assessing the Isotopic Purity of Ethyl-D5 Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring high isotopic purity is paramount for the validity and accuracy of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of Ethyl-D5 methanesulfonate, a common deuterated ethylating agent. The methodologies, data interpretation, and comparisons with potential alternatives are detailed to assist in selecting the most appropriate quality control strategies.

Comparison of Analytical Techniques for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of deuterated compounds like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1] Each technique offers distinct advantages and provides complementary information regarding the level of deuterium incorporation and the presence of isotopic impurities.

Parameter Nuclear Magnetic Resonance (NMR) Spectroscopy High-Resolution Mass Spectrometry (HRMS)
Principle Measures the magnetic properties of atomic nuclei to provide information on molecular structure and isotopic composition at specific sites.Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition with high accuracy.[2]
Information Provided - Site-specific deuterium incorporation- Quantitative isotopic enrichment- Presence of residual non-deuterated species- Structural integrity of the molecule[1]- Overall isotopic distribution (isotopologue analysis)- Confirmation of molecular formula- High sensitivity for detecting low-level isotopic impurities[2]
Typical Data Output ¹H NMR and ²H NMR spectra showing signal intensities corresponding to protonated and deuterated species.Mass spectrum showing peaks for the deuterated molecule and its isotopologues (M, M+1, M+2, etc.).
Sample Requirements Milligram quantities, dissolved in a suitable deuterated solvent.Sub-nanogram to microgram quantities, often introduced via liquid chromatography.[2]
Advantages - Provides site-specific information.- Inherently quantitative without the need for isotopic standards.- Non-destructive.- High sensitivity and resolution.- Can be coupled with chromatography (LC-MS, GC-MS) for simultaneous purity and isotopic analysis.
Limitations - Lower sensitivity compared to MS.- Requires isotopically pure NMR solvents.- Does not inherently provide site-specific isotopic information.- Ionization efficiency can vary between isotopologues.

Experimental Data for this compound

A commercially available standard of this compound (from MedchemExpress, Batch: HY-W015854S-362039) reports an isotopic purity of 99.48% . This value is typically determined by a combination of NMR and mass spectrometry. The following table summarizes the expected and observed data from these analyses.

Analytical Technique Parameter Expected/Reported Value Interpretation
¹H NMR Integration of residual -CH₃ signal< 1%Indicates a high level of deuteration at the methyl position.
Integration of residual -CH₂- signal< 1%Indicates a high level of deuteration at the ethyl position.
GC-MS Relative abundance of the M+0 peak (C₃H₈O₃S)< 0.5%Corresponds to the non-deuterated Ethyl methanesulfonate.
Relative abundance of the M+5 peak (C₃H₃D₅O₃S)> 99%Represents the fully deuterated this compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for NMR and HRMS analysis of this compound.

Protocol 1: Isotopic Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte.

    • Add a known amount of an internal standard with a distinct, well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the accurate integration of small residual proton signals.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate quantification.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of the residual proton signals corresponding to the ethyl group of Ethyl methanesulfonate.

    • Integrate the area of the signal from the internal standard.

    • Calculate the percentage of non-deuterated species by comparing the integral of the residual proton signals to the integral of the internal standard. The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.

Protocol 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • LC-HRMS Data Acquisition:

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Use a chromatographic method that provides good separation of the analyte from any potential impurities.

    • Acquire mass spectra in a full scan mode over a relevant m/z range.

    • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of this compound and its isotopologues (d0 to d4).

    • From the mass spectrum of the main peak, determine the relative abundance of the monoisotopic peak of the fully deuterated species (M+5) and any less-deuterated species.

    • The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all related isotopic species.

Comparison with Alternative Deuterated Ethylating Agents

While this compound is a widely used deuterated ethylating agent, other alternatives exist, though they may be less commercially available. The choice of agent can depend on the specific application, required reactivity, and desired isotopic labeling pattern.

Deuterated Ethylating Agent Structure Typical Isotopic Purity Key Features & Considerations
This compound CH₃SO₃CD₂CD₃> 98%Good leaving group, versatile for ethylation of various nucleophiles.
Diethyl-D10 sulfate (CD₃CD₂)₂SO₄Typically > 98%Highly reactive ethylating agent. Its synthesis and purification can be challenging to achieve high isotopic purity.
N-ethyl-N-nitroso-D5-urea (ENU-D5) C₂D₅N(NO)C(O)NH₂Purity is highly dependent on synthesis.Potent mutagen and carcinogen, often used in genetic research. Requires careful handling. Synthesis of the deuterated analog is complex.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental workflow and the logic behind selecting an analytical method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation prep_nmr Dissolve in deuterated solvent with internal standard acq_nmr ¹H NMR Acquisition prep_nmr->acq_nmr prep_hrms Prepare dilute solution acq_hrms LC-HRMS Acquisition prep_hrms->acq_hrms proc_nmr Integrate signals & calculate % purity acq_nmr->proc_nmr proc_hrms Extract ion chromatograms & calculate relative abundance acq_hrms->proc_hrms report Final Report: Isotopic Purity Assessment proc_nmr->report proc_hrms->report start Start: Assess Isotopic Purity method_selection Select Analytical Method start->method_selection method_selection->prep_nmr NMR method_selection->prep_hrms HRMS

Experimental workflow for isotopic purity assessment.

decision_pathway start Need to determine isotopic purity? q1 Is site-specific information required? start->q1 q2 Is high sensitivity for trace impurities critical? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes hrms Use HRMS q2->hrms Yes both Use both NMR and HRMS for comprehensive analysis q2->both No end Analysis Complete nmr->end hrms->end both->end

Decision pathway for selecting an analytical method.

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods Utilizing Ethyl-D5 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of ethyl methanesulfonate (EMS), a potential genotoxic impurity, with a focus on the use of Ethyl-D5 methanesulfonate as an internal standard. The performance of methods employing a deuterated internal standard is compared against alternatives, supported by experimental data from various single-laboratory validation studies.

The Critical Role of Internal Standards in Analytical Method Validation

In the quantitative analysis of trace impurities like ethyl methanesulfonate, achieving accuracy and precision is paramount. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and controls. The use of an internal standard helps to correct for variations that can occur during sample preparation, injection, and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based analysis. This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process while being distinguishable by their mass.

Performance Comparison of Analytical Methods

While a direct inter-laboratory validation study for this compound was not identified in the public domain, a comparison of data from multiple single-laboratory validation studies of analytical methods for EMS provides valuable insights into the performance of different approaches. The following tables summarize quantitative data for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a commonly employed technique for the determination of volatile and semi-volatile compounds like EMS. The use of an internal standard is crucial for achieving high-quality data.

Table 1: Comparison of GC-MS Method Performance for Ethyl Methanesulfonate Quantification

ParameterMethod with Deuterated IS (Inferred Performance)GC-MS Method 1[1][2][3]GC-MS Method 2[4]
Internal Standard This compoundNot SpecifiedNot Specified
Linearity (Concentration Range) High, with R² > 0.99 expected1 - 15 µg/mL0.7 - 2.1 ppm
Correlation Coefficient (R²) > 0.999Not Specified> 0.999
Limit of Detection (LOD) Expected to be low and consistent0.3 µg/mL0.13 ppm
Limit of Quantitation (LOQ) Expected to be low and consistent1.0 µg/mL0.38 ppm
Accuracy (% Recovery) High and precise (typically 90-110%)Not Specified70 - 130%
Precision (%RSD) Low (typically <15%)Not SpecifiedNot Specified

Note: Data for the method with a deuterated IS is inferred based on the established benefits of using stable isotope-labeled internal standards.

High-Performance Liquid Chromatography (HPLC) Methods

For non-volatile or thermally labile compounds, HPLC is the method of choice. For analytes lacking a UV chromophore like EMS, derivatization is often necessary for UV detection.

Table 2: Comparison of HPLC-UV Method Performance for Ethyl Methanesulfonate Quantification

ParameterHPLC-UV with Derivatization[5]
Internal Standard Not Specified
Derivatization Reagent N,N-diethyldithiocarbamate
Linearity (Correlation Coefficient) > 0.999
Limit of Quantitation (LOQ) 0.6 ppm
Accuracy (% Recovery) 80 - 115%
Precision (%RSD) < 5.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are summaries of typical experimental protocols for the GC-MS and HPLC-UV analysis of EMS.

GC-MS Method for Ethyl Methanesulfonate

This protocol is a generalized representation based on common practices in the field.

1. Sample Preparation:

  • Accurately weigh the sample of the active pharmaceutical ingredient (API).

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Spike the solution with a known concentration of the internal standard (e.g., this compound).

  • Vortex the sample to ensure homogeneity.

2. GC-MS Conditions:

  • Column: DB-624 capillary column (or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Temperature Program: An initial oven temperature held for a set time, followed by a temperature ramp to a final temperature, which is then held.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

HPLC-UV Method with Derivatization for Ethyl Methanesulfonate

This protocol involves a pre-column derivatization step to enable UV detection of EMS.

1. Derivatization and Sample Preparation:

  • Dissolve the sample in a mixture of water and acetonitrile.

  • Add a sodium hydroxide solution.

  • Add the derivatizing agent solution (e.g., N,N-diethyldithiocarbamate).

  • Heat the mixture to facilitate the derivatization reaction.

  • Dilute the resulting solution with a suitable solvent.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 277 nm).

Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

GC-MS Experimental Workflow for EMS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh API Sample dissolve Dissolve in Solvent weigh->dissolve spike Spike with Ethyl-D5 Methanesulfonate (IS) dissolve->spike vortex Vortex to Mix spike->vortex inject Inject into GC-MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate calculate Calculate Concentration Ratio integrate->calculate quantify Quantify EMS Concentration calculate->quantify

Caption: GC-MS workflow for EMS analysis.

HPLC-UV Experimental Workflow for EMS Analysis with Derivatization cluster_prep Sample Preparation and Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing dissolve Dissolve Sample in Water/Acetonitrile add_naoh Add NaOH Solution dissolve->add_naoh add_derivatizing_agent Add Derivatizing Reagent add_naoh->add_derivatizing_agent heat Heat Mixture add_derivatizing_agent->heat dilute Dilute Solution heat->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify EMS Concentration integrate->quantify

Caption: HPLC-UV workflow for EMS analysis.

References

A Comparative Guide to Dose-Response Analysis of Ethyl Methanesulfonate Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the genotoxic effects of ethyl methanesulfonate (EMS) across various experimental models and assays. It is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of EMS-induced genotoxicity, supported by experimental data and detailed methodologies.

Introduction to Ethyl Methanesulfonate (EMS)

Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent and a potent mutagen widely used in genetic research.[1][2][3] Its genotoxicity stems from its ability to transfer an ethyl group to nucleophilic sites in DNA.[1] This alkylation primarily occurs at nitrogen positions in the DNA bases, but also significantly at oxygen positions, such as the O6 of guanine, due to its mixed SN1/SN2 reaction mechanism.[1]

The ethylation of guanine to form O⁶-ethylguanine is a critical mutagenic lesion. During DNA replication, DNA polymerase often incorrectly pairs this abnormal base with thymine instead of cytosine. Subsequent replication rounds solidify this change, resulting in a G:C to A:T transition mutation. EMS can also induce base-pair insertions or deletions and chromosome breaks, although the mechanisms for the latter are less understood.

Mechanism of EMS-Induced Mutagenesis

The primary mechanism of EMS genotoxicity involves the alkylation of DNA, leading to point mutations. The following diagram illustrates this pathway.

EMS_Mechanism cluster_0 Chemical Interaction cluster_1 Cellular Process: DNA Replication cluster_2 Mutational Outcome EMS Ethyl Methanesulfonate (EMS) O6_EtG O⁶-ethylguanine EMS->O6_EtG Alkylation DNA DNA (Guanine) DNA->O6_EtG Replication DNA Replication O6_EtG->Replication Mispairing Mispairing with Thymine Replication->Mispairing Mutation G:C to A:T Transition Mutation Mispairing->Mutation

Caption: Mechanism of EMS-induced G:C to A:T transition mutation.

Comparative Dose-Response Data

The genotoxicity of EMS has been evaluated in numerous test systems. The following tables summarize the dose-response data from key in vivo and in vitro genotoxicity assays.

In Vivo Genotoxicity Assays

Table 1: Summary of In Vivo Micronucleus and Gene Mutation Assay Data for EMS

Test SystemAssayTissue/Cell TypeDose Range (mg/kg/day)DurationKey Findings & Observations
Muta™MouselacZ Gene MutationBone Marrow, GI Tract1.25 - 26028 daysNo mutations observed up to 25 mg/kg/day.
Muta™MouselacZ Gene MutationLiver1.25 - 26028 daysNo mutations observed up to 50 mg/kg/day.
CD1 MiceMicronucleus TestBone MarrowUp to 807 daysNo induction of micronuclei observed up to 80 mg/kg/day.
gpt-delta Transgenic Micegpt Gene MutationLiver, Lung, Bone Marrow, Kidney, Small Intestine, Spleen5 - 10028 daysDose-dependent increase in mutant frequencies observed in all tissues.
gpt-delta Transgenic MiceMicronucleus TestPeripheral Blood Reticulocytes5 - 10028 daysDose-dependent increase in micronucleus induction.
RatsPig-a Gene MutationPeripheral Blood Reticulocytes6.25 - 10028 daysStatistically significant increases in mutant cells at 25, 50, and 100 mg/kg. A threshold for mutation induction was estimated at 21.9 mg/kg.
RatsComet AssayLeukocytes, LiverUp to 3004 daysSignificant, dose-related increase in DNA damage at all dose levels.
RatsComet AssayDuodenumUp to 3004 daysSignificant increase in DNA damage only at the highest dose of 300 mg/kg.
MiceMicronucleus TestPeripheral Blood ReticulocytesUp to 3004 daysSignificant increases in micronucleated reticulocytes.

Findings across multiple studies suggest a sublinear or thresholded dose-response for EMS-induced genotoxicity in vivo.

In Vitro Genotoxicity Assays

Table 2: Summary of In Vitro Genotoxicity Assay Data for EMS

Test SystemAssayDose RangeMetabolic Activation (S9)Key Findings & Observations
Salmonella typhimurium (Ames Test)Reverse MutationVaries by strain and protocolWith and withoutEMS is a known direct-acting mutagen, reliably positive in the Ames test.
Human Lymphoblastoid TK6 CellsMicronucleus Test62.5 - 2000 µg/mLNot specifiedSignificant increase in micronucleated cells at ≥62.5 µg/mL.
Human Lymphoblastoid TK6 CellsComet Assay62.5 - 2000 µg/mLNot specifiedSignificant dose-related increase in % tail DNA up to 1000 µg/mL.
Mouse Lymphoma L5178Y CellsMicronucleus Test0.8 - 3.2 mMNot specifiedDose-dependent increase in micronucleus formation.
Human Lung NCI-H292 CellsComet Assay60 mMNot specifiedA concentration of 60 mM for 1 hour induced detectable DNA damage.

Experimental Protocols

Detailed methodologies for the principal assays used to evaluate EMS genotoxicity are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations. It utilizes histidine-requiring (his⁻) strains of Salmonella typhimurium that are plated on a histidine-deficient medium. Mutagenic substances can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.

Protocol:

  • Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535) overnight.

  • Metabolic Activation: Prepare a liver S9 fraction from Aroclor- or phenobarbital-induced rodents to simulate mammalian metabolism. The test is run with and without the S9 mix.

  • Exposure: In a test tube, combine 2 mL of molten top agar (kept at 45°C), 100 µL of the bacterial culture, the test concentration of EMS, and either 500 µL of S9 mix or a phosphate buffer.

  • Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow start Start prep_bacteria Prepare overnight cultures of S. typhimurium (e.g., TA98, TA100) start->prep_bacteria mix Combine bacteria, EMS, and top agar (+/- S9 mix) prep_bacteria->mix prep_s9 Prepare S9 mix for metabolic activation prep_s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Analyze dose-response (Compare to controls) count->analyze end End analyze->end

Caption: Experimental workflow for the Ames Test.

In Vitro Micronucleus Assay

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. A micronucleus is a small, separate nucleus that forms when a chromosome fragment or a whole chromosome lags behind during cell division.

Protocol:

  • Cell Culture: Culture appropriate mammalian cells (e.g., TK6, CHO, human lymphocytes) to a suitable density.

  • Treatment: Expose the cell cultures to at least three concentrations of EMS for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., 21-24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis. This allows for the identification of cells that have completed one nuclear division, which appear as binucleated cells.

  • Harvesting: Harvest the cells after an incubation period equivalent to 1.5-2 cell cycles.

  • Slide Preparation: Swell the cells in a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Workflow start Start culture Culture mammalian cells start->culture treat Treat cells with EMS (+/- S9 activation) culture->treat cytoB Add Cytochalasin B (Cytokinesis Block) treat->cytoB incubate Incubate for 1.5-2 cell cycles cytoB->incubate harvest Harvest and fix cells incubate->harvest slide Prepare and stain slides harvest->slide score Score micronuclei in binucleated cells (min. 2000 cells/conc.) slide->score analyze Analyze dose-response score->analyze end End analyze->end

Caption: Experimental workflow for the in vitro Micronucleus Test.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells. When damaged, the cell's DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Embedding: Mix approximately 20,000 cells with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer (pH >13) to unwind the DNA and reveal strand breaks.

  • Electrophoresis: Apply an electric field. The negatively charged DNA fragments will migrate from the nucleoid towards the anode. The extent of migration depends on the amount of DNA damage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized image analysis software.

Comet_Assay_Workflow start Start prep_cells Prepare single-cell suspension start->prep_cells embed Embed cells in low-melting-point agarose on a slide prep_cells->embed lyse Lyse cells to remove membranes and proteins embed->lyse unwind Unwind DNA in alkaline buffer (pH >13) lyse->unwind electrophorese Perform electrophoresis unwind->electrophorese stain Neutralize and stain DNA electrophorese->stain visualize Visualize and score comets (e.g., % Tail DNA) stain->visualize analyze Analyze dose-response visualize->analyze end End analyze->end

Caption: Experimental workflow for the Comet Assay.

Conclusion

The dose-response analysis of ethyl methanesulfonate reveals its potent genotoxic activity across a range of bacterial, mammalian in vitro, and in vivo systems. While EMS is a reliable positive control in standard genotoxicity screens, in vivo studies provide compelling evidence for a thresholded or sublinear dose-response relationship for both its mutagenic and clastogenic effects. This suggests that at lower exposure levels, cellular DNA repair mechanisms may effectively mitigate the damage induced by EMS, preventing the fixation of mutations or chromosomal damage. The choice of assay and test system can influence the observed potency and the shape of the dose-response curve, with gene mutation assays that have lower background frequencies often detecting effects at lower doses. This comparative guide highlights the importance of using multiple, well-characterized assays to comprehensively assess the genotoxic risk of alkylating agents like EMS.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl-D5 Methanesulfonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethyl-D5 methanesulfonate, a deuterated form of the potent mutagen Ethyl methanesulfonate (EMS), requires stringent disposal procedures due to its hazardous nature. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

This compound is chemically similar to Ethyl methanesulfonate (EMS), and therefore, the disposal procedures for EMS are applicable. EMS is classified as a suspected human carcinogen, mutagen, and teratogen, necessitating extreme caution in its handling and disposal.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as neoprene, are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[4]

  • Protective Clothing: A lab coat or an impervious apron and flame-resistant clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.

Emergency shower and eyewash stations should be readily accessible in the immediate work area.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is critical to contain the hazard.

Minor Spills:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.

  • Decontaminate: Wash the spill area thoroughly once the cleanup is complete.

Major Spills:

  • Evacuate: Immediately evacuate the area and alert emergency responders.

  • Isolate: Move upwind from the spill to avoid inhalation of vapors.

  • Secure: Prevent entry into the contaminated area.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. All local, state, and federal regulations must be strictly followed.

  • Inactivation (Decomposition): Before disposal, it is recommended to inactivate EMS. A common method involves hydrolysis using a basic solution. A recommended inactivating solution is a mixture of 0.1M NaOH and 20% w/v sodium thiosulfate. The waste should be treated in this solution for at least 24 hours to ensure complete degradation.

  • Containment: The inactivated solution and any contaminated materials (e.g., absorbent pads, gloves, labware) should be placed in a clearly labeled, sealed, and leak-proof container. The container must be suitable for hazardous chemical waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with any other components of the waste mixture. The EPA waste number for Ethyl methanesulfonate is U119.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Do not dispose of this chemical down the drain.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C3H3D5O3S
Molecular Weight 129.19 g/mol
Boiling Point 214.4 ± 9.0 °C at 760 mmHg
Flash Point 100.0 °C (212.0 °F)
Density 1.2 ± 0.1 g/cm³
EPA Waste Number U119

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Decontamination & Segregation cluster_3 Containment & Labeling cluster_4 Final Disposal start Use of this compound waste_gen Generate Waste (liquid or solid) start->waste_gen decontaminate Inactivate with NaOH/Thiosulfate Solution waste_gen->decontaminate Liquid Waste segregate Segregate Contaminated PPE & Materials waste_gen->segregate Solid Waste contain Place in Labeled, Sealed Hazardous Waste Container decontaminate->contain segregate->contain label_waste Label with 'Hazardous Waste', Chemical Name, and EPA #U119 contain->label_waste storage Store in Designated Area label_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl-D5 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial, direct guidance on the safe handling, operational procedures, and disposal of Ethyl-D5 methanesulfonate. Developed to be your preferred resource for laboratory safety, this guide aims to build deep trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure.[1][2] This chemical is considered a hazardous substance, a suspected carcinogen, and may cause genetic defects.[3][4][5] Therefore, stringent adherence to PPE protocols is essential.

Primary Protective Gear:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a Type A filter is recommended, especially where there is a risk of overexposure or when engineering controls like fume hoods are not sufficient. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, tightly fitting chemical splash goggles are strongly recommended. A face shield should be used when the situation requires it.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber or neoprene, are essential. It is crucial to inspect gloves for any signs of degradation before use. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.

  • Skin and Body Protection: Wear impervious, clean, full-body protective clothing, such as a lab coat, smock, or coveralls. Protective boots and shoe covers should also be worn.

Quantitative Safety Data

The following table summarizes key quantitative data for Ethyl methanesulfonate, the parent compound of this compound. This information is critical for risk assessment and safe handling.

ParameterValueReference
Flash Point 100 °C / 212 °F
Boiling Point 213 - 214 °C / 415.4 - 417.2 °F @ 760 mmHg
Specific Gravity 1.160 - 1.167
Vapor Pressure 0.27 hPa @ 25 °C
Oral LD50 (mouse) 470 mg/kg
Permitted Daily Exposure (PDE) ~100 µ g/person/day

Note: No occupational exposure limits have been established for Ethyl Methanesulfonate by OSHA, ACGIH, or NIOSH. Therefore, exposure should be kept to the lowest possible level.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a designated chemical fume hood with an average linear face velocity of 150 feet/min.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Regulated areas should be maintained under negative pressure.

2. Handling:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Use spark-proof tools and take measures to prevent electrostatic discharge.

  • Keep containers tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

  • Store in the original, tightly sealed container.

  • The material is moisture-sensitive and should be stored under an inert atmosphere.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Ethyl methanesulfonate is considered a hazardous waste. When discarded as a commercial chemical product, off-specification species, container residue, or spill residue, it is assigned the EPA waste number U119.

  • Collection and Storage: Collect all waste in suitable, closed, and properly labeled containers. Do not allow wash water from cleaning equipment to enter drains.

  • Disposal Method: All waste must be handled in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department or a licensed professional waste disposal service. One option is to dispose of the material at an approved waste disposal plant. Puncture containers to prevent reuse before disposal at an authorized landfill.

Experimental Protocols: Assessing Key Hazards

The primary hazards associated with Ethyl methanesulfonate are its mutagenicity and carcinogenicity. The following are representative protocols for assessing these endpoints, based on internationally recognized OECD guidelines.

Mutagenicity Testing: Bacterial Reverse Mutation Test (Ames Test)

This test assesses the potential of a substance to induce gene mutations.

Principle: The bacterial reverse mutation test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The principle of this test is that it detects mutations which revert mutations present in the tester strains, and restore the functional capability of the bacteria to synthesize an essential amino acid.

Methodology:

  • Strains: Several strains of bacteria are used, each designed to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.

  • Exposure: The test chemical is added to a minimal media plate with a small amount of the required amino acid (e.g., histidine for Salmonella) and the bacterial culture.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on negative control plates. A significant, dose-related increase in revertant colonies indicates that the substance is mutagenic.

Carcinogenicity Testing: In Vivo Rodent Bioassay

This long-term study evaluates the carcinogenic potential of a substance in rodents.

Principle: The objective of a long-term carcinogenicity study is to observe test animals for a major portion of their life span for the development of neoplastic lesions during or after exposure to various doses of a test substance by an appropriate route.

Methodology:

  • Animal Selection: Typically, two rodent species (e.g., rats and mice) are used.

  • Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). The carcinogenicity study then uses the MTD and at least two lower dose levels.

  • Administration: The test substance is administered to the animals for a significant portion of their lifespan (e.g., 24 months for rats). The route of administration should be relevant to potential human exposure.

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues is collected for histopathological examination by a board-certified pathologist.

  • Evaluation: The incidence and severity of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.

Emergency Workflow: Handling a Spill

A swift and organized response is critical in the event of a spill. The following diagram outlines the logical workflow for managing a spill of this compound.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size (Minor vs. Major) Ignition->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Cover Cover with Dry Lime, Sand, or Soda Ash Contain->Cover Collect Collect Material into Sealed Containers Cover->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a safe and effective response to an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.